molecular formula C10H14N4O2 B1587591 1-(5-Nitropyridin-2-yl)piperidin-4-amine CAS No. 252577-85-8

1-(5-Nitropyridin-2-yl)piperidin-4-amine

Numéro de catalogue: B1587591
Numéro CAS: 252577-85-8
Poids moléculaire: 222.24 g/mol
Clé InChI: UXNGJVZEAQGYOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Nitropyridin-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Nitropyridin-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGJVZEAQGYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390398
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252577-85-8
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis pathway for 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(5-nitropyridin-2-yl)piperidin-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the core synthetic strategy, delves into the reaction mechanism, and presents a detailed experimental protocol. The synthesis is predicated on the robust and well-established Nucleophilic Aromatic Substitution (SNAr) reaction, offering an efficient and direct route to the target molecule. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful laboratory execution.

Introduction and Strategic Overview

1-(5-Nitropyridin-2-yl)piperidin-4-amine incorporates two key structural motifs: a 5-nitropyridine ring and a piperidin-4-amine scaffold. The piperidine moiety is a ubiquitous fragment in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as basicity and solubility.[1][2] The nitropyridine component is a versatile precursor in organic synthesis, with the nitro group serving both as a potent electron-withdrawing group and as a handle for further functionalization, such as reduction to an amine.[3][4] Consequently, the title compound represents a valuable building block for the synthesis of more complex molecules with potential biological activity.[3]

The most logical and efficient strategy for the synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-amine is the direct coupling of 2-chloro-5-nitropyridine with piperidin-4-amine via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored due to the high electrophilicity of the pyridine ring, which is strongly activated by the presence of the nitro group, and the availability of the starting materials.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a classical two-step addition-elimination mechanism characteristic of SNAr reactions.[5][6] The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) at the 5-position. This activation is most pronounced at the positions ortho and para to the nitro group (the 2- and 4-positions).

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of the secondary amine of piperidin-4-amine, a potent nucleophile, on the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. This step, typically the rate-determining one, disrupts the aromaticity of the ring.[7]

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and lowers the activation energy of the reaction.[7][8]

  • Rearomatization: In the final, rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This yields the final product, 1-(5-nitropyridin-2-yl)piperidin-4-amine, and a molecule of hydrochloric acid, which is neutralized by a base present in the reaction mixture.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for SNAr reactions on activated pyridines.[7][8] Researchers should adapt this procedure based on laboratory-specific conditions and safety assessments.

3.1. Materials and Equipment

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Notes
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54Commercially available. Irritant.
Piperidin-4-amineC₅H₁₂N₂100.16Commercially available. Corrosive.
Triethylamine (TEA)C₆H₁₅N101.19Base to scavenge HCl. Corrosive, flammable.
Ethanol (EtOH)C₂H₅OH46.07Anhydrous, as reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction/chromatography.
HexanesC₆H₁₄86.18For chromatography.
Saturated NaCl solution (Brine)NaCl(aq)-For work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.
Equipment
Round-bottom flaskAppropriate size (e.g., 100 mL).
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (N₂/Ar)
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Rotary evaporatorFor solvent removal.
Column chromatography setupFor purification.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous ethanol (40 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add piperidin-4-amine (1.10 g, 11.0 mmol, 1.1 equiv) followed by triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv). The triethylamine is added to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Dichloromethane/Methanol). The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 95:5 CH₂Cl₂/MeOH) to afford 1-(5-nitropyridin-2-yl)piperidin-4-amine as a solid.

G Figure 2: Experimental Workflow Summary A 1. Setup Dissolve 2-chloro-5-nitropyridine in Ethanol B 2. Reagent Addition Add Piperidin-4-amine and Triethylamine A->B C 3. Reaction Reflux for 4-6 hours Monitor by TLC B->C D 4. Work-up Rotary Evaporation Liquid-Liquid Extraction C->D E 5. Purification Column Chromatography D->E F 6. Analysis Characterize pure product (NMR, MS, etc.) E->F

Caption: High-level summary of the experimental workflow.

Conclusion

The synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-amine is reliably achieved through a nucleophilic aromatic substitution reaction. This method is characterized by its operational simplicity, the use of readily available starting materials, and its foundation in well-understood reaction principles. The resulting compound is a versatile intermediate, primed for further chemical modification, particularly via reduction of the nitro group, making it a valuable asset for constructing diverse molecular libraries in the pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • ChemicalBook. (n.d.). 1-(5-nitropyridin-2-yl)piperidin-4-amine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • YouTube. (2019). Nucleophilic aromatic substitutions.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PubMed Central (PMC). (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • SynHet. (n.d.). 1-(6-Amino-5-nitropyridin-2-yl)piperidin-4-ol.
  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • DTIC. (2025). Piperidine Synthesis.
  • Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Wikipedia. (n.d.). Piperidine.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a heterocyclic compound featuring two key pharmacophores: a nitropyridine ring and a piperidine-4-amine moiety. The nitropyridine scaffold is integral to a range of bioactive molecules, including those with anticancer, antimalarial, and anticoagulant properties.[1][2] Similarly, the piperidine ring is recognized as a highly privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and enhance druggability.[3] Understanding the fundamental physicochemical properties of this compound is therefore a critical prerequisite for its exploration in drug discovery and development. This guide provides a comprehensive technical overview of its core structural features, ionization constant (pKa), aqueous solubility, and lipophilicity (LogP). It details authoritative, field-proven experimental protocols for their determination, explaining the scientific rationale behind each methodological choice to ensure data integrity and reproducibility. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals investigating this and related molecular entities.

Molecular Structure and Core Properties

The structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine combines an electron-deficient aromatic system with a saturated, basic aliphatic heterocycle. This unique combination dictates its chemical behavior, reactivity, and potential for biological interactions.

Caption: Chemical structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

The table below summarizes the core computed and anticipated properties of the molecule.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₅N₅O₂-
Molecular Weight 237.26 g/mol -
Physical Form Solid (Predicted)-
CAS Number Not available-
Predicted XLogP3 ~0.4 - 1.5Computed for similar structures[4]
Melting Point To be determinedSee Section 4

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The ionization constant (pKa) is arguably the most critical physicochemical parameter for a molecule with ionizable centers. It governs the extent of ionization at a given pH, which directly impacts aqueous solubility, membrane permeability, and the nature of interactions with biological targets. This compound possesses two primary basic centers: the aliphatic primary amine on the piperidine ring (expected pKa ~9-10) and the pyridine ring nitrogen (expected pKa ~1-3). The electron-withdrawing nitro group significantly decreases the basicity of the pyridine nitrogen. Determining these pKa values is essential for developing relevant formulation strategies and interpreting bioactivity data.

The potentiometric titration method is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[5][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust framework for accurately determining the pKa values of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Causality Behind Choices:

  • Co-solvent: If aqueous solubility is low, a co-solvent like methanol or DMSO may be required. However, this necessitates a correction (e.g., Yasuda-Shedlovsky extrapolation) to determine the aqueous pKa, as organic solvents alter the dielectric constant and proton activity.

  • Ionic Strength: A constant ionic strength (using 0.15 M KCl) is maintained to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in proton concentration.[5]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[5]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[5]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of 0.15 M KCl to achieve a final concentration of approximately 1-10 mM. If necessary, a minimal amount of co-solvent can be used.

  • Acidification: Acidify the solution to approximately pH 2 with 0.1 M HCl to ensure all basic centers are fully protonated.

  • Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and purge the solution with nitrogen gas for 5-10 minutes.[5]

  • Data Acquisition: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[7] These points can be precisely located by identifying the inflection points on a first-derivative plot (ΔpH/ΔV vs. V).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare 1-10 mM Sample in 0.15 M KCl A->B C Acidify to pH ~2 with 0.1 M HCl B->C D Purge with N₂ to remove CO₂ C->D E Titrate with 0.1 M NaOH (Incremental Additions) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (ΔpH/ΔV) G->H I Identify Inflection Points (Equivalence Points) H->I J Determine pKa at Half-Equivalence Points I->J

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the equilibrium solubility, especially as a function of pH, is therefore a cornerstone of pre-formulation studies. The shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its direct and unambiguous nature.[8][9][10] It measures the saturation concentration of a compound in a specific solvent under thermodynamic equilibrium.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to measure the pH-dependent aqueous solubility profile, which is critical given the basic nature of the target compound.

Causality Behind Choices:

  • Excess Solid: The addition of an excess of the solid compound is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.[9]

  • Equilibration Time: Adequate agitation time (typically 24-48 hours) is necessary to ensure true thermodynamic equilibrium is reached. The time can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[8]

  • Phase Separation: Proper separation of the saturated solution from the excess solid is critical to avoid artificially inflated solubility values. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a robust method.[9]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The amount should be sufficient to ensure solid remains visible after equilibration.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to reach equilibrium.[8]

  • Phase Separation: After equilibration, allow the samples to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted significantly during the experiment.

G A Add Excess Solid Compound to pH Buffers B Agitate at Constant Temp (e.g., 24-48 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze Concentration (e.g., HPLC-UV) D->E F Verify Final pH of Solution E->F

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like ours, the distribution coefficient (LogD) is more relevant as it is pH-dependent. A LogP/D value in the range of 1-3 is often considered optimal for oral drug absorption.

The shake-flask method remains the definitive technique for LogP determination.[11][12]

Experimental Protocol: LogP Determination by Shake-Flask Method

Causality Behind Choices:

  • Pre-saturation: Pre-saturating the n-octanol and water phases with each other before the experiment is critical. This prevents volume changes during partitioning that would introduce errors into the final concentration measurements.[12]

  • Concentration Analysis: Analyzing the concentration in both phases provides a self-validating system. The total amount of compound recovered should match the initial amount added, confirming mass balance.

Step-by-Step Methodology:

  • Phase Preparation: Prepare pre-saturated n-octanol by shaking it with water for 24 hours and discarding the aqueous phase. Similarly, prepare pre-saturated water by shaking it with n-octanol. For LogD, use a pre-saturated aqueous buffer of the desired pH (e.g., pH 7.4).

  • Compound Addition: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small volume of this stock to a vial containing known volumes of both pre-saturated n-octanol and pre-saturated water (or buffer).

  • Partitioning: Cap the vial and shake vigorously for 1-2 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge it at low speed to allow for complete separation of the two phases.

  • Sample Collection: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[11]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G A Prepare Pre-saturated n-Octanol and Water/Buffer B Add Compound to Mixture of Both Phases A->B C Shake to Equilibrate, then Centrifuge to Separate B->C D Collect Aliquots from Both Phases C->D E Measure Concentration in Each Phase (C_oct, C_aq) D->E F Calculate LogP = log₁₀(C_oct / C_aq) E->F

Caption: Workflow for LogP determination by the shake-flask method.

Stability Profile and Handling Precautions

Expertise & Experience: Understanding a compound's stability is crucial for ensuring its integrity during storage, experimentation, and formulation. Based on analogous 4-nitropyridine N-oxides, the primary degradation routes are likely to involve the nitro group and the pyridine ring system.[13]

Potential Degradation Pathways:

  • Reduction of Nitro Group: The nitro group is susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, or amino functionalities.[13]

  • Nucleophilic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, potentially leading to displacement of the nitro group under strongly basic conditions.[13]

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation pathways.[13] It is prudent to handle and store the compound protected from light.

Recommended Handling and Storage: Based on safety data for related nitropyridine compounds, the following precautions are recommended:[14][15][16][17]

  • Personal Protective Equipment: Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a compound of significant interest due to its combination of two medicinally relevant scaffolds. Its physicochemical profile, governed by its two basic centers and moderate lipophilicity, will be a defining factor in its utility as a research tool or drug lead. The pKa values will dictate its solubility and charge state at physiological pH, while its LogD will influence its ability to cross biological membranes. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to build a comprehensive data package necessary for advancing this molecule through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Saris, A., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Persson, L. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Little, R. C. (1977). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Slideshare. (2015). solubility experimental methods.pptx. Retrieved from [Link]

  • Wan, H., & Ulander, J. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Stephens, S. J., & Jonich, M. J. (1971). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • Bosch, E., et al. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]

  • Chalyk, B. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Chalyk, B. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Strategic Workflow for the Mechanistic Elucidation of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract

The discovery of a novel bioactive compound represents the genesis of a potential therapeutic breakthrough. However, the journey from initial hit to clinical candidate is contingent upon a deep and thorough understanding of its mechanism of action (MoA). This guide presents a comprehensive, multi-pronged strategy for the complete mechanistic elucidation of 1-(5-nitropyridin-2-yl)piperidin-4-amine , a novel chemical entity with undetermined biological function. As no prior art exists detailing its MoA, this document serves as a foundational roadmap for research scientists and drug development professionals. We will navigate from broad, unbiased phenotypic discovery through to precise target identification, biophysical characterization, pathway analysis, and preclinical validation. Each stage is designed to be a self-validating system, providing the rigorous data required for program advancement. The causality behind each experimental choice is explained, reflecting a field-proven approach to navigating the complexities of MoA discovery.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The chemical architecture of a molecule provides the first clues to its potential biological function. 1-(5-nitropyridin-2-yl)piperidin-4-amine is a composite of two key heterocyclic scaffolds: a nitropyridine ring and a piperidine ring. An initial analysis of these moieties allows for rational hypothesis generation.

  • The Piperidine Scaffold: The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2][3] Its inclusion in a molecular structure often enhances druggability by improving pharmacokinetic properties such as metabolic stability and bioavailability, and it serves as a versatile scaffold for orienting functional groups to interact with biological targets.[3] Piperidine derivatives are known to target a wide range of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4]

  • The Nitropyridine Moiety: The 5-nitropyridine group is a strong electron-withdrawing system that can participate in various molecular interactions. Nitroaromatic compounds are well-documented for a spectrum of biological activities. They can act as bio-reductive "pro-drugs," where enzymatic reduction of the nitro group under hypoxic conditions leads to cytotoxic species, a mechanism exploited in oncology. Furthermore, the nitropyridine scaffold is found in molecules targeting kinases, parasites, and bacteria.

This structural combination suggests that 1-(5-nitropyridin-2-yl)piperidin-4-amine could plausibly interact with a diverse set of protein targets, necessitating an unbiased initial approach to discovering its function.

Phase I: Unbiased Phenotypic Screening & Initial Target Class Prioritization

Without a known target, the logical first step is to observe the compound's effect on whole biological systems. Phenotypic screening allows the molecule's function to reveal itself without preconceived bias.[5][6][7][8]

High-Content Cellular Imaging

The initial screen should employ high-content imaging across a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify any profound and specific cellular phenotypes.

Rationale: This unbiased approach can rapidly reveal effects on cell health, morphology, proliferation, or the induction of specific cell fates like apoptosis or senescence. The use of a broad panel helps identify potential tissue-specific sensitivities.

Protocol 2.1: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of 5-10 human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma]) in 384-well, optically clear-bottom plates at a pre-optimized density.

  • Compound Treatment: Treat cells with a 7-point, 3-fold serial dilution of 1-(5-nitropyridin-2-yl)piperidin-4-amine (e.g., from 100 µM down to 0.137 µM) for 48-72 hours. Include DMSO as a negative control and a relevant positive control (e.g., Staurosporine for apoptosis).

  • Staining: Following incubation, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes:

    • Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).

    • Phalloidin-Alexa Fluor 488: To label F-actin (for cell shape and cytoskeletal integrity).

    • MitoTracker Red CMXRos: To label mitochondria (for mitochondrial mass and membrane potential).

    • Antibody against Phospho-Histone H3 (Ser10): As a marker for mitosis.

  • Imaging: Acquire images using a high-content imaging system, capturing at least four fields per well.

  • Data Analysis: Utilize image analysis software to quantify dozens of cellular features, including cell count, nuclear size/intensity, mitochondrial texture, and cytoskeletal arrangement. A potent "hit" is a compound that induces a specific, dose-dependent phenotypic change significantly above the DMSO control baseline.

Broad Target Class Profiling

Based on the initial phenotypic screen, a broad profiling assay against the most common "druggable" protein families is a cost-effective next step to narrow the search space.

  • Kinome Screening: Perform a binding or enzymatic assay against a panel of ~400 human kinases.

  • GPCRome Screening: Screen against a panel of GPCRs, focusing on binding displacement assays.

Rationale: Kinases and GPCRs represent the two largest families of drug targets. An early indication of activity against one of these classes can focus subsequent deconvolution efforts immensely.

Phase II: Target Deconvolution & Validation

Once a robust and reproducible phenotype is confirmed, the critical phase of identifying the specific molecular target(s) begins. This process, known as target deconvolution, employs a suite of orthogonal methods to ensure confidence in the result.[9][10][11][12]

Overall Workflow for Target Identification

The following diagram outlines a logical workflow for moving from a phenotypic hit to a validated target.

Target_Deconvolution_Workflow cluster_0 Phase I: Discovery cluster_1 Phase II: Target Deconvolution cluster_2 Phase III: Target Validation Phenotypic_Screen Phenotypic Screening (High-Content Imaging) Affinity_Chroma Affinity Chromatography- Mass Spectrometry Phenotypic_Screen->Affinity_Chroma Unbiased Approach CETSA_Screen Proteome-wide CETSA (MS-CETSA) Phenotypic_Screen->CETSA_Screen Unbiased Approach Hypothesis_Testing Hypothesis Testing (Kinase/GPCR Panels) Phenotypic_Screen->Hypothesis_Testing Biased Approach Candidate_List Generate Candidate Target List Affinity_Chroma->Candidate_List CETSA_Screen->Candidate_List Hypothesis_Testing->Candidate_List Direct_Binding Direct Binding Assays (SPR / ITC) Candidate_List->Direct_Binding Target_Engagement Target Engagement Assay (WB-CETSA) Candidate_List->Target_Engagement Genetic_Validation Genetic Validation (CRISPR/siRNA) Candidate_List->Genetic_Validation Validated_Target Validated Target Direct_Binding->Validated_Target Target_Engagement->Validated_Target Genetic_Validation->Validated_Target Pathway_Analysis_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Analysis cluster_2 Data Analysis & Validation Cell_Treatment Treat Cells with Compound (Time Course) Lysis Lyse & Digest to Peptides Cell_Treatment->Lysis Enrichment Enrich Phosphopeptides (e.g., TiO2, IMAC) Lysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantify Phosphosite Changes LC_MS->Quantification Pathway_Mapping Bioinformatics Pathway Analysis (e.g., KEGG, Reactome) Quantification->Pathway_Mapping WB_Validation Validate Key Hits by Western Blot Pathway_Mapping->WB_Validation

Sources

Strategic Deconvolution of Biological Targets for 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The identification of molecular targets is a critical inflection point in drug discovery, transforming a bioactive small molecule from a chemical curiosity into a tool for biological interrogation and a potential therapeutic lead. This guide addresses the novel compound 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a molecule whose biological targets are not yet elucidated. We present a comprehensive, multi-pronged strategy for target identification, validation, and mechanism of action (MoA) deconvolution. This document is structured not as a rigid protocol but as a strategic workflow, guiding researchers from broad, computational predictions through to definitive experimental validation. We detail the rationale behind key experimental decisions, providing field-proven insights into deploying modern chemical biology and proteomic techniques. Methodologies covered include in silico analysis, phenotypic screening, affinity-based proteomics, and focused biochemical and cellular validation assays, with a special emphasis on protein kinases as a high-probability target class.

Introduction: Analyzing the Scaffold

The compound 1-(5-Nitropyridin-2-yl)piperidin-4-amine features two key structural motifs that are prevalent in medicinal chemistry: the piperidine ring and a nitropyridine moiety.

  • Piperidine Scaffold: The piperidine ring is considered a "privileged scaffold," a structural framework that is capable of binding to multiple, diverse biological targets.[1] Its presence enhances druggability by improving pharmacokinetic properties (ADME) and providing a versatile three-dimensional geometry for interacting with protein binding pockets.[1]

  • Nitropyridine Moiety: Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[2][3] Specifically, the 5-nitropyridine substituent has been incorporated into molecules targeting enzymes like urease, chymotrypsin, and factor IXa.[2][3] For instance, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin.[4]

Given these precedents, a systematic investigation is warranted to uncover the specific biological partners of 1-(5-Nitropyridin-2-yl)piperidin-4-amine. The absence of established targets necessitates an unbiased, multi-step approach that integrates computational prediction with robust experimental validation.

Phase I: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible biological targets, narrowing the experimental search space.[5][6] This initial phase leverages the vast amount of existing bioactivity data to predict interactions based on chemical structure and properties.

The overall strategy follows a logical progression from computational prediction to experimental validation.

G cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: Experimental Screening cluster_2 Phase III: Validation & MoA in_silico In Silico Target Prediction (e.g., SwissTargetPrediction, PASS) phenotypic Phenotypic Screening (Cell Viability, Signaling Readouts) in_silico->phenotypic Generates Hypotheses deconvolution Target Deconvolution (Proteomics, Genetics) phenotypic->deconvolution Identifies Biological Effect validation Target Validation (Biochemical & Cellular Assays) deconvolution->validation Provides Target Candidates moa Mechanism of Action (MoA) Elucidation validation->moa Confirms Target Engagement

Figure 1. Overall Target Identification & Validation Workflow.
Recommended Computational Approaches

We recommend a combination of ligand-based and systems-based approaches to build a robust set of initial hypotheses.

Tool/MethodPrincipleRationale & Insights
SwissTargetPrediction Based on the principle that similar molecules tend to bind to similar proteins. It screens a 2D/3D representation of the query molecule against a library of known actives.Expertise: Excellent starting point for identifying broad target classes (kinases, GPCRs, ion channels, etc.). The output provides a probabilistic ranking, allowing for prioritization of the most likely targets.[7]
PASS Online Predicts a wide spectrum of biological activities based on the structural formula of a compound by analyzing the structure-activity relationships of over 200,000 molecules.Expertise: Complements target-based predictions by suggesting potential pharmacological effects (e.g., "antineoplastic," "anti-inflammatory"), which can inform the design of subsequent phenotypic screens.[7]
Connectivity Map (CMap) Compares the gene-expression signature induced by the compound to a reference database of signatures from well-characterized perturbagens (including small molecules with known targets).[8]Trustworthiness: If the compound's gene expression profile mimics that of a known kinase inhibitor, it strongly suggests a shared pathway or target. This provides an early, systems-level validation of other predictions.[8]
Off-Target Safety Assessment (OTSA) Utilizes large curated datasets and multiple computational methods (2D and 3D) to predict interactions with a vast array of proteins, specifically highlighting those linked to safety and toxicity.[9]Expertise: Crucial for early de-risking. Predicting potential off-targets helps anticipate toxicity and provides a more complete picture of the compound's polypharmacology.[9]

Phase II: Experimental Target Deconvolution

With a set of computationally generated hypotheses, the next phase involves identifying the compound's biological targets through direct experimentation. Phenotypic screening is a powerful, unbiased strategy to first determine a compound's effect in a relevant biological system, such as cells or an organism.[10][11] The process of then identifying the specific molecular target responsible for that phenotype is known as target deconvolution.[10][12]

Strategy 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful direct approach to "fish" for binding partners from a complex biological sample.[10][13] The small molecule is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate.[14]

G compound 1. Synthesize Affinity Probe immobilize 2. Immobilize Probe on Beads compound->immobilize lysate 3. Incubate with Cell Lysate immobilize->lysate wash 4. Wash Away Non-specific Binders lysate->wash elute 5. Elute Bound Proteins wash->elute ms 6. LC-MS/MS Analysis elute->ms identify 7. Identify & Quantify Candidate Targets ms->identify

Figure 2. Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
  • Probe Synthesis: Synthesize an analogue of 1-(5-Nitropyridin-2-yl)piperidin-4-amine incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).

    • Causality Insight: The linker's position is critical. It should be attached to a part of the molecule not predicted to be essential for target binding to avoid steric hindrance. The piperidine nitrogen is a common attachment point.

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide/alkyne-functionalized magnetic beads.

  • Control Preparation (Self-Validating System): Prepare a control column using beads derivatized only with the linker or with an immobilized, structurally related but biologically inactive analogue.

    • Trustworthiness: This is the most critical step for eliminating false positives. A true binding partner should be significantly enriched on the active compound's column compared to the control column.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound in a phenotypic assay) and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., containing 0.1% NP-40).

  • Affinity Capture: Incubate the cell lysate with both the active and control beads for 2-4 hours at 4°C to allow for protein binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A stepwise increase in salt concentration or mild detergent can be used to refine washing stringency.

  • Elution: Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer), a pH shift, or, most elegantly, by competitive elution with a high concentration of the original, non-immobilized compound.

    • Expertise: Competitive elution provides the highest confidence, as only proteins that bind to the specific pharmacophore will be displaced.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE followed by in-gel digestion, or directly perform in-solution digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Identify and quantify proteins from the MS data. Candidate targets are proteins that are highly enriched in the eluate from the active compound beads compared to the control beads.

Strategy 2: Thermal Proteome Profiling (TPP)

TPP, including the in-cell Cellular Thermal Shift Assay (CETSA), is a powerful label-free method.[12] It operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability can be detected on a proteome-wide scale.

  • Rationale: This method identifies target engagement within intact cells, preserving native protein complexes and conformations. It requires no chemical modification of the compound, eliminating the risk of altering its binding properties.

Phase III: Target Validation and MoA Studies

Once a list of high-confidence candidate targets is generated from deconvolution experiments, rigorous validation is required to confirm a direct, functional interaction.

Case Study: Profiling a Putative Kinase Target

Based on the prevalence of pyridine and piperidine motifs in known kinase inhibitors, protein kinases are a high-priority target class.[15] If AC-MS or in silico predictions point towards a kinase, the following validation workflow should be initiated.

  • Kinome-Wide Profiling: The first step is to understand the compound's selectivity. Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.[16][17] This provides a broad overview of which kinases (and kinase families) are most potently inhibited.[15][18]

The following table represents sample data from a kinase profiling screen.

Kinase TargetFamily% Inhibition @ 1 µM
CDK9 CMGC98%
CDK2 CMGC91%
GSK3B CMGC85%
PIM1CAMK62%
SRCTK15%
EGFRTK8%
AKT1AGC5%
  • Biochemical Validation (IC₅₀ Determination): For the top hits from the profiling screen (e.g., CDK9, CDK2, GSK3B), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

    • Expertise: It is crucial to run these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase, as this provides the most accurate measure of potency.[16]

  • Reagents: Recombinant CDK9/CycT1 enzyme, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Preparation: Prepare a serial dilution of 1-(5-Nitropyridin-2-yl)piperidin-4-amine in DMSO, typically from 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, combine the CDK9/CycT1 enzyme with the serially diluted compound and incubate for 15-30 minutes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (at Km concentration). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence readout.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

  • Cellular Target Engagement: Confirm that the compound binds to the target in live cells. The Cellular Thermal Shift Assay (CETSA) is an ideal method.[12] Alternatively, NanoBRET™ assays can be used if available for the target of interest.[17] This step is crucial to bridge the gap between recombinant protein inhibition and a physiological effect.

  • Connecting Target to Phenotype: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the validated target (e.g., CDK9). If the cellular phenotype of target knockdown mimics the phenotype of compound treatment, it provides strong evidence that the compound exerts its biological effect through inhibition of that target.

G compound 1-(5-Nitropyridin-2-yl)piperidin-4-amine cdk9 Inhibits CDK9/CycT1 compound->cdk9 Direct Binding (IC50 Confirmed) p_tefb Blocks P-TEFb Activity cdk9->p_tefb ser2p Reduces RNA Pol II Ser2 Phosphorylation p_tefb->ser2p transcription Inhibits Transcriptional Elongation ser2p->transcription apoptosis Induces Apoptosis in Cancer Cells transcription->apoptosis Phenotypic Outcome

Figure 3. Hypothetical MoA Pathway for a CDK9 Inhibitor.

Conclusion

The journey to identify the biological targets of a novel compound like 1-(5-Nitropyridin-2-yl)piperidin-4-amine is a systematic process of elimination and validation. By integrating predictive computational analysis with unbiased, proteome-wide experimental techniques and culminating in focused biochemical and cellular validation, researchers can build a high-confidence profile of a compound's mechanism of action. This strategic, iterative workflow not only minimizes wasted resources but also maximizes the potential for discovering novel biological interactions and developing next-generation therapeutic agents.

References

  • Protein kinase profiling assays: a technology review - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Discovery. Retrieved January 22, 2026, from [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules - Charles River Laboratories. (n.d.). Charles River Labs. Retrieved January 22, 2026, from [Link]

  • Known experimental techniques to identify drug targets. - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013, January 18). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed. (2025, January 18). PubMed. Retrieved January 22, 2026, from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). Dove Press. Retrieved January 22, 2026, from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009, June 9). PubMed. Retrieved January 22, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Technology Networks. Retrieved January 22, 2026, from [Link]

  • Drug Target Identification Methods | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved January 22, 2026, from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Kinome Profiling - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Affinity Chromatography - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. Retrieved January 22, 2026, from [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (n.d.). Brazilian Journal of Analytical Chemistry. Retrieved January 22, 2026, from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. (2020, March 1). LCGC International. Retrieved January 22, 2026, from [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024, November 7). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Biomedical Chemistry: Research and Methods. Retrieved January 22, 2026, from [Link]

  • Computational Prediction of Drug Target Interactions Using Chemical, Biological, and Network Features - PubMed. (2014, September 26). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Prediction of Drug-Target Interactions for Drug Repositioning Only Based on Genomic Expression Similarity | PLOS Computational Biology - Research journals. (n.d.). PLOS. Retrieved January 22, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019, July 17). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). PubMed. Retrieved January 22, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperidin-4-amine: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(5-nitropyridin-2-yl)piperidin-4-amine. Due to its structural motifs—a nitropyridine core linked to a 4-aminopiperidine moiety—this molecule represents a valuable, yet underexplored, building block in medicinal chemistry. This document consolidates available data, proposes a detailed, scientifically-grounded synthetic pathway, and discusses its potential applications in drug discovery. While a specific CAS number for this compound is not publicly registered, this guide serves as a critical resource for researchers interested in its synthesis and utilization.

Chemical Identity and Physicochemical Properties

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a distinct chemical entity characterized by the fusion of a piperidine ring, substituted with a primary amine at the 4-position, to a pyridine ring bearing a nitro group at the 5-position.

Synonyms: At present, there are no widely recognized synonyms for this compound. The IUPAC name remains the primary identifier.

CAS Number: It is important to note that as of the latest revision of this guide, a specific and verified CAS (Chemical Abstracts Service) number for 1-(5-Nitropyridin-2-yl)piperidin-4-amine has not been found in major chemical databases. Some commercial suppliers have erroneously listed the CAS number 82205-58-1 , which correctly corresponds to the piperazine analog, 1-(5-Nitropyridin-2-yl)piperazine .[1][2] Researchers should exercise caution and verify the identity of any procured materials through analytical characterization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₄O₂Calculated
Molecular Weight222.25 g/mol Calculated
XLogP3-AA1.1Predicted
Hydrogen Bond Donor Count2Calculated
Hydrogen Bond Acceptor Count5Calculated
Rotatable Bond Count2Calculated
Topological Polar Surface Area91.6 ŲCalculated

Note: The properties listed are calculated or predicted and await experimental verification.

Rationale and Significance in Drug Discovery

The structural components of 1-(5-Nitropyridin-2-yl)piperidin-4-amine suggest significant potential in the field of drug development. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile linker, often improving pharmacokinetic properties of drug candidates.[3][4] The 4-amino group provides a key reactive handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.

The nitropyridine moiety is a well-established pharmacophore and a versatile synthetic intermediate.[5] The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the pyridine ring and participate in crucial binding interactions with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing another avenue for derivatization and the synthesis of compound libraries for screening.[6]

The combination of these two privileged fragments in a single molecule makes 1-(5-Nitropyridin-2-yl)piperidin-4-amine a compelling starting point for the design of novel therapeutics across various disease areas, including oncology, infectious diseases, and neuroscience.

Proposed Synthetic Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: Deprotection A tert-Butyl piperidin-4-ylcarbamate C tert-Butyl (1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate A->C Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF) B 2-Chloro-5-nitropyridine B->C Nucleophilic Aromatic Substitution D 1-(5-Nitropyridin-2-yl)piperidin-4-amine C->D Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) G cluster_0 Derivatization Pathways A 1-(5-Nitropyridin-2-yl)piperidin-4-amine B Amide/Sulfonamide Formation (at 4-amino group) A->B C Reductive Amination (at 4-amino group) A->C D Nitro Group Reduction to Amine A->D E Library of Novel Compounds for HTS B->E C->E F Further Functionalization (e.g., diazotization, substitution) D->F

Sources

spectroscopic data (1H NMR, 13C NMR, MS) for 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Spectroscopic Characterization of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We delve into the theoretical and practical aspects of its characterization using three core analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). This document is designed for researchers, chemists, and quality control specialists, offering not only predicted spectral data based on established principles and analogous structures but also detailed, field-proven protocols for data acquisition. The causality behind spectral patterns is explained, providing a robust, self-validating system for confirming the molecule's identity and purity.

Introduction and Molecular Structure Overview

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. The target molecule, 1-(5-Nitropyridin-2-yl)piperidin-4-amine (Molecular Formula: C₉H₁₂N₄O₂, Molecular Weight: 208.22 g/mol ), is a disubstituted piperidine derivative. Its structure comprises two key pharmacophoric fragments:

  • A 5-nitropyridine ring : This is a highly electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro (-NO₂) group.

  • A piperidin-4-amine moiety : This is a saturated heterocyclic system providing conformational flexibility and a basic primary amine group, which is a common feature in bioactive molecules.

The unique electronic and structural features of these two components give rise to a distinct spectroscopic fingerprint. This guide will systematically predict and explain the expected signals in ¹H NMR, ¹³C NMR, and MS, providing a complete analytical toolkit for its identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The interpretation relies on analyzing chemical shifts (δ), integration values, and spin-spin coupling patterns (J).[2]

Predicted ¹H NMR Spectral Characteristics

The structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine suggests a complex but interpretable spectrum.

  • Aromatic Region (Pyridinyl Protons) : The three protons on the nitropyridine ring are expected to appear far downfield due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group.

    • H-6' : This proton is ortho to the nitro group and will be the most deshielded, appearing as a doublet.

    • H-4' : This proton is ortho to the piperidine substituent and meta to the nitro group. It is expected to appear as a doublet of doublets.

    • H-3' : This proton is meta to the nitro group and ortho to the piperidine substituent, appearing as a doublet. The chemical shifts for 2-amino-5-nitropyridine provide a good reference point for this region.[3]

  • Aliphatic Region (Piperidinyl Protons) : The protons on the piperidine ring will be in the more shielded, upfield region of the spectrum. Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent, which can lead to complex multiplets.[4]

    • H-2, H-6 (Axial & Equatorial) : These protons are adjacent to the nitrogen connected to the pyridine ring. They will be the most deshielded of the piperidine protons and will likely appear as two distinct multiplets.

    • H-3, H-5 (Axial & Equatorial) : These protons are adjacent to the CH-NH₂ group and will appear as complex multiplets, further split by their neighbors.

    • H-4 : This single proton attached to the same carbon as the amino group will appear as a multiplet, likely a tt (triplet of triplets) or a similar complex pattern.

    • -NH₂ and -NH- (Piperidine Ring) : The signals for the amine protons can be broad and may exchange with deuterium in solvents like D₂O. Their chemical shift is highly dependent on solvent and concentration. The piperidine ring NH is not present in the target molecule as the nitrogen is tertiary.

Data Summary: Predicted ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6'~9.0d1H
H-4'~8.2dd1H
H-3'~6.7d1H
H-2, H-6~3.8 - 4.2m4H
H-4~2.9 - 3.2m1H
H-3, H-5~1.8 - 2.1 (eq), ~1.4 - 1.6 (ax)m4H
-NH₂Variable (Broad)s (br)2H
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse acquisition (zg30).

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation of protons.

    • Temperature : 298 K (25 °C).

  • Data Processing : Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and analyze multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line.

Predicted ¹³C NMR Spectral Characteristics
  • Aromatic Region : The carbons of the nitropyridine ring will be significantly downfield.

    • C-2' : Attached to the piperidine nitrogen, this carbon will be highly deshielded.

    • C-5' : Attached to the nitro group, this carbon's signal will be attenuated due to the quadrupolar relaxation of the attached nitrogen but will be in a characteristic downfield region.

    • C-6', C-4', C-3' : These carbons will appear in the typical aromatic region for pyridines, with their exact shifts influenced by the substituents.

  • Aliphatic Region : The piperidine ring carbons will appear in the upfield region.

    • C-2, C-6 : These carbons are adjacent to the ring nitrogen and will be the most deshielded of the aliphatic carbons.

    • C-4 : This carbon is bonded to the primary amine and will be shifted downfield relative to C-3 and C-5.

    • C-3, C-5 : These carbons will be in the most shielded region of the spectrum.

Data Summary: Predicted ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2'~158
C-5'~145
C-6'~150
C-4'~135
C-3'~108
C-2, C-6~45-50
C-4~48-52
C-3, C-5~30-35
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup : Use a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-180 ppm.

    • Number of Scans : 512-2048 scans are typically required for a good signal-to-noise ratio.

    • Relaxation Delay (d1) : 2 seconds.

  • Data Processing : Apply Fourier transform with line broadening (1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Molecular Ion and Isotopic Pattern
  • Molecular Formula : C₉H₁₂N₄O₂

  • Monoisotopic Mass : 208.0960 Da

  • Expected Ion : In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 209.1038 .

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will be driven by the stability of the resulting fragments. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group constituents.[5][6]

  • Loss of NO₂ : A primary fragmentation is often the loss of a nitro radical (•NO₂), although loss of HNO₂ from the protonated species is also possible.

  • Loss of NO : Subsequent or alternative fragmentation can involve the loss of nitric oxide (•NO).[7]

  • Piperidine Ring Cleavage : The saturated piperidine ring can undergo characteristic α-cleavage (adjacent to the nitrogen) or ring-opening fragmentations.

Visualization of a Key Fragmentation Pathway

Below is a predicted fragmentation pathway for the protonated molecule.

G M_H [M+H]⁺ m/z = 209.10 Frag1 Loss of •NO₂ m/z = 163.10 M_H->Frag1 - •NO₂ Frag3 Loss of C₅H₁₀N₂ m/z = 121.03 M_H->Frag3 - C₅H₁₀N₂ (piperidine amine) Frag2 Loss of C₄H₉N m/z = 92.04 Frag1->Frag2 - C₄H₉N

Caption: Predicted ESI-MS fragmentation of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). Adding 0.1% formic acid can aid in protonation for positive ion mode.

  • Instrument Setup : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Acquisition Parameters (Positive Ion Mode) :

    • Ionization Source : Electrospray Ionization (ESI).

    • Capillary Voltage : 3.5 - 4.5 kV.

    • Source Temperature : 100 - 150 °C.

    • Mass Range : m/z 50 - 500.

    • Collision Energy (for MS/MS) : Perform fragmentation on the [M+H]⁺ ion using a collision energy ramp (e.g., 10-40 eV) to observe daughter ions.

  • Data Analysis : Identify the [M+H]⁺ peak and confirm its accurate mass is within 5 ppm of the calculated value. Analyze the MS/MS spectrum to match observed fragments with predicted fragmentation pathways.

Integrated Spectroscopic Workflow: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the chemical structure.

G cluster_0 Data Acquisition cluster_1 Structural Information cluster_2 Confirmation HNMR ¹H NMR Proton_Env Proton Environment & Connectivity (J-coupling) HNMR->Proton_Env CNMR ¹³C NMR Carbon_Skeleton Unique Carbon Environments CNMR->Carbon_Skeleton MS HRMS (ESI-TOF) Mol_Weight Molecular Formula & Weight Confirmation MS->Mol_Weight Structure Final Structure Verified: 1-(5-Nitropyridin-2-yl)piperidin-4-amine Proton_Env->Structure Carbon_Skeleton->Structure Mol_weight Mol_weight Mol_weight->Structure

Caption: Integrated workflow for structural verification using NMR and MS.

Conclusion

The structural characterization of 1-(5-Nitropyridin-2-yl)piperidin-4-amine can be confidently achieved through a coordinated application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. This guide provides the predicted spectral data and robust experimental protocols necessary for this task. By correlating the downfield signals of the nitropyridine moiety with the complex aliphatic patterns of the piperidine ring and confirming the exact mass and fragmentation patterns, researchers can unequivocally verify the identity, purity, and structural integrity of this compound, ensuring its suitability for further research and development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate.
  • 4-Piperidinamine | C5H12N2 | CID 424361. PubChem.
  • NMR - Interpretation. Chemistry LibreTexts.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ResearchGate.
  • 1-(5-Nitropyridin-2-yl)piperazine - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • 1-(5-Nitropyridin-2-yl)piperazine. ChemicalBook.
  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. PubChem.
  • 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum. ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

Sources

The Strategic Derivatization of 1-(5-Nitropyridin-2-yl)piperidin-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutics. When coupled with the electronically distinct 5-nitropyridine moiety, the resulting compound, 1-(5-Nitropyridin-2-yl)piperidin-4-amine, emerges as a versatile starting point for the exploration of new chemical entities with diverse biological activities. The presence of the nitro group, a potent electron-withdrawing group, not only activates the pyridine ring for facile synthesis but also offers a handle for further chemical modification, such as reduction to an amino group, opening avenues for additional derivatization.

This in-depth technical guide provides a comprehensive exploration of the synthesis, derivatization, and potential pharmacological evaluation of derivatives based on the 1-(5-Nitropyridin-2-yl)piperidin-4-amine core. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically flowing narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

I. Synthesis of the Core Scaffold: A Nucleophilic Aromatic Substitution Approach

The synthesis of the 1-(5-Nitropyridin-2-yl)piperidin-4-amine core is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective for pyridines bearing electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group.[3][4] In our case, the 5-nitro group provides the necessary activation for the substitution of a halogen at the 2-position of the pyridine ring.

The logical starting materials for this synthesis are 2-chloro-5-nitropyridine and a protected form of 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate. The use of a Boc-protected amine is crucial to prevent undesired side reactions, such as N-arylation of the primary amine.

Experimental Protocol: Synthesis of tert-butyl (1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate

Materials:

  • 2-Chloro-5-nitropyridine

  • tert-Butyl piperidin-4-ylcarbamate

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Stir the solution at room temperature for 10 minutes.

  • Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

The subsequent deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the desired 1-(5-Nitropyridin-2-yl)piperidin-4-amine core.

II. Derivatization Strategies at the 4-Amino Position

The primary amino group at the 4-position of the piperidine ring is the key handle for introducing molecular diversity. Two principal strategies for its derivatization are amide bond formation and reductive amination.

A. Amide Bond Formation: Crafting Diverse Amide Libraries

The formation of an amide bond between the primary amine of the core scaffold and a carboxylic acid is a robust and versatile method for generating a library of derivatives.[2][5] This reaction is typically mediated by a coupling reagent to activate the carboxylic acid.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • 1-(5-Nitropyridin-2-yl)piperidin-4-amine

  • Carboxylic acid of interest (R-COOH)

  • Coupling reagent (e.g., HATU, HBTU, EDCI)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add the coupling reagent (1.2 equivalents) and the base (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

B. Reductive Amination: Introducing Substituted Alkyl Chains

Reductive amination provides a powerful means to introduce substituted alkyl chains at the 4-amino position by reacting the core amine with an aldehyde or ketone in the presence of a reducing agent.[6][7][8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • 1-(5-Nitropyridin-2-yl)piperidin-4-amine

  • Aldehyde or ketone of interest (R-CHO or R-CO-R')

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

III. Visualizing the Synthetic Pathways

To clearly illustrate the synthetic strategy, the following diagrams outline the synthesis of the core scaffold and its subsequent derivatization.

Synthetic_Pathway_Core 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Protected_Intermediate tert-butyl (1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate 2-Chloro-5-nitropyridine->Protected_Intermediate DIPEA, DMF, 80-100 °C tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate->Protected_Intermediate Core_Amine 1-(5-Nitropyridin-2-yl)piperidin-4-amine Protected_Intermediate->Core_Amine TFA, DCM

Synthesis of the Core Amine Scaffold.

Derivatization_Pathways Core_Amine 1-(5-Nitropyridin-2-yl)piperidin-4-amine Amide_Derivatives N-Acylated Derivatives Core_Amine->Amide_Derivatives Amide Coupling (HATU, DIPEA) Alkylated_Derivatives N-Alkylated Derivatives Core_Amine->Alkylated_Derivatives Reductive Amination (STAB) Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Derivatives Aldehyde_Ketone R-CHO / R-CO-R' Aldehyde_Ketone->Alkylated_Derivatives

Key Derivatization Strategies.

IV. Pharmacological Evaluation: From In Vitro Screening to In Vivo Efficacy

The diverse chemical space accessible through the derivatization of the 1-(5-Nitropyridin-2-yl)piperidin-4-amine core necessitates a systematic and logical approach to pharmacological evaluation. The initial screening of the synthesized library should be guided by the intended therapeutic area, which could be broad, encompassing areas where nitropyridines and piperidines have shown promise, such as oncology, infectious diseases, and neuroscience.[9][10][11]

A tiered screening cascade is recommended to efficiently identify and advance promising candidates.

Tier 1: Primary In Vitro Screening

  • Target-Based Assays: If a specific molecular target is hypothesized, direct enzymatic or receptor binding assays should be employed. For example, if exploring kinase inhibitors, a panel of relevant kinases should be screened.

  • Phenotypic Assays: In the absence of a defined target, cell-based phenotypic screens can reveal unexpected biological activities. This could include cytotoxicity assays against cancer cell lines, antimicrobial assays against a panel of bacteria and fungi, or assays measuring the modulation of specific signaling pathways.[3]

Tier 2: Secondary In Vitro Assays and Selectivity Profiling

  • Dose-Response Studies: Compounds showing activity in the primary screen should be subjected to dose-response studies to determine their potency (e.g., IC50 or EC50 values).

  • Selectivity Profiling: To assess the specificity of the active compounds, they should be tested against a panel of related targets or in counter-screens. For instance, a compound active against a specific cancer cell line should be tested against a panel of normal cell lines to assess its therapeutic index.

  • Mechanism of Action Studies: Preliminary studies to elucidate the mechanism of action of the most promising hits should be initiated. This could involve target engagement assays, pathway analysis, or gene expression profiling.

Tier 3: In Vivo Evaluation

  • Pharmacokinetic Profiling: Lead candidates should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy Studies: The in vivo efficacy of the compounds should be assessed in relevant animal models of the target disease.

  • Toxicology Studies: Preliminary toxicology studies are essential to evaluate the safety profile of the lead compounds.

V. Structure-Activity Relationship (SAR) Analysis

A critical component of the drug discovery process is the systematic analysis of the relationship between the chemical structure of the synthesized derivatives and their biological activity. By comparing the potency and selectivity of different analogs, key structural features required for activity can be identified.

Table 1: Hypothetical Structure-Activity Relationship Data for Amide Derivatives

Derivative (R in R-CO-NH-)Target A IC50 (µM)Target B IC50 (µM)Cytotoxicity (CC50, µM)
Phenyl5.2> 5025.8
4-Chlorophenyl1.845.322.1
4-Methoxyphenyl8.9> 5035.4
Cyclohexyl15.6> 50> 50
Benzyl3.530.118.9

The data in Table 1, while hypothetical, illustrates how SAR can be developed. For instance, the introduction of a chloro group at the 4-position of the phenyl ring enhances activity against Target A, while a methoxy group is detrimental. This information guides the design of the next generation of compounds.

VI. Conclusion and Future Directions

The 1-(5-Nitropyridin-2-yl)piperidin-4-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic routes to the core and its derivatives are well-precedented and amenable to the generation of diverse chemical libraries. A systematic approach to pharmacological evaluation, coupled with rigorous SAR analysis, will be crucial in unlocking the full potential of this versatile chemical scaffold. Future work could also explore the reduction of the nitro group to an amine, providing an additional site for derivatization and further expanding the accessible chemical space.

VII. References

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. (n.d.). Google Patents.

  • Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.

  • Nikolaenko, I. V., & Dar'in, D. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 16(5), 692. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Center for Biotechnology Information.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information.

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., Vatsadze, S. Z., Medved'ko, A. V., Nuriev, V. N., Dilman, A. D., Levin, V. V., Koptyug, I. V., Kovtunov, K. V., Zhivonitko, V. V., Likholobov, V. A., & Shilov, A. E. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules (Basel, Switzerland), 28(4), 1836. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). National Center for Biotechnology Information.

  • Amination of 2-halopyridines. [a]. (n.d.). ResearchGate.

  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (n.d.). MDPI.

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Royal Society of Chemistry.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (n.d.). National Center for Biotechnology Information.

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Chemistry Stack Exchange.

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (n.d.). PubMed.

  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5. (n.d.). ChemicalBook.

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential safety protocols for handling and storing nitropyridine compounds. As a class of molecules integral to pharmaceutical and agrochemical research, their inherent reactivity and potential hazards necessitate a robust understanding of safe laboratory practices. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural recommendation to foster a culture of safety and experimental integrity.

The Chemical Landscape of Nitropyridines: Understanding the Inherent Risks

Nitropyridines are pyridine rings substituted with one or more nitro (NO₂) groups. This substitution dramatically influences the electron density of the aromatic ring, rendering the compound susceptible to specific chemical reactions and imparting distinct toxicological properties. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[1] This inherent reactivity is a cornerstone of their synthetic utility but also a primary source of potential hazards.

The primary risks associated with nitropyridine compounds can be categorized as:

  • Toxicity: Nitropyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Exposure can lead to skin, eye, and respiratory irritation.[2][3][4][5][6] A significant concern with nitroaromatic compounds is the potential for methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7] Symptoms may include cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea, and may be delayed in onset.[7]

  • Reactivity and Instability: The presence of the nitro group can render these compounds thermally sensitive. While many nitropyridines are stable at ambient temperatures, they can decompose exothermically at elevated temperatures, potentially leading to the release of toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] They are also incompatible with strong oxidizing agents and strong acids (especially nitric acid) and bases.[5][9]

  • Flammability: While many nitropyridines are solids with relatively high flash points, they can be combustible.[4][5] The parent compound, pyridine, is a highly flammable liquid.[9] Therefore, it is crucial to handle all derivatives with caution regarding potential ignition sources.

Hazard Identification and Classification

A thorough risk assessment is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. Below is a summary of common GHS classifications for nitropyridine compounds, though it is imperative to consult the specific Safety Data Sheet (SDS) for each compound being used.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2][3][5]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. These are measures designed to isolate the hazard from the worker.

Engineering_Controls cluster_ventilation Ventilation Hierarchy Fume_Hood Certified Chemical Fume Hood Local_Exhaust Local Exhaust Ventilation (Snorkel) General_Lab General Laboratory Ventilation Handling_Solid Handling Solid Nitropyridines (weighing, transfers) Handling_Solid->Fume_Hood Primary Control Handling_Solutions Handling Solutions of Nitropyridines Handling_Solutions->Fume_Hood Primary Control

Caption: Hierarchy of ventilation controls for handling nitropyridines.

  • Certified Chemical Fume Hood: All work with nitropyridine compounds, both solid and in solution, should be conducted within a properly functioning and certified chemical fume hood.[9][10] This is critical to prevent the inhalation of dust or vapors.

  • Ventilated Enclosures: For weighing solid nitropyridines, a ventilated balance enclosure or powder containment hood provides an additional layer of protection against aerosolization.

  • General Laboratory Ventilation: The laboratory should have a well-maintained general ventilation system that ensures a minimum number of air changes per hour, as per institutional and regulatory guidelines.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, PPE provides a crucial final barrier between the researcher and the chemical. The selection of appropriate PPE must be informed by the specific hazards of the nitropyridine compound and the nature of the experimental work.

PPE_Selection cluster_ppe Required Personal Protective Equipment Eye_Protection Eye/Face Protection Goggles Chemical Splash Goggles (ANSI Z87.1) Eye_Protection->Goggles Minimum Face_Shield Face Shield (in addition to goggles) Eye_Protection->Face_Shield Splash Hazard Hand_Protection Hand Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Hand_Protection->Gloves Mandatory Body_Protection Body Protection Lab_Coat Laboratory Coat (fully buttoned) Body_Protection->Lab_Coat Standard Apron Chemical-Resistant Apron Body_Protection->Apron Large Quantities Respiratory_Protection Respiratory Protection Respirator NIOSH-approved Respirator (requires training and fit-testing) Respiratory_Protection->Respirator If dust/aerosols are generated (outside of fume hood)

Caption: PPE selection guide for working with nitropyridine compounds.

Experimental Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • If required, put on a respirator. Ensure a proper seal.

    • Wash hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove eye protection.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

Safe Handling and Experimental Procedures

Adherence to meticulous handling techniques is non-negotiable.

  • Avoid Formation of Dust and Aerosols: When handling solid nitropyridines, use techniques that minimize dust generation.[11] Avoid crushing or grinding materials outside of a contained system.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where nitropyridines are handled.[2] Wash hands thoroughly after handling these compounds, even if gloves were worn.[2][5]

  • Grounding and Bonding: For flammable nitropyridine derivatives or when using flammable solvents, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[4][12]

  • Inert Atmosphere: Some nitropyridines may be sensitive to air or moisture. In such cases, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Storage Guidelines: Ensuring Stability and Preventing Incompatibilities

Proper storage is critical to maintaining the integrity of nitropyridine compounds and preventing hazardous reactions.

  • Containers: Store in original, tightly sealed containers.[7][10] Ensure all containers are clearly and accurately labeled.[7][10]

  • Location: Store in a cool, dry, and well-ventilated area.[5][7][10] The storage area should be away from direct sunlight and sources of heat or ignition.[9]

  • Segregation: It is crucial to store nitropyridine compounds away from incompatible materials.[9]

    • Oxidizing Agents: Separate from strong oxidizing agents.

    • Acids and Bases: Store away from strong acids (especially nitric acid) and bases.[9][13]

    • Flammable Materials: If not flammable themselves, they should still be stored with consideration for proximity to flammable materials.

Caption: Chemical incompatibility diagram for nitropyridine storage.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Protocol

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large, involves a volatile substance, or the hazards are unknown.

  • Assess the Situation: From a safe distance, assess the extent of the spill and the associated hazards. Do not proceed with cleanup unless you are trained and equipped to do so safely.

  • Contain the Spill: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[14][15] Do not use combustible materials like paper towels to absorb spills of oxidizing nitropyridines.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For liquid spills, cover with absorbent material, allow it to be fully absorbed, and then carefully sweep or scoop the material into a labeled, sealable waste container.[14]

    • For solid spills, carefully sweep the material into a dustpan and place it in a labeled, sealable waste container.[5][14] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[2][9]

First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][5] Seek medical attention if symptoms develop or persist.[2]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical attention.[16]

Waste Disposal

All waste containing nitropyridine compounds, including contaminated labware and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[9]

  • Labeling: Ensure the waste container is labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office.[2][5] Do not dispose of nitropyridine waste down the drain.[5]

Conclusion

The safe handling and storage of nitropyridine compounds are predicated on a comprehensive understanding of their chemical properties and potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to meticulous handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with these valuable compounds. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity and success of scientific research.

References

  • University of Washington. Pyridine Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Nitropyridine. PubChem Compound Summary for CID 137630. Retrieved from [Link]

  • HazChem Environmental. (2025, January 14). HazMat Emergency Response. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). 4-Nitropyridine N-oxide Safety Data Sheet.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • ResearchGate. Thermal degradation steps and temperatures details. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Retrieved from [Link]

  • Jubilant Ingrevia. Safety Data Sheet - 2-Chloro-3-nitropyridine.
  • National Center for Biotechnology Information. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Active AgriScience. Emergency Response Plan. Retrieved from [Link]

  • Citrus Research and Education Center. Personal Protective Equipment. Retrieved from a guide on personal protective equipment.
  • Thermo Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • GOV.UK. (2025, February 4). Storing and depressurising nominally empty nitrous oxide canisters: RPS 289. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • University of Waterloo. (2022, April). Chemical Storage Guidelines. Retrieved from a guide on chemical storage guidelines.
  • Active AgriScience. Emergency Response Plan. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine.
  • University of Texas at Austin Environmental Health and Safety. Chemical Incompatibility and Lab Storage Rules.
  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Stanford University. (2022, December 8). Chemical Storage Asset Requirements. Retrieved from a guide on chemical storage asset requirements.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from a guide on personal protective equipment.
  • Chapman University. Guidelines for Chemical Storage. Retrieved from [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

solubility profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from initial in vitro screening to final formulation.[1][2][3] Poor solubility can severely limit bioavailability, lead to unreliable assay results, and create significant challenges in formulation and manufacturing.[4][5][6] This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a heterocyclic compound with structural motifs common in medicinal chemistry. As no public-domain experimental solubility data for this specific molecule is available, this document serves as a strategic guide, outlining the principles, experimental protocols, and data interpretation required to generate a robust and reliable solubility profile. We will delve into the rationale behind solvent selection, provide step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss the analytical techniques required for accurate quantification.

The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from a laboratory "hit" to a clinical therapeutic, solubility is a gatekeeper property. It is a prerequisite for ensuring an adequate concentration of the compound reaches its biological target to elicit a pharmacological response.[3][7] Early and accurate assessment of a compound's solubility profile is therefore not just a matter of characterization but a crucial step in risk mitigation.

  • Impact on Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][6] Low solubility is a primary reason for poor oral bioavailability, which can render an otherwise potent compound therapeutically useless.

  • Assay Reliability: In early discovery, compounds are typically stored in dimethyl sulfoxide (DMSO) and then diluted into aqueous assay buffers. If a compound's solubility limit is exceeded, it can precipitate, leading to erroneously low potency values and poor reproducibility in high-throughput screening (HTS) and other in vitro assays.[4][7]

  • Formulation Development: Understanding solubility across a range of solvents is fundamental for developing viable formulations, whether for preclinical toxicology studies or for the final dosage form.[2][5] This data informs the selection of excipients, co-solvents, or advanced formulation strategies like amorphous solid dispersions or nanosuspensions.[3][5]

This guide will equip the researcher with the necessary tools to proactively address these challenges for 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Physicochemical Profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

A molecule's structure is the primary determinant of its solubility. Analyzing the key functional groups of 1-(5-Nitropyridin-2-yl)piperidin-4-amine allows us to anticipate its general solubility behavior.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₅N₅O₂

  • Key Functional Groups:

    • Nitropyridine Ring: The nitro group (-NO₂) is a strong electron-withdrawing group, making the pyridine ring electron-deficient. This moiety increases the molecule's polarity.

    • Piperidine Ring: A saturated heterocycle that adds non-polar character.

    • Secondary Amine (in piperidine): Connects the piperidine and pyridine rings.

    • Primary Amine (-NH₂): A basic functional group. The presence of this amine suggests that the compound's solubility will be highly dependent on pH. In acidic conditions, this group will be protonated (-NH₃⁺), which typically leads to a significant increase in aqueous solubility.[8]

Predicted Properties (In Silico Estimation): While experimental data is paramount, computational tools can provide useful initial estimates. It is critical to note that these are predictions and must be confirmed experimentally.

  • pKa: The primary amine is predicted to have a basic pKa. This is the most critical parameter to determine experimentally, as it will dictate the pH range over which solubility changes dramatically.

  • logP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. The interplay between the polar nitropyridine and amine groups and the more aliphatic piperidine ring will determine its value.

The presence of both hydrogen bond donors (the amines) and acceptors (the nitro group, pyridine nitrogen) suggests that the compound will interact favorably with polar protic solvents.

Experimental Determination of Solubility: A Two-Pronged Approach

Solubility can be measured under two distinct conditions: kinetic and thermodynamic. Understanding the difference is crucial for applying the data correctly.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous or organic medium.[1][4][9] It reflects the tendency of a compound to precipitate under non-equilibrium conditions, which is highly relevant for in vitro assays.[7][8]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent when the system has reached equilibrium between the dissolved and undissolved (solid) states.[6][10][11] This is the gold-standard measurement, essential for formulation and biopharmaceutical classification.[6]

For a comprehensive profile, both types of solubility should be determined.

A Practical Guide to Solubility Profiling

This section provides actionable protocols for determining the solubility of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Rationale for Solvent Selection

The choice of solvents should be strategic, aiming to cover a range of polarities and chemical properties relevant to pharmaceutical development.

Solvent Class Example Solvent Rationale & Application
Polar Protic Methanol, EthanolCan act as both hydrogen bond donors and acceptors. Relevant for synthesis, purification, and as potential co-solvents in formulations.
Polar Aprotic Acetonitrile, AcetoneCan accept hydrogen bonds but not donate. Common solvents for analytical chemistry (e.g., HPLC mobile phases) and synthesis.
Non-Polar Hexane, ToluenePrimarily interact through van der Waals forces. Useful for understanding the lipophilic character of the compound and for crystallization studies.
Ethers Tetrahydrofuran (THF)A polar aprotic solvent with moderate polarity, often used in synthesis.
Chlorinated Dichloromethane (DCM)A polar aprotic solvent capable of dissolving a wide range of organic compounds.
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility (High-Throughput) cluster_thermo Phase 3: Thermodynamic Solubility (Gold Standard) compound Compound Received (1-(5-Nitropyridin-2-yl)piperidin-4-amine) stock_prep Prepare 10-50 mM Stock in DMSO compound->stock_prep thermo_assay Add excess solid compound to selected organic solvents compound->thermo_assay Lead Optimization & Formulation kinetic_assay Dilute DMSO stock into selected organic solvents stock_prep->kinetic_assay Early Discovery Screening incubation_k Short Incubation (e.g., 2 hours) kinetic_assay->incubation_k separation_k Filter or Centrifuge to remove precipitate incubation_k->separation_k analysis_k Quantify Supernatant (HPLC-UV or LC-MS) separation_k->analysis_k kinetic_result Kinetic Solubility Data analysis_k->kinetic_result incubation_t Equilibrate (e.g., 24 hours with shaking) thermo_assay->incubation_t separation_t Filter Supernatant (e.g., 0.22 µm PTFE filter) incubation_t->separation_t analysis_t Quantify Filtrate (HPLC-UV or LC-MS) separation_t->analysis_t thermo_result Thermodynamic Solubility Data analysis_t->thermo_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the most reliable method.[12]

Objective: To determine the saturation concentration of the compound in various organic solvents at equilibrium.

Materials:

  • 1-(5-Nitropyridin-2-yl)piperidin-4-amine (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of solid 1-(5-Nitropyridin-2-yl)piperidin-4-amine to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is 2-5 mg of compound.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours.[7][11] Causality Insight: A 24-hour period is chosen to ensure that the dissolution process has reached a true equilibrium between the solid and solution phases.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Prepare an appropriate dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the response to a standard calibration curve prepared with the same compound.

  • Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Protocol: Kinetic Solubility (DMSO Dilution Method)

This high-throughput protocol is ideal for early-stage discovery.[9]

Objective: To measure the concentration of the compound that remains in solution after rapid precipitation from a DMSO stock.

Materials:

  • A stock solution of 1-(5-Nitropyridin-2-yl)piperidin-4-amine in DMSO (e.g., 20 mM)

  • Selected organic solvents

  • 96-well microplates (polypropylene)

  • Plate shaker

  • Filtration plate or centrifuge with a plate rotor

  • Plate reader (UV-Vis) or HPLC/LC-MS system

Procedure:

  • Preparation: Add a large volume (e.g., 198 µL) of the selected organic solvent to the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent-containing wells. This initiates the precipitation process.

  • Incubation: Seal the plate and shake it vigorously for 1-2 hours at a constant temperature.[1][9] Causality Insight: This timeframe is sufficient for the rapid precipitation process to occur but is too short to reach thermodynamic equilibrium.

  • Phase Separation: Separate the precipitated solid from the solution. This can be done by either:

    • Centrifugation: Spin the plate at high speed (e.g., 3000 x g) for 15 minutes.

    • Filtration: Pass the solution through a 96-well filter plate.

  • Quantification: Analyze the concentration of the compound in the resulting clear solution (supernatant or filtrate) using an appropriate analytical method like HPLC-UV.[8]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table: Solubility Profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine at 25 °C

Solvent Method Solubility (mg/mL) Solubility (mM) Observations
Methanol Thermodynamic [Experimental Value] [Calculated Value] [e.g., Clear solution]
Ethanol Thermodynamic [Experimental Value] [Calculated Value] [e.g., Clear solution]
Acetonitrile Thermodynamic [Experimental Value] [Calculated Value] [e.g., Low solubility]
Acetone Thermodynamic [Experimental Value] [Calculated Value] [e.g., Moderate solubility]
Hexane Thermodynamic [Experimental Value] [Calculated Value] [e.g., Practically insoluble]

| Methanol | Kinetic | [Experimental Value] | [Calculated Value] | [e.g., Supersaturation observed] |

Interpretation:

  • A high solubility in polar protic solvents like methanol and a low solubility in non-polar solvents like hexane would confirm the polar nature of the molecule.

  • Comparing the kinetic and thermodynamic results is crucial. A kinetic solubility value that is significantly higher than the thermodynamic value indicates that the compound can form a supersaturated solution, which may be beneficial for absorption but also carries the risk of precipitating over time.

The Role of Predictive Modeling

In the absence of experimental data, or to guide solvent selection, computational models can be employed. Quantitative Structure-Property Relationship (QSPR) models and methods like COSMO-RS use molecular descriptors to predict solubility.[13][14][15] These models can rank-order the solubility of a compound in different solvents, helping to prioritize experimental work.[16][17] However, these are predictive tools and should not replace experimental verification.

Conclusion

Determining the solubility profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine is a foundational step in its journey as a potential drug candidate. A systematic approach, employing both kinetic and thermodynamic methods across a well-chosen panel of organic solvents, is essential. This guide provides the strategic framework and detailed protocols necessary for researchers to generate high-quality, reliable data. This data will not only de-risk the compound's progression but also provide the critical insights needed for successful formulation development and, ultimately, clinical application.

References

  • Digital Discovery. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
  • RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • Technologynetworks.com. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • University Institute of Chemical Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

Sources

Introduction: The Strategic Importance of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Chemistry of Nitropyridines for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2][3][4] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA featured a pyridine moiety.[4] The introduction of a nitro (–NO₂) group onto this versatile scaffold dramatically reshapes its chemical personality. This transformation converts the pyridine ring into a highly valuable and versatile synthetic intermediate, unlocking a vast landscape of chemical possibilities for drug discovery and development.[1][3][4][5]

The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring. It deactivates the ring towards electrophilic substitution but, crucially, provides potent activation for nucleophilic aromatic substitution (SₙAr) reactions.[5] This dual reactivity, combined with the nitro group's own capacity for transformation into other functional groups, most notably the invaluable amino group, positions nitropyridines as critical precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative activities.[1][3][4][5] This guide offers a comprehensive exploration of the core synthetic methodologies for accessing nitropyridines and the fundamental chemistry that makes them indispensable tools for the modern synthetic chemist.

Part 1: The Synthesis of Nitropyridines: A Tale of Two Strategies

The preparation of nitropyridines is not always straightforward. The inherent properties of the pyridine ring necessitate carefully chosen strategies to achieve efficient nitration.

The Challenge of Direct Nitration

Direct electrophilic nitration of the pyridine ring using standard conditions (e.g., a mixture of nitric and sulfuric acids) is notoriously difficult and often results in very low yields.[6] The reason lies in the basicity of the pyridine nitrogen. Under the strongly acidic conditions required for nitration, the nitrogen atom is readily protonated, forming the pyridinium cation. This positive charge strongly deactivates the entire aromatic system towards attack by electrophiles like the nitronium ion (NO₂⁺).[6]

N_Oxide_Workflow start Pyridine N-Oxide step1 Nitration (fuming HNO₃, conc. H₂SO₄) start->step1 intermediate 4-Nitropyridine N-Oxide step1->intermediate step2 Deoxygenation (e.g., PCl₃) intermediate->step2 end 4-Nitropyridine step2->end

Caption: General workflow for the synthesis of 4-nitropyridine via the N-oxide route.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide [7]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.

  • Addition: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes with stirring. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution in portions (caution: strong foaming).

  • Isolation: A yellow solid will precipitate. Collect the crude product by suction filtration. To remove inorganic salts, wash the crude solid with acetone.

  • Purification: Evaporate the acetone from the filtrate to yield the yellow product. If necessary, the 4-nitropyridine-N-oxide can be further purified by recrystallization from acetone.

An Alternative Pathway: The [1][2]Sigmatropic Shift

The synthesis of 3-nitropyridines can be efficiently achieved using dinitrogen pentoxide (N₂O₅). [8][9][10]This reaction does not proceed via a standard electrophilic aromatic substitution. Instead, the pyridine initially reacts with N₂O₅ to form an N-nitropyridinium salt. [6][8][11]In the presence of a nucleophile like bisulfite (HSO₃⁻), a dihydropyridine intermediate is formed. This intermediate then undergoes a [1][2]sigmatropic rearrangement, where the nitro group migrates from the nitrogen atom to the C-3 position, followed by elimination to restore aromaticity and yield 3-nitropyridine. [6][8][10][11][12][13]

Sigmatropic_Shift cluster_mech Mechanism for 3-Nitropyridine Synthesis Pyridine Pyridine N_Nitro N-Nitropyridinium Ion Pyridine->N_Nitro + N₂O₅ Dihydro Dihydropyridine Intermediate N_Nitro->Dihydro + HSO₃⁻ Product 3-Nitropyridine Dihydro->Product [1,5] Sigmatropic Shift & Elimination

Caption: Mechanistic pathway for 3-nitropyridine synthesis involving a sigmatropic shift.

Summary of Key Synthetic Methods
MethodTarget Isomer(s)Key ReagentsCausality & Key Features
Direct Nitration 3-NitroHNO₃ / Trifluoroacetic AnhydrideOvercomes ring deactivation under standard acidic conditions, but yields can be variable. [14]
N-Oxide Route 4-Nitro (primarily)1. Pyridine N-Oxide, fuming HNO₃, H₂SO₄2. PCl₃The N-oxide group activates the ring for electrophilic attack. A reliable, high-yielding, two-step method. [15][16][17]
N₂O₅ Method 3-NitroN₂O₅, then SO₂/HSO₃⁻Proceeds via a non-traditional [1][2]sigmatropic shift mechanism, not direct electrophilic substitution. [6][8][11][12]
From Aminopyridines Various1. Nitration2. DiazotizationUtilizes the directing effects of the amino group, which is later removed or converted. [18][19]

Part 2: The Rich Chemistry of Nitropyridines

The true synthetic power of nitropyridines is realized in their subsequent reactions. The activating effect of the nitro group opens the door to a variety of powerful transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction of nitropyridines is nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nitro group makes the pyridine ring highly electron-deficient, particularly at the positions ortho and para to it, rendering these sites susceptible to attack by nucleophiles. [5][20]This reactivity is especially pronounced when a good leaving group, such as a halide, is present at one of these activated positions.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [20]In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. [5]This reaction is a cornerstone for building molecular complexity, allowing for the facile introduction of amines, alcohols, and thiols. [1][21]

SNAr_Mechanism Start 2-Chloro-5-nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-determining) Product Substituted Nitropyridine + Cl⁻ Intermediate->Product Elimination

Caption: The addition-elimination pathway for SₙAr reactions on nitropyridines.

Reduction of the Nitro Group

One of the most synthetically valuable transformations of nitropyridines is the reduction of the nitro group to an amino group. [5]This conversion is fundamental in medicinal chemistry, as the amino group serves as a crucial handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions. The transformation effectively converts a strongly electron-withdrawing group into a versatile electron-donating group.

A variety of reducing agents can be employed to achieve this, with the choice often depending on the presence of other functional groups in the molecule. Common and effective methods include the use of iron powder in acidic media (e.g., sulfuric or hydrochloric acid) or catalytic hydrogenation (H₂ over a palladium catalyst). [5][22]

Nitro_Reduction Nitropyridine Nitropyridine Reducing_Agent Reducing Agent (e.g., Fe/H⁺, H₂/Pd-C) Nitropyridine->Reducing_Agent Aminopyridine Aminopyridine Reducing_Agent->Aminopyridine

Caption: General workflow for the reduction of a nitropyridine to an aminopyridine.

Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide with Iron [5]

  • Reagent Setup: In a suitable reaction vessel, prepare a 25-30% aqueous solution of sulfuric acid. Add iron powder to the solution with vigorous stirring.

  • Substrate Addition: Add the 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic; maintain control by using a cooling bath if necessary.

  • Reaction Monitoring: Continue stirring the mixture after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with sodium carbonate until the solution is basic (pH > 8).

  • Isolation: The product, 4-aminopyridine, can be isolated from the reaction mixture by extraction with an appropriate organic solvent, followed by drying and evaporation of the solvent.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful modern method for the direct C-H functionalization of electron-deficient aromatic rings like nitropyridines. [10][23]This reaction introduces a new substituent, typically an alkyl group, adjacent to the nitro group. The VNS reagent is a carbanion that possesses a leaving group on the nucleophilic carbon atom (e.g., a sulfonyl or chloro group). The mechanism involves the initial addition of the carbanion to the ring to form an anionic adduct. This is followed by a base-induced β-elimination of the leaving group and a proton from the ring, which restores aromaticity and results in the formally substituted product. [23][24]VNS provides a direct route to alkylated nitropyridines, which can be challenging to synthesize via other methods. [12]

Part 3: Applications in Drug Discovery and Development

The synthetic flexibility of nitropyridines makes them indispensable intermediates in the pharmaceutical industry. [21]They serve as foundational building blocks for a multitude of Active Pharmaceutical Ingredients (APIs). [21][25]For example, 2-chloro-4-methyl-3-nitropyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. [20]The SₙAr reaction is central to its synthesis, where the chloro group is displaced by an amine.

The ability to readily convert nitropyridines into a diverse array of substituted aminopyridines and other heterocyclic systems is a key driver of their utility. This allows medicinal chemists to rapidly generate libraries of compounds for screening and to perform structure-activity relationship (SAR) studies, accelerating the journey from a chemical lead to a drug candidate.

Conclusion

Nitropyridines represent a class of compounds where a single functional group imparts profound and synthetically useful changes to a core heterocyclic scaffold. The strong electron-withdrawing character of the nitro group fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. [5]Furthermore, the nitro group itself serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry. [5]A thorough understanding of the distinct synthetic routes to different nitropyridine isomers, coupled with a mastery of their subsequent chemical transformations, is essential for researchers and scientists aiming to leverage these powerful intermediates for the efficient synthesis of complex, high-value molecules in drug discovery and development.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • (N.D.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Name of the source not available.
  • (2026).
  • (2025). Reactivity of the nitro group on a pyridine ring. Benchchem.
  • (N.D.). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI.
  • (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
  • (N.D.). Synthesis and Functionalization of 3-Nitropyridines. Name of the source not available.
  • (N.D.).
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • (N.D.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • (N.D.). The Role of Nitropyridines in Pharmaceutical Development. Name of the source not available.
  • (N.D.).
  • Bakke, J. M. (2004). Nitropyridines: Their Synthesis and Reactions. ChemInform.
  • (2004). Nitropyridines, Their Synthesis and Reactions. Semantic Scholar.
  • Katiyar, D. (N.D.). Pyridine. Lecture Notes.
  • (N.D.). METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar.
  • (2025). Nitropyridines, Their Synthesis and Reactions.
  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • (2024).
  • (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • (N.D.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. RSC Publishing.
  • (N.D.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines...
  • (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • (N.D.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • (N.D.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • (N.D.). Synthesis method for nitropyridine compounds.
  • (N.D.). The reduction of vic-substituted 3-nitropyridines with.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-(5-Nitropyridin-2-yl)piperidin-4-amine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(5-nitropyridin-2-yl)piperidin-4-amine scaffold is a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a primary amine for diverse coupling reactions, a piperidine core for modulating physicochemical properties, and an electron-deficient nitropyridine ring for further functionalization and potential biological interactions, makes it a privileged starting point for the synthesis of novel chemical entities.[1][2][3] This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this building block, complete with detailed, field-proven protocols for key transformations and insights into its application in drug development programs.

Introduction: The Strategic Value of the Scaffold

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds is paramount. The piperidine moiety is a ubiquitous feature in a vast number of approved drugs, prized for its ability to improve pharmacokinetic properties and provide a three-dimensional vector for substituent placement.[3][4] When combined with a pyridine ring, it forms a scaffold with significant biological relevance, found in compounds targeting a wide array of diseases.[5][6][7]

The subject of this guide, 1-(5-nitropyridin-2-yl)piperidin-4-amine, introduces two additional critical features:

  • The Primary Amine (C4-position): This serves as a versatile synthetic handle for the introduction of diverse functional groups via robust and well-established reactions like amide bond formation and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) by building out from the piperidine core.

  • The Nitro Group (Pyridine C5-position): The electron-withdrawing nitro group significantly influences the electronics of the pyridine ring. More importantly, it serves as a synthetic precursor to an amino group upon reduction, opening a secondary pathway for derivatization and the creation of more complex, multi-substituted molecules.[1]

This combination of features makes 1-(5-nitropyridin-2-yl)piperidin-4-amine an ideal starting material for generating libraries of novel compounds for screening against various biological targets.

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety requirements is essential before any experimental work.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₂[8]
Molecular Weight 222.25 g/mol [8]
Appearance Solid[8]
Melting Point Not available
Boiling Point 437.9±40.0 °C (Predicted)[8]
Density 1.313±0.06 g/cm³ (Predicted)[8]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[9]

Safety & Handling:

  • Hazard Statements: May cause skin and eye irritation.[9][10] May be harmful if inhaled or swallowed.[10]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9] Avoid creating dust.[9] In case of contact with eyes or skin, rinse immediately with plenty of water.[10][11]

  • For detailed information, always consult the latest Safety Data Sheet (SDS) from your supplier. [9][10][11]

Core Synthetic Transformations & Protocols

The primary amine of 1-(5-nitropyridin-2-yl)piperidin-4-amine is the primary site for derivatization. The following sections provide detailed protocols for two of the most fundamental and widely used transformations in medicinal chemistry.[12][13]

Amide Bond Formation: Building Chemical Diversity

Amide coupling is arguably the most frequently used reaction in medicinal chemistry for linking molecular fragments.[12] The reaction involves activating a carboxylic acid, which then readily reacts with the primary amine of our building block to form a stable amide bond. This allows for the introduction of an immense variety of R-groups.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions A 1-(5-Nitropyridin-2-yl)piperidin-4-amine F Reaction Mixture (Stir at RT) A->F B Carboxylic Acid (R-COOH) B->F C Coupling Reagent (e.g., HATU, EDCI/HOBt) C->F D Base (e.g., DIPEA, TEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F G Aqueous Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Final Product: N-(1-(5-nitropyridin-2-yl)piperidin-4-yl)amide H->I

Caption: Workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its fast reaction times and high yields.[14][15]

  • Materials & Reagents:

    • 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

    • Add 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to yield the desired amide product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Reductive Amination: N-Alkylation with Carbonyls

Reductive amination is a powerful method for forming C-N bonds, allowing for the alkylation of the primary amine using an aldehyde or ketone.[13][16] The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.[13]

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions A 1-(5-Nitropyridin-2-yl)piperidin-4-amine F Imine/Iminium Formation (Intermediate) A->F B Aldehyde or Ketone (R'COR'') B->F C Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) G In situ Reduction C->G D Solvent (e.g., DCE, MeOH) D->F E Optional: Acetic Acid (cat.) E->F F->G H Work-up & Purification G->H I Final Product: N-Alkyl-1-(5-nitropyridin-2-yl)piperidin-4-amine H->I

Caption: Workflow for reductive amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the nitro group.[17]

  • Materials & Reagents:

    • 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq)

    • Aldehyde or ketone of interest (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Optional: Glacial acetic acid (catalytic amount, ~0.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • In a round-bottom flask, suspend or dissolve 1-(5-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DCE or DCM (approx. 0.1 M).

    • Add the aldehyde or ketone (1.2 eq). If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir for 20-30 minutes at room temperature.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction can be slightly exothermic.

    • Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Advanced Synthetic Strategies

Beyond direct functionalization of the primary amine, the nitropyridine ring offers further opportunities for diversification.

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary aniline using various standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This newly formed amine on the pyridine ring can then undergo a second round of derivatization (e.g., acylation, sulfonation, or participation in further cross-coupling reactions), enabling the synthesis of highly complex and decorated molecules.

  • Nucleophilic Aromatic Substitution (SNAr): While the starting material is not pre-functionalized for cross-coupling, related structures like 2-chloro-5-nitropyridine readily undergo SNAr reactions.[18] This highlights the reactivity of the pyridine ring and suggests that derivatives of our building block could be designed to participate in such transformations. For instance, if the scaffold were modified to contain a leaving group, Suzuki or other palladium-catalyzed cross-coupling reactions could be employed to form C-C bonds, attaching various aryl or heteroaryl moieties.[19][20][21][22]

Advanced_Derivatization A 1-(5-Nitropyridin-2-yl) piperidin-4-amine B Amide Coupling or Reductive Amination A->B C N-Substituted Intermediate B->C D Nitro Group Reduction (e.g., Fe/NH₄Cl) C->D E 1-(5-Aminopyridin-2-yl) derivative D->E F Further Derivatization (e.g., Acylation, Sulfonation) E->F G Final Complex Molecule F->G

Caption: Multi-step derivatization pathway.

Conclusion

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a powerful and economically viable building block for the construction of diverse chemical libraries. Its strategic placement of reactive functional groups allows for a modular and systematic approach to lead generation and optimization. The protocols detailed herein provide robust and reproducible methods for leveraging this scaffold's full synthetic potential, enabling researchers and drug development professionals to accelerate their discovery programs.

References

  • PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

  • ResearchGate. Biological activities of piperidine alkaloids. Available at: [Link]

  • PMC. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • PubMed. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Available at: [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • ResearchGate. Research progress on piperidine-containing compounds as agrochemicals. Available at: [Link]

  • ResearchGate. Scheme 5 Continuous reductive amination process for the synthesis of.... Available at: [Link]

  • Pi Chemicals. Material Safety Data Sheet. Available at: [Link]

  • Chemsrc. CAS#:1862498-86-9 | 1-(5-Nitropyridin-2-yl)cyclopropan-1-amine. Available at: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • PubChem. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. Available at: [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Available at: [Link]

Sources

Application Notes and Protocols for the N-arylation of 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-5-nitropyridine Scaffolds

The 2-amino-5-nitropyridine moiety is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components in the development of a wide range of pharmaceuticals, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[1] The strategic introduction of diverse amino functionalities onto the pyridine ring via N-arylation of 2-chloro-5-nitropyridine is a cornerstone transformation for building molecular complexity and tuning pharmacodynamic and pharmacokinetic properties. This guide provides a detailed exploration of the N-arylation of 2-chloro-5-nitropyridine, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The N-arylation of 2-chloro-5-nitropyridine with amines proceeds via a classical SNAr mechanism.[2] This two-step addition-elimination process is facilitated by the electronic properties of the pyridine ring, which is rendered highly electrophilic by the synergistic electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophilic amine on the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group, which significantly lowers the activation energy for this step.[3][4]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically rapid, step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the desired 2-amino-5-nitropyridine product. The overall reaction is generally irreversible, driven by the formation of the stable aromatic product.

The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic.

Core Experimental Protocol: N-arylation of 2-Chloro-5-nitropyridine

This protocol provides a general and robust procedure for the N-arylation of 2-chloro-5-nitropyridine with a primary or secondary amine.

Materials and Reagents
  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.5 equiv)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃), 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Ethanol)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Equipment Setup

The reaction should be performed in a well-ventilated fume hood. Standard glassware for anhydrous reactions should be used. An inert atmosphere (e.g., nitrogen or argon) is recommended, especially if the amine is sensitive to oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., ACN or DMF) to dissolve the starting material. The concentration is typically in the range of 0.1–0.5 M.

  • Reagent Addition: Add the amine (1.1–1.5 equiv) to the stirred solution.

  • Base Addition: Add the base (e.g., TEA, 2.0–3.0 equiv) to the reaction mixture. The use of a stronger, non-nucleophilic base like DIPEA can be beneficial for less reactive amines.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., triethylammonium chloride) has formed, it can be removed by filtration.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-nitropyridine derivative.

Visualizing the Workflow

G reagents Reagents: - 2-Chloro-5-nitropyridine - Amine - Base - Anhydrous Solvent setup Reaction Setup: - Dissolve 2-chloro-5-nitropyridine - Add amine and base reagents->setup 1. reaction Reaction: - Stir at RT or heat - Monitor by TLC setup->reaction 2. workup Workup: - Solvent removal - Aqueous extraction reaction->workup 3. purification Purification: - Column chromatography or - Recrystallization workup->purification 4. product Pure 2-Amino-5-nitropyridine Derivative purification->product 5.

Caption: Experimental workflow for the N-arylation of 2-chloro-5-nitropyridine.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions for the N-arylation of 2-chloro-5-nitropyridine with various amines.

Amine TypeExample AmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticCyclopentylamineTEAACN254-885-95
Secondary AliphaticMorpholineK₂CO₃DMF8012-1680-90
Primary AromaticAnilineDIPEADMF10018-2470-85
Secondary AromaticN-MethylanilineK₂CO₃DMSO12024-4865-80

Advanced Methods: Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[5][6] This cross-coupling reaction typically employs a palladium catalyst, a phosphine ligand, and a base to form the C-N bond.[7] While more complex to set up due to the air-sensitivity of the catalyst and ligands, it offers a broader substrate scope and often proceeds under milder conditions with higher yields for challenging substrates.[8][9]

Visualizing the Catalytic Cycle

G pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd_complex Ar-Pd(II)(X)L_n add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc HNR'R'' deprotonation Deprotonation (Base) amine_assoc->deprotonation pd_amide Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amide elim Reductive Elimination pd_amide->elim elim->pd0 Regenerates Catalyst product Ar-NR'R'' elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

2-Chloro-5-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed.[10][11] Causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10][11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10][11][13] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands and face thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]

  • In Case of Exposure:

    • If swallowed: Call a POISON CENTER or doctor. Rinse mouth.[10][11]

    • If on skin: Wash with plenty of soap and water.[10][11] If skin irritation occurs, get medical advice/attention.[10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Always consult the Safety Data Sheet (SDS) for 2-chloro-5-nitropyridine and all other reagents before starting any experimental work.[10][11][13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (protonated).2. Insufficiently reactive amine.3. Low reaction temperature.1. Use a stronger or excess base.2. Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO.3. For very unreactive amines, consider the Buchwald-Hartwig amination.
Formation of Side Products 1. Reaction with solvent.2. Decomposition of starting material or product at high temperatures.1. Choose a less reactive solvent.2. Run the reaction at a lower temperature for a longer period.
Difficult Purification 1. Product is highly polar.2. Presence of baseline impurities.1. Use a more polar eluent system for column chromatography.2. Consider recrystallization as an alternative to chromatography.

Conclusion

The N-arylation of 2-chloro-5-nitropyridine is a fundamental and highly valuable reaction in synthetic organic chemistry. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and adherence to safety protocols are paramount for success. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize a diverse range of 2-amino-5-nitropyridine derivatives for their research and development endeavors.

References

  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Papadopoulos, A., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • Campodonico, P., Olivares, B., & Tapia, R. A. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • A. A. C. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Benchchem.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. Cu(OTf)
  • Mastalir, Á., & Molnár, Á. (2023).
  • Benchchem. Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Al-Masri, O. A., et al. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules.
  • Kederienė, V., et al. (2020). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
  • ResearchGate.
  • Organic Chemistry Portal.

Sources

Developing Enzyme Inhibitors with a Nitropyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the principles and practical steps involved in the development of enzyme inhibitors centered on the versatile nitropyridine scaffold. The nitropyridine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of enzymes due to its unique electronic and structural properties.[1] This document will detail the synthesis of a representative nitropyridine inhibitor, protocols for assessing its inhibitory activity against key enzyme classes, and considerations for its development as a potential therapeutic agent.

Introduction: The Nitropyridine Scaffold in Enzyme Inhibition

The pyridine ring is a cornerstone of many pharmaceuticals, and the introduction of a nitro group significantly modulates its chemical properties, making it a valuable scaffold for enzyme inhibitors.[1] The electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in key interactions within an enzyme's active site, such as hydrogen bonding and π-π stacking. Furthermore, the nitro group can be chemically transformed into other functional groups, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Nitropyridine-based compounds have shown inhibitory activity against a variety of enzyme targets, including kinases, proteases, and metabolic enzymes.

Mechanism of Action: Covalent and Non-Covalent Inhibition

Enzyme inhibitors can act through reversible (non-covalent) or irreversible (covalent) mechanisms. While many nitropyridine inhibitors likely act non-covalently, the electrophilic nature of the nitro-substituted ring raises the possibility of covalent inhibition. In this scenario, a nucleophilic residue in the enzyme's active site, such as a cysteine, attacks the electron-deficient pyridine ring, leading to the formation of a stable covalent bond.[2] Understanding the mechanism of action is crucial for optimizing inhibitor design and interpreting biological data.

Synthesis of a Nitropyridine-Based Inhibitor: N-(5-nitropyridin-2-yl)acetamide

To illustrate a practical synthetic route, this section details the preparation of N-(5-nitropyridin-2-yl)acetamide, a simple yet representative nitropyridine-based compound.[3][4] This two-step synthesis starts from the commercially available 2-aminopyridine.

Step 1: Nitration of 2-aminopyridine to 2-amino-5-nitropyridine

The first step is the regioselective nitration of 2-aminopyridine. The amino group directs the electrophilic nitration to the 5-position of the pyridine ring.

Protocol:

  • In a flask equipped with a stirrer and dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 20°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the 2-aminopyridine solution, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, stir the reaction mixture at 40-50°C for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., ammonia water) to complete the precipitation.[5]

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.

Step 2: Acetylation of 2-amino-5-nitropyridine

The second step involves the acetylation of the amino group of 2-amino-5-nitropyridine to yield the final product.

Protocol:

  • Dissolve 2-amino-5-nitropyridine in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a set duration.

  • Pour the reaction mixture into cold water to precipitate the N-(5-nitropyridin-2-yl)acetamide.[6]

  • Collect the product by filtration, wash with water, and dry.

  • The final product can be further purified by recrystallization.

Diagram: Synthesis Workflow

Synthesis_Workflow Synthesis of N-(5-nitropyridin-2-yl)acetamide Start 2-aminopyridine Step1 Nitration (H2SO4, HNO3) Start->Step1 Intermediate 2-amino-5-nitropyridine Step1->Intermediate Step2 Acetylation (Acetic Anhydride) Intermediate->Step2 End N-(5-nitropyridin-2-yl)acetamide Step2->End

Caption: A two-step synthesis of N-(5-nitropyridin-2-yl)acetamide.

Enzyme Inhibition Assays

Once a nitropyridine-based inhibitor is synthesized, its efficacy must be evaluated through enzyme inhibition assays. This section provides detailed protocols for two common enzyme classes that are often targeted by pyridine-based inhibitors: Janus Kinase 2 (JAK2) and Urease.

JAK2 Kinase Inhibition Assay

Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it an important drug target.[7]

Protocol for IC50 Determination: [8]

Materials:

  • Recombinant human JAK2 enzyme

  • ATP (Adenosine triphosphate)

  • A suitable substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (dissolved in DMSO) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the nitropyridine inhibitor in the kinase assay buffer. A common starting concentration is 10 mM, with subsequent 2- or 3-fold dilutions.

  • In a 384-well plate, add the JAK2 enzyme and the substrate peptide to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km value for the enzyme to ensure sensitivity to different inhibition modalities.

  • Incubate the plate at an optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[1][9]

Diagram: JAK2 Inhibition Assay Workflow

JAK2_Inhibition_Workflow Workflow for JAK2 Inhibition Assay A Prepare serial dilutions of nitropyridine inhibitor C Add inhibitor dilutions to respective wells A->C B Add JAK2 enzyme and substrate to 384-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Plot % inhibition vs. [Inhibitor] and calculate IC50 G->H

Caption: A streamlined workflow for determining the IC50 of a JAK2 inhibitor.

Urease Inhibition Assay

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target in agricultural applications to prevent the loss of urea-based fertilizers.[10][11]

Protocol for Urease Inhibition (Indophenol Method): [12][13]

Materials:

  • Jack bean urease or purified bacterial urease

  • Urea solution (e.g., 20 mM)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test inhibitor (dissolved in DMSO) at various concentrations

  • Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chlorine sodium hypochlorite)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the nitropyridine inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the urease enzyme solution and the test inhibitor at various concentrations.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the urea substrate to all wells.

  • Incubate the reaction mixture for a further period (e.g., 50 minutes) at 37°C.[13]

  • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the color to develop.

  • Measure the absorbance at a wavelength of around 630 nm using a plate reader. The intensity of the blue-green indophenol color is proportional to the amount of ammonia produced.

  • Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50 value as described for the JAK2 assay.

Physicochemical Properties and ADME Profiling

Beyond potent enzyme inhibition, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] Heterocyclic compounds, including nitropyridines, play a significant role in modern drug discovery, and their physicochemical properties are key determinants of their ADME profile.[15][16]

Key Physicochemical Parameters and their Importance:

PropertyImportance in Drug Development
Molecular Weight (MW) Influences solubility, permeability, and diffusion. Generally, lower MW is preferred for oral bioavailability.
Lipophilicity (LogP/LogD) Affects solubility, permeability, plasma protein binding, and metabolism. An optimal balance is crucial.
Solubility Essential for absorption and formulation. Poor solubility can lead to low bioavailability.
Hydrogen Bond Donors/Acceptors Influences solubility, permeability, and target binding.
Polar Surface Area (PSA) Correlates with membrane permeability and blood-brain barrier penetration.

In Silico ADME Prediction:

In the early stages of drug discovery, computational tools are invaluable for predicting the ADME properties of novel compounds. These predictions can help prioritize compounds for synthesis and experimental testing, saving time and resources. Several online platforms and software packages are available for this purpose.

Experimental ADME Profiling:

As a lead compound progresses, its ADME properties should be evaluated experimentally. Key in vitro ADME assays include:

  • Solubility assays: To determine the aqueous solubility of the compound.

  • Permeability assays (e.g., Caco-2): To assess the potential for oral absorption.

  • Metabolic stability assays (e.g., liver microsomes): To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma protein binding assays: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

Conclusion and Future Directions

The nitropyridine scaffold offers a promising starting point for the development of novel enzyme inhibitors. This guide has provided a framework for the synthesis of a representative nitropyridine compound and detailed protocols for its evaluation in two distinct enzyme inhibition assays. By integrating rational design, chemical synthesis, and robust biological and ADME profiling, researchers can effectively explore the potential of nitropyridine-based inhibitors as therapeutic agents. Future work in this area will likely focus on the development of more complex and highly selective nitropyridine inhibitors, as well as a deeper understanding of their mechanisms of action and in vivo efficacy.

References

  • Assessing the Therapeutic Index: A Comparative Guide for Novel and Approved JAK Inhibitors. (n.d.). BenchChem.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). Toxicology Reports. [Link]

  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (2022). RSC Advances. [Link]

  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (2022). RSC Advances. [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. (n.d.). ResearchGate.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2014). Journal of Medicinal Chemistry. [Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega. [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Heterocycles in Medicinal Chemistry. (2017). Molecules. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Molecules. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. (2004). Current Drug Discovery Technologies. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs.
  • N-(5-nitropyridin-2-yl)acetamide. (n.d.). Capot Chemical. Retrieved from a relevant chemical supplier website.
  • Ligand-based virtual screening for discovery of JAK2 inhibitors. (2017). 2017 15th International Conference on ICT and Knowledge Engineering (ICT&KE). [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). International Journal of Molecular Sciences. [Link]

  • An Efficient Machine Learning-Based Prediction Model for JAK2 Inhibitor pIC50. (2025). ChemRxiv. [Link]

  • The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. (n.d.). ResearchGate.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2021). Molecules. [Link]

  • N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Covalent Inhibition in Drug Discovery. (2017). Trends in Pharmacological Sciences. [Link]

  • Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. (2013). Free Radical Research. [Link]

  • Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide. (n.d.). Denis Titov Laboratory.
  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2025). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological. (n.d.). BenchChem.
  • Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. (2024). International Journal of Molecular Sciences. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
  • Protein cysteine modifications: (1) medical chemistry for proteomics. (2009). Current Topics in Medicinal Chemistry. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

experimental setup for synthesizing 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine Derivatives via Nucleophilic Aromatic Substitution

Authored by: A Senior Application Scientist

This application note provides a comprehensive experimental framework for the synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-amine and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, frequently appearing in molecules targeting a range of biological pathways. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, and ensuring a self-validating protocol through rigorous characterization.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction between an electron-deficient pyridine ring, 2-chloro-5-nitropyridine, and a nucleophilic amine, a derivative of piperidin-4-amine. The pyridine ring itself is electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position is critical. This group powerfully depletes electron density from the aromatic system, particularly at the ortho (position 6) and para (position 2) carbons, making them highly susceptible to nucleophilic attack.

The chlorine atom at the 2-position serves as an excellent leaving group. The reaction proceeds through a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The primary or secondary amine of the piperidine derivative attacks the electron-deficient C2 carbon of the nitropyridine. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product.

The regioselectivity of the reaction is controlled by the activating effect of the nitro group, directing the nucleophile to the C2 position. While concerted SNAr mechanisms exist, the pathway involving a distinct Meisenheimer intermediate is common for highly activated systems like this one.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Addition-Elimination cluster_product Product R1 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) R1->Meisenheimer Nucleophilic Attack R2 Piperidin-4-amine Derivative R2->Meisenheimer P 1-(5-Nitropyridin-2-yl)piperidin-4-amine Derivative Meisenheimer->P Chloride Elimination (Rearomatization)

Caption: General mechanism of SNAr on 2-chloro-5-nitropyridine.

Experimental Protocol

This protocol provides a generalized procedure. Specific quantities and conditions may require optimization depending on the exact piperidin-4-amine derivative used.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Chloro-5-nitropyridine4548-45-2C₅H₃ClN₂O₂158.54Key electrophile. Harmful and irritant.[4][5]
tert-butyl piperidin-4-ylcarbamate79099-07-3C₁₀H₂₀N₂O₂200.28Example nucleophile (Boc-protected).
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, powdered. Acts as a base.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous. Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Brine (Saturated NaCl)7647-14-5NaCl58.44Used for washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Silica Gel7631-86-9SiO₂60.08For column chromatography (230-400 mesh).
Required Equipment
  • Round-bottom flasks with appropriate ground glass joints

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the piperidin-4-amine derivative (e.g., tert-butyl piperidin-4-ylcarbamate, 1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq). The base is crucial to act as an acid scavenger for the HCl generated during the reaction.

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the resulting suspension under an inert atmosphere (Nitrogen or Argon) at room temperature for 15 minutes to ensure good dispersion.

Step 2: Addition of Electrophile and Reaction

  • Dissolve 2-chloro-5-nitropyridine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the 2-chloro-5-nitropyridine solution dropwise to the stirring suspension of the amine and base.

  • Once the addition is complete, heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.[6]

  • Maintain stirring at this temperature and monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting materials.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water (approx. 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product is typically a yellow or orange solid.

  • Purify the material using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[7]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra will confirm the covalent linkage and the overall structure. Expected ¹H NMR signals include characteristic peaks for the pyridine ring protons (often in the 8-9 ppm region), piperidine protons, and any protons on the derivative's side chain.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful substitution.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[7]

Workflow Setup 1. Reaction Setup (Amine, Base, Solvent in Flask) Addition 2. Add 2-Chloro-5-nitropyridine (Dropwise) Setup->Addition React 3. Heat & Stir (80-100 °C, 4-12h) Addition->React Monitor 4. Monitor by TLC React->Monitor Periodically Monitor->React Incomplete Workup 5. Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize Final Pure Product Characterize->Final

Caption: Experimental workflow for synthesis and purification.

Safety and Handling

2-Chloro-5-nitropyridine is a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 standards, and a lab coat.[10][11]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Khlebnikov, A. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 392-396. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Worrall, D. E. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(1), 123-134. [Link]

  • Burov, O. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691. [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Applied Biological Chemistry, 65(1), 43. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal, 22(34), 11897–11906. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (1996). US5489689A - Preparation of piperidine derivatives.
  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

use of 1-(5-Nitropyridin-2-yl)piperidin-4-amine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of 1-(5-Nitropyridin-2-yl)piperidin-4-amine for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Novel Heterocyclic Compounds

Protein kinases are fundamental regulators of the majority of cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery.

This document provides a comprehensive guide to the initial screening of 1-(5-nitropyridin-2-yl)piperidin-4-amine , a synthetic heterocyclic compound, as a potential kinase inhibitor. The rationale for investigating this specific molecule is rooted in established medicinal chemistry principles. The structure combines two key pharmacophores:

  • Nitropyridine Moiety: The nitropyridine scaffold is present in a variety of bioactive molecules and has been successfully incorporated into potent inhibitors of several kinases, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[3]

  • Piperidine Ring: The piperidine scaffold is a highly privileged structure in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a versatile anchor for molecular interactions within target binding pockets.[4]

Given this structural precedent, 1-(5-nitropyridin-2-yl)piperidin-4-amine represents a compelling candidate for screening against a diverse panel of kinases. This protocol details the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5]

Compound Profile: 1-(5-Nitropyridin-2-yl)piperidin-4-amine

PropertyValue
IUPAC Name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Molecular Formula C₁₀H₁₅N₅O₂
Molecular Weight 237.26 g/mol
CAS Number Not widely available
Appearance Typically a solid powder
Solubility Soluble in DMSO

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method suitable for virtually any kinase.[6] Its operation is based on a two-step reaction that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Kinase Reaction: The test compound, kinase, substrate, and ATP are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, generating ADP.

  • ADP Detection:

    • Step 1: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2: The Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, producing a light signal that is directly proportional to the initial amount of ADP generated.

Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescence signal.

Overall Experimental Workflow

The screening process follows a logical progression from preparation to data analysis. This workflow is designed to ensure reproducibility and accuracy in determining the inhibitory potential of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (10 mM in 100% DMSO) prep_dilutions Create Serial Dilutions of Test Compound prep_compound->prep_dilutions plate_setup Set Up 384-Well Plate (Controls + Test Compound) prep_dilutions->plate_setup prep_reagents Prepare Assay Reagents (Buffer, Kinase, ATP/Substrate) add_enzyme Initiate Kinase Reaction (Add Kinase Solution) incubate_kinase Incubate at 30°C stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_kinase->stop_reaction detect_adp Generate Luminescent Signal (Add Kinase Detection Reagent) read_plate Read Luminescence calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 1: High-throughput kinase inhibitor screening workflow.

Detailed Materials and Protocol

Materials and Reagents
  • 1-(5-Nitropyridin-2-yl)piperidin-4-amine (Test Compound)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Recombinant Protein Kinase of interest (e.g., Aurora Kinase A, SRC, ABL1)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP), high purity

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Staurosporine (Positive Control Inhibitor)[7]

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes and sterile tips

  • Plate reader with luminescence detection capabilities

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(5-nitropyridin-2-yl)piperidin-4-amine in 100% DMSO.

    • Rationale: DMSO is a standard solvent for organic compounds in high-throughput screening.[5] A high-concentration stock allows for minimal final DMSO concentration in the assay, which is crucial as high solvent levels can inhibit enzyme activity.

  • Serial Dilutions: Perform a serial dilution of the test compound stock in 100% DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.05 µM). This will serve as the source plate. Then, create an intermediate plate by diluting these concentrations into the appropriate assay buffer.

  • Kinase Solution: Thaw the recombinant kinase on ice. Dilute the enzyme to a working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]

  • Substrate/ATP Master Mix: Prepare a master mix containing the specific peptide substrate and ATP in 1x Kinase Buffer.

    • Rationale: The ATP concentration is a critical parameter. For screening ATP-competitive inhibitors, it is often set at or near the Michaelis constant (Km) of the kinase for ATP.[9] This ensures the assay is sensitive to compounds competing with ATP for the binding site.

Phase 2: Assay Plate Setup and Kinase Reaction (384-well format)

  • Dispense Compound: Add 1 µL of the serially diluted test compound solutions from the intermediate plate to the designated wells.

  • Add Controls:

    • Positive Control (100% Inhibition): Add 1 µL of a high concentration of Staurosporine (e.g., 10 µM).

    • Negative Control (0% Inhibition): Add 1 µL of buffer containing the same final DMSO concentration as the test wells.[10]

    • Blank (No Enzyme): Add 1 µL of buffer/DMSO and later add buffer instead of enzyme.

  • Pre-incubation: Add 2 µL of the diluted kinase solution to all wells except the "Blank" wells. Gently mix and incubate the plate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the kinase with the inhibitor allows the compound to bind to the enzyme before the reaction is initiated.[11]

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP Master Mix to all wells to start the reaction.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.

Phase 3: ADP Detection

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

    • Rationale: This step halts the kinase activity and eliminates any unreacted ATP, ensuring the subsequent light signal is only from the ADP produced during the reaction.[6]

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.

  • Read Plate: Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is first normalized to the controls to determine the percentage of kinase inhibition for each compound concentration.

  • Signal_low = Average luminescence from Positive Control wells (100% inhibition)

  • Signal_high = Average luminescence from Negative Control wells (0% inhibition)

% Inhibition = 100 * (1 - (Signal_test - Signal_low) / (Signal_high - Signal_low))

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R).

  • The IC₅₀ value is derived from the fitted curve.

Hypothetical Screening Data

The following table represents a hypothetical outcome for the screening of 1-(5-Nitropyridin-2-yl)piperidin-4-amine against Aurora Kinase A.

Compound Conc. (µM)Avg. Luminescence (RLU)% Inhibition
10015,50098.5%
33.318,20095.1%
11.135,00073.8%
3.765,00035.4%
1.288,0008.1%
0.494,5000.0%
0.195,100-0.8%
Positive Control 15,000100.0%
Negative Control 94,8000.0%

From such data, a dose-response curve would be generated, and an IC₅₀ value in the low micromolar range would suggest the compound is a promising hit worthy of further investigation.

Mechanistic Insights: ATP-Competitive Inhibition

Many kinase inhibitors containing heterocyclic scaffolds, such as pyridines and pyrimidines, function as ATP-competitive inhibitors.[12][13] They achieve their effect by binding to the kinase's active site in the same pocket that ATP normally occupies, thereby preventing the phosphotransfer reaction. The structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, being a purine bioisostere, makes it a strong candidate for this mechanism of action.[12]

Figure 2: Mechanism of ATP-competitive kinase inhibition.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls; suboptimal reagents.Optimize enzyme and substrate concentrations. Ensure proper mixing and consistent incubation times.[8]
High Signal in Blanks ATP contamination in reagents.Use high-purity reagents. Prepare fresh buffers.
Inconsistent Results Pipetting errors; temperature fluctuations.Use calibrated pipettes. Ensure uniform temperature across the plate during incubation. Automate liquid handling if possible.
Compound Precipitation Poor solubility of the test compound.Check final DMSO concentration (keep below 1%). If needed, reduce the highest screening concentration.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Luchters, M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4991. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols.
  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 125(4), 733-747. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • Cox, G. G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
  • Reja, R., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]

  • El-Adl, K., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5048. [Link]

  • Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • SynHet. (n.d.). 1-(6-Amino-5-nitropyridin-2-yl)piperidin-4-ol.
  • ChemicalBook. (n.d.). 1-(5-nitropyridin-2-yl)piperidin-4-amine.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Imidazo[1,2-a]pyridines from Nitropyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazo[1,2-a]pyridines represent a class of nitrogen-fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique structural framework is a cornerstone in a multitude of clinically significant drugs, including the anxiolytic agent Alpidem, the hypnotic drug Zolpidem, and the antiulcer agent Zolimidine.[3][4] The broad spectrum of biological activities—spanning antiviral, anti-inflammatory, and anticancer properties—makes the development of efficient synthetic routes to this scaffold a primary objective for researchers in drug discovery and development.[3][5]

While numerous synthetic strategies exist, this guide focuses on a robust and highly practical two-stage approach starting from readily available and cost-effective nitropyridines. This methodology provides a reliable pathway for accessing the critical 2-aminopyridine intermediate, which serves as the direct precursor for the final cyclization to the imidazo[1,2-a]pyridine core. We will provide detailed, field-proven protocols for both the reduction of the nitro-group and the subsequent cyclization, explaining the causality behind key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The conversion of a nitropyridine to an imidazo[1,2-a]pyridine is not a direct transformation but is efficiently achieved through a two-part sequence. The foundational step is the reduction of the nitro group to an amine, followed by a condensation and cyclization reaction to construct the fused imidazole ring. This workflow is a cornerstone of heterocyclic chemistry, valued for its reliability and the accessibility of its starting materials.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Cyclization A Substituted 2-Nitropyridine B Substituted 2-Aminopyridine A->B   Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) C α-Haloketone (R₂-CO-CH₂-X) D Substituted Imidazo[1,2-a]pyridine B->D D_label   Condensation &   Intramolecular Cyclization C->D

Sources

Application Notes and Protocols for the In Vitro Profiling of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its status as a "privileged scaffold."[1][2][3] The utility of the piperidine moiety is rooted in its distinct stereochemical and physicochemical properties. Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] The integrated nitrogen atom provides a versatile handle for modulating crucial drug-like properties, including solubility and lipophilicity, which are key determinants of a compound's pharmacokinetic profile.[1][4][5]

This guide provides a comprehensive overview of essential in vitro assays for the characterization of piperidine-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind these experimental choices.

Part 1: Foundational Considerations for Piperidine-Based Compounds

Before embarking on specific in vitro assays, it is crucial to address the fundamental physicochemical properties and handling of piperidine-containing molecules.

Solubility and Stability: The Gateway to Meaningful Data

A compound's solubility and stability are critical parameters that underpin the reliability of any in vitro assay. Poor solubility can lead to an underestimation of potency, while instability can result in the generation of confounding degradation products.[6][7]

Solubility Assessment: The basic nitrogen atom in the piperidine ring (pKa ~11.2) means that the solubility of these compounds is often pH-dependent.[4][7] In acidic media, the nitrogen becomes protonated, forming a more water-soluble salt.[7]

Protocol: Kinetic and Thermodynamic Solubility Assays

A tiered approach to solubility assessment is often employed, starting with a high-throughput kinetic solubility screen and progressing to a more definitive thermodynamic solubility determination for promising candidates.[8]

Detailed Protocol: Thermodynamic Solubility Assay [6]

  • Preparation: Add an excess amount of the solid piperidine-based compound to vials containing a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Withdraw an aliquot and filter through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Stability Assessment: Piperidine-based compounds can be susceptible to oxidative degradation, particularly when exposed to air and light.[9] Compounds with additional functional groups, such as esters, may also be prone to hydrolysis.[6]

Protocol: Forced Degradation Studies [10]

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Detailed Protocol: Forced Degradation Study [10]

  • Sample Preparation: Prepare solutions of the piperidine-based compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

Safe Handling and Storage

Piperidine and its derivatives can be hazardous, and proper handling is paramount.[11][12][13][14] Always consult the Safety Data Sheet (SDS) for specific compounds. General precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood.[14][15]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[14]

Part 2: Core In Vitro Assays for Biological Characterization

The following section details key in vitro assays to profile the biological activity of piperidine-based compounds.

Cytotoxicity Assays: Establishing a Therapeutic Window

Assessing the cytotoxicity of a compound is a critical initial step to determine its therapeutic potential and potential liabilities.[16][17]

Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Viability/Metabolism Assay cluster_2 Membrane Integrity Assay cluster_3 Data Analysis CellSeeding Seed cells in 96-well plates CompoundTreatment Treat with a range of compound concentrations CellSeeding->CompoundTreatment Incubation Incubate for 24, 48, or 72 hours CompoundTreatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Read Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Read IC50_Calculation Calculate IC50 values Absorbance_Read->IC50_Calculation LDH_Reaction Perform LDH release assay Collect_Supernatant->LDH_Reaction Absorbance_Read_LDH Measure absorbance at 490 nm LDH_Reaction->Absorbance_Read_LDH Absorbance_Read_LDH->IC50_Calculation G Membrane_Prep Prepare receptor-containing membranes Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity using a scintillation counter Washing->Counting Analysis Plot % inhibition vs. log[compound] to determine IC50 and Ki Counting->Analysis

Caption: Workflow for a competition radioligand binding assay.

Protocol: Competition Radioligand Binding Assay [18][19]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled piperidine-based compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the equilibrium dissociation constant (Ki).

Table 2: Illustrative Receptor Binding Data
Compound ID Receptor Target Radioligand Ki (nM)
Piperidine-DSigma-1[+]-Pentazocine3.2
Piperidine-EDopamine D2[3H]-Spiperone15.8
Haloperidol (Control)Sigma-1[+]-Pentazocine2.5

Part 3: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage clinical failures. [20][21][22][23]

Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life.

Protocol: Microsomal Stability Assay [4][8]

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, the piperidine-based compound, and buffer. Pre-warm the mixture.

  • Reaction Initiation: Add a solution of NADPH to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time to determine the in vitro half-life.

Permeability

The ability of a compound to cross biological membranes is a critical factor for its absorption.

Protocol: Caco-2 Permeability Assay [22][23] The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Compound Addition: Add the piperidine-based compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Conclusion: An Integrated Approach to Profiling Piperidine-Based Compounds

The piperidine scaffold will undoubtedly continue to be a valuable asset in the development of new therapeutics. A systematic and integrated approach to the in vitro profiling of these compounds, as outlined in this guide, is essential for identifying candidates with the highest potential for clinical success. By understanding the nuances of their physicochemical properties and employing a robust panel of biological and ADME assays, researchers can make more informed decisions, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Creative Bioarray. In Vitro ADME. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • MDPI. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. [Link]

  • NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • NIH. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • YouTube. Receptor Binding Assay - Part 1. [Link]

Sources

scale-up synthesis considerations for 1-(5-Nitropyridin-2-yl)piperidin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine: From Bench to Plant

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

1-(5-Nitropyridin-2-yl)piperidin-4-amine is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted nitropyridine linked to a piperidine amine, is a common motif in a variety of pharmacologically active agents. Nitropyridines, in particular, serve as versatile intermediates for the synthesis of bioactive molecules.[1] The successful and efficient production of this intermediate is therefore a critical step in the drug development pipeline.

However, transitioning the synthesis from a laboratory setting (grams) to a pilot plant or manufacturing scale (kilograms) introduces significant challenges. These include managing reaction exotherms, ensuring consistent product quality, optimizing process efficiency, and maintaining a safe operating environment. This document provides a comprehensive guide to the scale-up synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, grounded in the principles of process chemistry and safety. We will detail a robust laboratory protocol and then extrapolate the key considerations for a successful and safe scale-up.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable route to the target compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reaction between 2-chloro-5-nitropyridine and piperidin-4-amine.

Reaction Scheme:

Mechanistic Rationale: The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances the electrophilicity of the carbon atoms at the 2- and 6-positions. This activation makes the 2-chloro substituent an excellent leaving group for nucleophilic attack.[2][3] The primary amine of piperidin-4-amine acts as the nucleophile, attacking the C-2 position to form a Meisenheimer complex intermediate, which then collapses by expelling the chloride ion to yield the final product. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the amine nucleophile and drive the reaction to completion.

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol is designed to be self-validating by incorporating clear in-process controls (IPCs) to ensure reaction completion and product quality before proceeding to subsequent steps.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )QuantityMoles (mol)Eq.Notes
2-Chloro-5-nitropyridine4548-45-2158.55100.0 g0.6311.0Limiting Reagent. Harmful solid, skin/eye irritant.[4][5]
Piperidin-4-amine4991-64-4100.1675.8 g0.7571.2Corrosive liquid. Handle with care.
Diisopropylethylamine (DIPEA)7087-68-5129.24122.3 g (165 mL)0.9461.5Non-nucleophilic base to scavenge HCl.
Acetonitrile (MeCN)75-05-841.051000 mL--Reaction Solvent.
Methyl tert-butyl ether (MTBE)1634-04-488.151000 mL--Anti-solvent for crystallization.
Deionized Water7732-18-518.02~2000 mL--For work-up.
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and vacuum flask for filtration

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L flask with the mechanical stirrer, condenser, and a nitrogen inlet. Charge the flask with 2-chloro-5-nitropyridine (100.0 g, 0.631 mol), piperidin-4-amine (75.8 g, 0.757 mol), and acetonitrile (1000 mL).

  • Base Addition: Begin stirring the suspension and add DIPEA (165 mL, 0.946 mol) to the flask.

  • Reaction: Heat the reaction mixture to 80-82 °C (reflux) under a nitrogen atmosphere. The solids should dissolve as the reaction progresses.

  • In-Process Control (IPC): After 4-6 hours, take a small aliquot of the reaction mixture, dilute it with mobile phase, and analyze by HPLC or TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to check for the consumption of 2-chloro-5-nitropyridine. The reaction is complete when the starting material is <1.0% by area.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the acetonitrile, resulting in a thick slurry.

  • Aqueous Work-up: To the slurry, add deionized water (1000 mL) and stir vigorously for 30 minutes. The product should precipitate as a yellow solid.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with deionized water (2 x 500 mL) to remove residual salts and DIPEA hydrochloride.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Crude Yield: 125-135 g (89-96%)

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add hot acetonitrile (approx. 400-500 mL, or until dissolved) and heat to reflux to fully dissolve the solid.

    • Slowly add MTBE (approx. 800-1000 mL) as an anti-solvent until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

    • Isolate the purified yellow crystals by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum at 50-60 °C.

    • Expected Final Yield: 115-125 g (82-89%). Purity: >99% by HPLC.

Scale-Up Considerations: Bridging the Gap

Transitioning the above protocol to a multi-kilogram scale requires a systematic evaluation of Critical Process Parameters (CPPs) and potential hazards.

Process Safety Management
  • Reagent Hazards: 2-Chloro-5-nitropyridine is a hazardous substance.[4][6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and respiratory protection, is mandatory.[4] On a large scale, closed-system transfers should be used to minimize exposure.

  • Reaction Exotherm: The SNAr reaction is exothermic. A preliminary Differential Scanning Calorimetry (DSC) analysis is highly recommended to quantify the heat of reaction. During scale-up, the addition of one reagent (e.g., a solution of piperidin-4-amine and DIPEA) should be done subsurface and at a controlled rate to allow the reactor's cooling system to manage the heat evolution and maintain the target temperature. A "crash cool" system should be on standby.

  • Solvent Choice: While acetonitrile is effective, its cost and volatility can be problematic at scale. Consider evaluating higher-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, these solvents have higher boiling points, making them more difficult to remove, and present their own EHS challenges. A solvent risk/benefit analysis is crucial.

Critical Process Parameters (CPPs) for Scale-Up
ParameterLaboratory ScaleScale-Up Consideration & Rationale
Reagent Stoichiometry 1.2 eq. Piperidin-4-amineMaintain 1.1-1.2 eq. A slight excess drives the reaction to completion. A larger excess complicates purification and increases cost.
Temperature Control 80-82 °C (Reflux)Crucial for reaction rate and impurity profile. Must be tightly controlled in a large reactor with jacketed heating/cooling. Monitor internal and jacket temperatures.
Mixing/Agitation Magnetic/Mechanical StirringCritical for heat and mass transfer. Use of a baffled reactor with a well-designed agitator (e.g., pitched-blade turbine) is essential to ensure homogeneity and prevent localized overheating.
Reaction Time / IPC 4-6 hours (HPLC/TLC)Reaction time may vary with scale due to mixing and heat transfer differences. Rely on consistent IPC results, not fixed time, to determine the reaction endpoint.
Crystallization Protocol Fast precipitation/RecrystallizationDevelop a controlled cooling profile. A slow, linear cooling rate promotes the growth of larger, purer crystals, which are easier to filter and dry. Seeding the solution may be necessary to ensure consistent crystal form.
Product Filtration & Drying Buchner Funnel / Vacuum OvenUse a filter-dryer (Nutsche filter) for large-scale operations to contain the product during filtration and drying, minimizing handling and exposure. Ensure efficient solvent removal to meet residual solvent specifications.
Visualizing the Process & Logic

The following diagrams illustrate the overall workflow and the decision-making process for scaling up the synthesis.

SynthesisWorkflow reagent_prep Reagent Charging (2-Cl-5-NO2-Py, Amine, MeCN) base_add Base Addition (DIPEA) reagent_prep->base_add reaction S N Ar Reaction (80-82°C, 4-6h) base_add->reaction ipc In-Process Control (HPLC < 1% SM) reaction->ipc ipc->reaction Incomplete workup Solvent Swap & Aqueous Quench ipc->workup Reaction Complete isolation Filtration & Washing workup->isolation drying Crude Product Drying isolation->drying purification Recrystallization (MeCN / MTBE) drying->purification final_product Final Product (>99% Purity) purification->final_product

Caption: Overall workflow for the synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

ScaleUpLogic cluster_inputs Inputs & Analysis cluster_outputs Outputs & Implementation lab_data Lab-Scale Data (Yield, Purity, Impurities) decision Scale-Up Strategy Decision lab_data->decision safety_data Safety Assessment (MSDS, DSC Exotherm) safety_data->decision economic_data Economic Analysis (Raw Material Costs, Throughput) economic_data->decision batch_size Pilot Plant Batch Size equipment Equipment Selection (Reactor, Filter-Dryer) cpp_def Define Critical Process Parameters (CPPs) decision->batch_size decision->equipment decision->cpp_def

Caption: Logical decision-making framework for process scale-up.

Conclusion

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine via nucleophilic aromatic substitution is a robust and high-yielding process. While the laboratory-scale protocol is straightforward, a successful scale-up hinges on a thorough understanding and control of process safety, reaction thermodynamics, and critical process parameters. By implementing the strategies outlined in this guide—particularly controlled reagent addition, rigorous in-process monitoring, and a well-developed crystallization procedure—researchers and drug development professionals can confidently and safely transition this vital synthesis from the bench to the manufacturing plant, ensuring a reliable supply of this important pharmaceutical intermediate.

References

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. American Chemical Society. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitutions. Professor Dave Explains. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Coupling Piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the successful coupling of piperidin-4-amine in your synthetic workflows. As a sterically accessible, primary aliphatic amine, piperidin-4-amine is a valuable building block, yet its successful coupling requires careful consideration of reaction parameters to achieve high yields and purity. This guide is structured to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide: Overcoming Common Hurdles in Piperidin-4-amine Coupling Reactions

This section is designed to help you diagnose and resolve issues encountered during the coupling of piperidin-4-amine, focusing on two primary transformations: Amide Bond Formation and Buchwald-Hartwig Amination.

Scenario 1: Low or No Product Yield in Amide Coupling

You've attempted to couple piperidin-4-amine with a carboxylic acid, but the reaction shows poor conversion.

  • Inadequate Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid into a more reactive electrophile.[1][2][3][4]

    • Solution: Evaluate your choice of coupling reagent. For routine couplings, carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive are a good starting point.[3][5] For more challenging or sterically hindered carboxylic acids, consider more potent uronium or phosphonium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate).[2][3]

    • Pro-Tip: The choice of coupling reagent can be critical. Phosphonium salts, for instance, do not react with the free amino group of the amine component, which can be advantageous.[1]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are crucial. The base neutralizes the acid formed during the reaction and can influence the reactivity of the nucleophile.

    • Solution: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is a common choice.[2] Ensure at least two equivalents of the base are used: one to deprotonate the piperidin-4-amine salt (if it's a hydrochloride or trifluoroacetate salt) and another to neutralize the acid generated during the coupling.

    • Causality: The weak base deprotonates the carboxylic acid to form a carboxylate ion, which then reacts with the coupling reagent to generate a highly reactive ester intermediate.[2]

  • Solvent Issues: Poor solubility of reactants can significantly impede the reaction rate.

    • Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling.[2] If solubility remains an issue, consider polar aprotic solvents like acetonitrile or THF.

  • Steric Hindrance: If either the carboxylic acid or a substituent on the piperidine ring is bulky, steric hindrance can slow down the reaction.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, switching to a more reactive coupling reagent is often necessary.

Troubleshooting Flowchart for Amide Coupling

start Low Yield in Amide Coupling q1 Is the Carboxylic Acid Activated? start->q1 s1 Use a suitable coupling reagent (EDC/HOBt, HATU). q1->s1 No q2 Is the Base Correct? q1->q2 Yes s1->q2 s2 Use a non-nucleophilic base (e.g., DIPEA) in sufficient quantity. q2->s2 No q3 Are Reactants Soluble? q2->q3 Yes s2->q3 s3 Choose an appropriate solvent (DCM, DMF). q3->s3 No q4 Is Steric Hindrance an Issue? q3->q4 Yes s3->q4 s4 Increase temperature/time or use a more potent coupling reagent. q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: A flowchart for troubleshooting low yields in amide coupling reactions.

Scenario 2: Incomplete Conversion in Buchwald-Hartwig Amination

You are attempting to couple piperidin-4-amine with an aryl halide or triflate, but the reaction stalls.

  • Catalyst System Inefficiency: The combination of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination.[6][7]

    • Solution:

      • Ligand: For coupling with a primary amine like piperidin-4-amine, bulky electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.

      • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-catalysts that readily form the active Pd(0) species are often more reliable.[6]

      • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent Choice: The solvent can influence catalyst activity and reactant solubility.

    • Solution: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig reactions.[6] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[6]

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[6]

    • Solution: Typical reaction temperatures range from 80-100 °C.[6] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential substrate or product degradation at very high temperatures.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen of piperidin-4-amine before coupling?

A1: It depends on the reaction.

  • For amide coupling: It is highly recommended to use N-Boc-piperidin-4-amine.[8][9] The piperidine nitrogen is a secondary amine and can compete with the primary 4-amino group for the activated carboxylic acid, leading to a mixture of products. The Boc (tert-butoxycarbonyl) protecting group is easily removed under acidic conditions (e.g., TFA in DCM) after the coupling.[10][11]

  • For Buchwald-Hartwig amination: Protection is also advisable. While the primary amine is generally more reactive, the secondary amine can also undergo arylation, especially under forcing conditions. Using N-Boc-piperidin-4-amine ensures chemoselectivity.

Q2: My amide coupling reaction is leading to racemization of my chiral carboxylic acid. How can I prevent this?

A2: Racemization is a common side reaction, especially with carbodiimide reagents.[3][5]

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization.[3][5][12] These additives form active esters that are less prone to racemization.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize racemization.[3][4]

  • Choose the Right Reagent: Phosphonium-based reagents are generally less prone to causing racemization compared to carbodiimides.[13]

Q3: I'm observing the formation of N-acylurea as a byproduct in my EDC/DCC-mediated coupling. What's happening and how can I stop it?

A3: N-acylurea is a stable byproduct formed from an O-to-N acyl migration of the activated carboxylic acid.[3] This intermediate is unreactive towards the amine, thus lowering your yield.

  • Solution: This side reaction is often more prevalent in the absence of an additive. Adding HOBt or OxymaPure intercepts the O-acylisourea intermediate to form the active ester, which is less susceptible to this rearrangement.[3]

Q4: What is the best way to purify my final coupled product?

A4: The purification strategy depends on the properties of your product.

  • Acid-Base Extraction: If your product has a basic nitrogen (like the piperidine ring) and is soluble in an organic solvent, you can wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted piperidin-4-amine. The product can then often be purified by column chromatography.

  • Column Chromatography: Silica gel chromatography is the most common method. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes or methanol in DCM is a good starting point.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassAdvantagesDisadvantages
EDC/DIC CarbodiimideInexpensive, readily available. EDC's urea byproduct is water-soluble.[3][5]Can cause racemization, potential for N-acylurea formation.[3][5] DCC's urea is poorly soluble.[5][13]
HATU Uronium SaltHighly reactive, fast reaction times, low racemization.[2]More expensive, can react with the amine to form a guanidinium byproduct.
PyBOP Phosphonium SaltHigh coupling efficiency, suitable for hindered couplings.[3]Byproducts can sometimes be difficult to remove.
COMU Uronium SaltHigh reactivity similar to HATU, byproducts are water-soluble, making it a "greener" option.[12]More recent and may be less readily available than older reagents.
Experimental Protocol: General Procedure for Amide Coupling of N-Boc-piperidin-4-amine
  • To a solution of the carboxylic acid (1.0 eq) and N-Boc-piperidin-4-amine (1.1 eq) in an appropriate solvent (e.g., DCM or DMF, 0.1-0.5 M) at 0 °C, add the coupling additive (e.g., HOBt, 1.2 eq).

  • Add the coupling reagent (e.g., EDC, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Workflow for Optimizing Piperidin-4-amine Coupling

cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Troubleshooting & Optimization cluster_3 Work-up & Purification p1 Select Coupling Type (Amide vs. C-N) p2 Protect Piperidine-N (e.g., with Boc) p1->p2 p3 Choose Reagents/Catalyst System p2->p3 r1 Dissolve Reactants in Appropriate Solvent p3->r1 r2 Control Temperature (start at 0°C or RT) r1->r2 r3 Add Base and Coupling Reagent/Catalyst r2->r3 r4 Monitor Reaction (TLC/LC-MS) r3->r4 t1 Low Conversion? r4->t1 Incomplete w1 Aqueous Work-up (Acid/Base Washes) r4->w1 Complete t3 Adjust Parameters: - Temperature - Reagent Stoichiometry - Solvent t1->t3 t2 Side Products? t2->t3 t3->r1 Re-run w2 Purify (Chromatography/Crystallization) w1->w2 w3 Characterize Product w2->w3

Caption: A generalized workflow for the optimization of coupling reactions involving piperidin-4-amine.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Reddy, K. L., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications. Available at: [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Nolan, S. P., et al. (2014). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synlett. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Reddit. (n.d.). amide coupling help. Available at: [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]

  • American Chemical Society. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • American Chemical Society. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • DSpace@MIT. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. Available at: [Link]

  • PubMed. (n.d.). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. Available at: [Link]

  • National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at: [Link]

  • American Chemical Society. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available at: [Link]

Sources

Technical Support Center: Advanced Purification Strategies for 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide provides in-depth troubleshooting and purification protocols for 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a key building block in modern drug development. As researchers, we understand that the purity of an intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the laboratory.

Part 1: Foundational Knowledge & Impurity Profiling

This section addresses the fundamental properties of the target compound and the common impurities that can arise during its synthesis. A thorough understanding of your starting material is the first step toward a successful purification strategy.

Q1: What are the key chemical properties of 1-(5-Nitropyridin-2-yl)piperidin-4-amine that influence its purification?

This molecule possesses distinct features that dictate the appropriate purification strategy:

  • Dual Basicity: The compound has two basic nitrogen centers: the piperidine secondary amine and the piperidine primary amine. The piperidine nitrogen, being an aliphatic amine, is the more basic of the two. This dual basicity makes the molecule highly amenable to pH-dependent manipulations, such as acid-base extraction.[3][4]

  • High Polarity: The presence of the nitro group (-NO2) and two amine groups (-NH2, -NH-) makes the molecule quite polar. This high polarity can make it challenging to purify using standard normal-phase chromatography with non-polar solvents, as it may not migrate effectively from the baseline.[5][6]

  • Aromaticity and UV Activity: The nitropyridine ring provides aromatic character and a strong chromophore, making the compound easily detectable by UV-Vis spectroscopy, a common detection method used in High-Performance Liquid Chromatography (HPLC).[7]

  • Solid State: At room temperature, this compound is typically a yellow crystalline solid, making recrystallization a viable and often highly effective method for purification, provided a suitable solvent can be identified.[8]

Q2: What are the most common impurities I should expect in my crude 1-(5-Nitropyridin-2-yl)piperidin-4-amine?

Impurities are typically derived from the synthetic route, which commonly involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 4-aminopiperidine.[9]

  • Unreacted Starting Materials: The most common impurities are residual 2-chloro-5-nitropyridine and 4-aminopiperidine.

  • Isomeric Impurities: The synthesis of the 2-chloro-5-nitropyridine precursor, often made by nitrating 2-chloropyridine, can sometimes generate other isomers (e.g., 2-chloro-3-nitropyridine) which may carry through the synthesis.[10] Similarly, the nitration of 2-aminopyridine can yield isomeric impurities.[8][11]

  • By-products: A potential side reaction is the formation of bis-substituted products where the primary amine of one product molecule reacts with another molecule of 2-chloro-5-nitropyridine.

  • Degradation Products: Nitropyridine compounds can be sensitive to certain conditions. For instance, strong bases could potentially lead to decomposition.

  • Residual Solvents: Solvents used in the reaction or initial work-up will likely be present in the crude material.[2]

Part 2: Analytical Assessment of Purity

Before attempting any purification, it is critical to have a reliable analytical method to assess the purity of the crude material and the resulting fractions.[12]

Q3: Which analytical techniques are best for assessing the purity of my crude sample?

A multi-faceted analytical approach is always recommended for a comprehensive understanding of your sample's purity profile.[1][13]

Technique Application & Purpose Advantages Limitations
TLC Rapid, qualitative assessment of the number of components. Ideal for monitoring reaction progress and guiding column chromatography fraction selection.[14]Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
HPLC The "gold standard" for quantitative purity analysis.[12] A well-developed reversed-phase method can accurately determine the percentage purity and resolve closely related impurities.High resolution, highly sensitive, quantitative.Requires method development, more expensive equipment.
LC-MS Essential for identifying unknown impurities. Provides the molecular weight of each component separated by the LC, allowing for structural elucidation of by-products and degradants.[1]Provides structural information (molecular weight), highly specific.Can be less quantitative than HPLC with UV detection unless appropriate standards are used.
NMR Confirms the structure of the desired product and can identify major impurities if they are present at >1-5% levels.Provides definitive structural confirmation.Low sensitivity for minor impurities, requires a relatively pure sample for clear spectra.

Part 3: Step-by-Step Purification Protocols

Based on the properties of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, three primary purification techniques are recommended. The choice depends on the nature and quantity of impurities, as well as the scale of the purification.

Purification_Workflow cluster_purification Purification Strategy Crude Crude Product Analysis Purity Assessment (TLC, HPLC, LC-MS) Crude->Analysis Decision Impurities Identified? Analysis->Decision Recrystallization Recrystallization (High Purity Crude) Decision->Recrystallization Minor AcidBase Acid-Base Extraction (Neutral Impurities) Decision->AcidBase Major Chromatography Column Chromatography (Polar/Isomeric Impurities) Decision->Chromatography Major Reanalyze Re-analyze Fractions Recrystallization->Reanalyze AcidBase->Reanalyze Chromatography->Reanalyze Pure Pure Compound (>99%) Reanalyze->Pure

Caption: General purification workflow for intermediates.

Q4: Can I purify my compound using a simple acid-base extraction? If so, how?

Yes, acid-base extraction is an excellent first-line technique to remove non-basic or weakly basic impurities, such as unreacted 2-chloro-5-nitropyridine.[3][15] The basic amine groups of your product will be protonated by an aqueous acid, rendering the molecule water-soluble as a salt, while neutral organic impurities remain in the organic layer.[16]

AcidBase_Extraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Organic Layer cluster_3 Aqueous Layer cluster_4 Step 3: Isolation A Crude Product B Dissolve in Organic Solvent (e.g., DCM, EtOAc) A->B C Add to Separatory Funnel B->C D Wash with Aqueous Acid (e.g., 1M HCl) C->D E Separate Layers D->E F Neutral Impurities (e.g., 2-chloro-5-nitropyridine) E->F G Protonated Product (Water-Soluble Salt) E->G H Basify Aqueous Layer (e.g., 2M NaOH to pH >10) G->H I Extract with Organic Solvent H->I J Dry & Evaporate I->J K Pure Product J->K

Caption: Logic flow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use a volume of aqueous acid roughly equal to the organic layer. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the pH is strongly basic (pH 9-10 or higher, check with pH paper).[3] You should see your product precipitate or form an oily layer.

  • Re-extraction: Extract the now basic aqueous solution multiple times with fresh DCM or EtOAc.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified amine.

Q5: My compound streaks badly on a standard silica gel column. What are my options for column chromatography?

This is a classic problem when purifying basic amines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, leading to poor separation, significant tailing, and low recovery.[17]

Chromatography_Decision cluster_options Alternative Strategies start Need Chromatography silica Try Standard Silica Gel (e.g., EtOAc/Hexane) start->silica check Severe Tailing or Low Recovery? silica->check option1 Option 1: Silica + Amine Additive (e.g., 1% TEA in mobile phase) check->option1 Yes option2 Option 2: Use Basic Stationary Phase (e.g., Alumina or Amine-Silica) check->option2 Yes option3 Option 3: Reversed-Phase (C18) (e.g., Acetonitrile/Water +/- modifier) check->option3 Yes success Successful Purification check->success No option1->success option2->success option3->success

Sources

identifying common side products in the synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine. It is designed to address common challenges and questions related to side product formation, offering troubleshooting strategies and preventative measures based on established chemical principles.

Introduction to the Synthesis

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of piperidin-4-amine acts as a nucleophile, attacking the electron-deficient pyridine ring of a 2-substituted-5-nitropyridine (typically 2-chloro-5-nitropyridine), displacing the leaving group at the C2 position. The strong electron-withdrawing effect of the nitro group at the C5 position is crucial, as it activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[1][2]

While this reaction is generally efficient, the presence of multiple nucleophilic sites in piperidin-4-amine and the reactivity of the starting materials can lead to the formation of several side products. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final compound, especially in a drug development context.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and why is the substitution so regioselective for the C2 position?

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Nucleophilic Attack: The secondary amine of piperidin-4-amine attacks the C2 carbon of 2-chloro-5-nitropyridine. This is the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.

The high regioselectivity for the C2 (and C4) position is due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance. When attack occurs at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor.[1][4] Attack at the C3 position does not allow for this stabilization, making it kinetically unfavorable.

Q2: I've detected an impurity with the same mass as my desired product. What could it be?

This is likely a positional isomer, 2-(5-Nitropyridin-2-ylamino)piperidine , resulting from the reaction occurring at the primary amine (-NH2) of piperidin-4-amine instead of the secondary amine within the piperidine ring.

  • Causality: While secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups, the primary amine in piperidin-4-amine is less sterically hindered. Under certain reaction conditions (e.g., high temperatures, specific solvent systems), the kinetic barrier for the less-hindered primary amine to attack may be overcome, leading to the formation of this isomeric impurity.

  • Mitigation Strategy:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the more nucleophilic secondary amine attack.

    • Solvent Choice: Aprotic polar solvents like DMSO or DMF are commonly used and can influence the relative nucleophilicity of the two amine groups.

    • Protecting Groups: In cases where isomer formation is significant, a synthetic strategy involving the protection of the primary amine (e.g., as a Boc-carbamate) before the SNAr reaction can provide complete control over regioselectivity. The protecting group is then removed in a subsequent step.

Q3: My reaction mixture shows a side product with a mass corresponding to the hydrolysis of my starting material. What is it and how can I avoid it?

This impurity is likely 5-Nitropyridin-2-ol .

  • Causality: This side product forms when the starting material, 2-chloro-5-nitropyridine, reacts with water present in the reaction mixture. Water, although a weak nucleophile, can participate in the SNAr reaction, especially if the reaction is run at elevated temperatures for extended periods. The source of water can be wet solvents, reagents, or atmospheric moisture.

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Stoichiometry: Using a slight excess of the piperidin-4-amine nucleophile can help to outcompete the residual water for the electrophilic site.

Q4: I've noticed an impurity that appears to be a dimer of my product. Is this possible?

While a true dimer is unlikely, you may be observing a bis-substituted product, such as 2,6-bis(piperidin-4-ylamino)-3-nitropyridine , if your starting material contains di-substituted pyridines.

  • Causality: This issue typically arises from impurities in the starting 2-chloro-5-nitropyridine. If the nitration of 2-chloropyridine was not perfectly selective, or if the starting material is contaminated with dichloropyridines (e.g., 2,6-dichloro-3-nitropyridine), these di-substituted species can react with two equivalents of piperidin-4-amine.

  • Mitigation Strategy:

    • Starting Material Purity: The most effective solution is to ensure the purity of the 2-chloro-5-nitropyridine starting material through analysis (e.g., GC-MS, HPLC) and purification (e.g., recrystallization or column chromatography) before use.

Q5: Are there any "hidden" or process-related impurities I should be aware of, especially for pharmaceutical applications?

Yes, one critical class of impurities to consider is N-nitrosamines , such as 1-(5-Nitropyridin-2-yl)-4-nitrosopiperidin-4-amine .

  • Causality: N-nitrosamines are formed from the reaction of secondary amines with a nitrosating agent.[5] In this synthesis, the piperidine nitrogen is a secondary amine. Nitrosating agents can be introduced through various means, including the use of reagents containing nitrite impurities (e.g., certain bases or salts) or from the degradation of the nitro group on the pyridine ring under specific conditions, which could generate nitrous acid in situ. These impurities are potent genotoxic carcinogens and are under strict regulatory scrutiny.

  • Mitigation Strategy:

    • Reagent Screening: Carefully screen all reagents for nitrite and nitrate impurities.

    • pH Control: Avoid strongly acidic conditions, which can promote the formation of nitrous acid from nitrites.

    • Quenching Agents: Consider the use of nitrosamine scavengers, such as ascorbic acid or alpha-tocopherol, in the workup process if there is a risk of nitrosamine formation.

    • Analytical Monitoring: Develop sensitive analytical methods (e.g., LC-MS/MS) to detect and quantify any potential N-nitrosamine impurities in the final product.[6]

Troubleshooting Guide: Common Issues and Solutions

Symptom / Observation Potential Cause(s) Suggested Actions & Preventative Measures
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant side products. 3. Hydrolysis of starting material.1. Optimize Conditions: Increase reaction time or temperature cautiously. Ensure proper mixing. 2. Review Stoichiometry: Use a slight excess (1.1-1.2 eq.) of piperidin-4-amine. 3. Ensure Anhydrous Conditions: Dry all solvents and run the reaction under an inert atmosphere.
Multiple Spots on TLC/HPLC 1. Unreacted starting materials. 2. Formation of one or more side products (isomers, hydrolysis product, etc.).1. Monitor Reaction: Track the consumption of starting materials by TLC or HPLC to determine the optimal reaction time. 2. Characterize Impurities: Use LC-MS to get mass data for the impurity peaks to help identify them based on the FAQs above. 3. Optimize Purification: Develop a robust purification method (column chromatography with an appropriate solvent gradient or recrystallization) to separate the impurities.
Product Discoloration (Yellow/Brown) 1. Presence of nitro-aromatic impurities. 2. Degradation of the product or starting materials.1. Purification: Ensure complete removal of colored starting materials or byproducts. Activated carbon treatment followed by filtration can sometimes remove colored impurities. 2. Storage: Store the final product protected from light and heat to prevent degradation.
Identification of N-Nitrosamine Impurity 1. Contamination from reagents. 2. In-situ formation from nitro group degradation.1. Source Reagents Carefully: Qualify suppliers and test incoming raw materials for nitrites. 2. Process Control: Maintain strict control over pH and temperature. Avoid prolonged heating. 3. Introduce Scavengers: Evaluate the use of ascorbic acid or other scavengers during the reaction workup.

Visualizing the Reaction and Side Product Formation

Main Reaction Pathway

G cluster_start Starting Materials SM1 2-Chloro-5-nitropyridine Reaction SNAr Reaction (Base, Solvent, Temp) SM1->Reaction Electrophile SM2 Piperidin-4-amine SM2->Reaction Nucleophile (Secondary Amine) Product 1-(5-Nitropyridin-2-yl)piperidin-4-amine Reaction->Product HCl Elimination

Caption: The primary SNAr synthesis pathway.

Formation of a Key Isomeric Side Product

G cluster_start Starting Materials SM1 2-Chloro-5-nitropyridine Reaction Side Reaction (e.g., High Temp) SM1->Reaction Electrophile SM2 Piperidin-4-amine SM2->Reaction Nucleophile (Primary Amine Attack) SideProduct Isomeric Impurity (2-(5-Nitropyridin-2-ylamino)piperidine) Reaction->SideProduct HCl Elimination

Caption: Formation of the positional isomer impurity.

Key Experimental Protocols

General Synthesis Protocol
  • To a solution of piperidin-4-amine (1.1 eq) and a suitable base (e.g., DIPEA or K2CO3, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm (nitro-aromatics have strong absorbance at higher wavelengths).

  • Column Temperature: 30 °C.

This method should provide good separation of the starting materials, the main product, and the common side products discussed. For confirmation, interfacing the HPLC with a mass spectrometer (LC-MS) is highly recommended.

References

  • Pearson. (2024). SNAr Reactions of Pyridine.
  • National Institutes of Health (NIH). (n.d.).
  • Chemistry Stack Exchange. (2018).
  • Wikipedia. (n.d.).
  • Quora. (2016).
  • SynHet. (n.d.). 1-(6-Amino-5-nitropyridin-2-yl)piperidin-4-ol.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
  • National Institutes of Health (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Semantic Scholar. (2004). Nitropyridines, Their Synthesis and Reactions.
  • Google Patents. (n.d.). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Simson Pharma Limited. (n.d.). Palbociclib Nitroso Piperazine Amine.
  • SynThink Research Chemicals. (n.d.). Palbociclib Nitroso Piperazine Amine - Reference Standard.
  • CLEARSYNTH. (n.d.). 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.
  • Google Patents. (1959).
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • UNODC. (n.d.).
  • Google Patents. (n.d.).
  • World Journal of Pharmaceutical Research. (2022). A SYSTEMATIC REVIEW ON SYNTHESIS, CHARACTERIZATION AND ANALYTICAL METHOD DEVELOPMENT OF VARIOUS DRUGS AND THEIR IMPURITIES.
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Chemsrc. (2025). 1-(5-Nitropyridin-2-yl)cyclopropan-1-amine.
  • Pharmaffiliates. (n.d.). 5-((4-Nitrosopiperazin-1-yl)methyl)pyridin-2-amine.
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

Sources

Technical Support Center: Strategies to Prevent Dialkylation in Piperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and critical challenge in synthetic chemistry: the prevention of dialkylation in piperidine reactions. Uncontrolled dialkylation leads to undesired byproducts, complicates purification, and reduces the yield of the target mono-substituted piperidine, a scaffold prevalent in numerous pharmaceuticals. This guide provides in-depth, field-proven insights and practical troubleshooting in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guides
Q1: My N-alkylation of piperidine with an alkyl halide is producing significant amounts of the dialkylated quaternary ammonium salt. How can I favor mono-alkylation?

A1: The formation of a quaternary ammonium salt is a classic problem of over-alkylation when reacting a secondary amine like piperidine with an alkylating agent. The mono-alkylated tertiary amine product is often more nucleophilic than the starting piperidine, leading to a second alkylation event. Here are several strategies to mitigate this, ranging from simple procedural adjustments to changes in reaction type.

Strategy 1: Control of Stoichiometry and Addition Rate

The most straightforward approach is to manipulate the reaction stoichiometry to favor the initial mono-alkylation.

  • Use an Excess of Piperidine: By using a significant excess of the piperidine starting material (e.g., 2 to 5 equivalents) relative to the alkylating agent, you increase the statistical probability that the alkyl halide will react with an unreacted piperidine molecule rather than the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump to a solution of piperidine ensures that the concentration of the alkylating agent remains low throughout the reaction.[1] This minimizes the chances of the mono-alkylated product reacting further.

Strategy 2: Judicious Choice of Base

The choice of base can significantly influence the outcome.

  • Without Base: In the absence of a base, the reaction will produce an ammonium salt of the mono-alkylated product. This protonated form is no longer nucleophilic, thus preventing a second alkylation.[1] However, the reaction will slow down as the starting piperidine is consumed.

  • With a Weak, Non-Nucleophilic Base: If a base is required to drive the reaction to completion, consider using a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] Stronger bases like sodium hydride (NaH) can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting dialkylation.

Q2: I've tried adjusting the stoichiometry and base, but I'm still getting dialkylation. Are there more robust methods to ensure mono-alkylation?

A2: Absolutely. When simple procedural adjustments are insufficient, more sophisticated synthetic strategies are required. Reductive amination and the use of protecting groups are highly effective alternatives.

Strategy 1: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds that inherently avoids over-alkylation.[2][3] The reaction proceeds in two steps: the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

  • Mechanism: The key is that the intermediate iminium ion is reduced to the tertiary amine, which is not reactive under the reaction conditions. This prevents any subsequent alkylation.

  • Common Reducing Agents:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often the reagent of choice.[4]

    • Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

    • Catalytic hydrogenation can also be employed.[3]

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify.[4]

Strategy 2: Use of Protecting Groups

For reactions where direct alkylation is necessary, or for more complex piperidine derivatives, using a protecting group on the nitrogen is a highly reliable strategy.[5] The protecting group temporarily deactivates the nitrogen, allowing for other transformations, and can be removed in a subsequent step.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines.[5][6] It is stable to a wide range of reaction conditions and can be easily removed with a strong acid like trifluoroacetic acid (TFA).

Workflow for Mono-alkylation using a Boc Protecting Group

G Piperidine Piperidine Boc_Piperidine 1-Boc-piperidine Piperidine->Boc_Piperidine Protection (Boc₂O) Alkylated_Boc_Piperidine N-Alkyl-1-Boc-piperidine Boc_Piperidine->Alkylated_Boc_Piperidine Alkylation (e.g., NaH, R-X) Mono_Alkylated_Piperidine Mono-alkylated Piperidine Alkylated_Boc_Piperidine->Mono_Alkylated_Piperidine Deprotection (e.g., TFA)

Caption: Workflow for mono-alkylation of piperidine using a Boc protecting group.

Q3: I need to perform an N-arylation of piperidine. What are the best strategies to avoid diarylation and other side reactions?

A3: N-arylation of piperidine is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. [7][8] While dialkylation to a quaternary salt is not an issue here, achieving selective mono-arylation, especially with substituted piperidines, requires careful optimization.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for C-N bond formation.[9][10] Success with challenging substrates often depends on the choice of a bulky, electron-rich phosphine ligand.[9]

  • Ullmann Condensation: A copper-catalyzed N-arylation that is often complementary to the Buchwald-Hartwig reaction. It may require higher reaction temperatures.[6]

Comparative Overview of N-Arylation Conditions

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)CuI (5-10 mol%)
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)
Base NaOtBu, K₂CO₃, or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene, DioxaneDMF, DMSO
Temperature 80-110 °C100-150 °C

This table provides a generalized comparison. Optimal conditions should be determined experimentally.[6]

Troubleshooting Poor N-Arylation Yields:

  • Steric Hindrance: If your aryl halide or piperidine is sterically hindered, you may need to screen different generations of Buchwald-Hartwig ligands to find one that is sufficiently bulky to promote reductive elimination.[9]

  • Catalyst Deactivation: Ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Base Incompatibility: Some substrates may be sensitive to strong bases like NaOtBu. In such cases, milder bases like K₂CO₃ or K₃PO₄ should be screened.

Alternative Synthetic Approaches

For complex piperidine derivatives, it may be more efficient to construct the piperidine ring with the desired substituent already in place, rather than attempting to functionalize a pre-existing piperidine.

Intramolecular Cyclization

This approach involves the formation of the piperidine ring from a linear precursor.[11] For example, an intramolecular reductive amination of a δ-amino aldehyde can be a highly effective method.[3][11]

G Linear_Precursor Linear Precursor (e.g., δ-amino aldehyde) Cyclization Intramolecular Cyclization Linear_Precursor->Cyclization Cyclization Conditions (e.g., Reductive Amination) Piperidine_Derivative Substituted Piperidine Cyclization->Piperidine_Derivative

Caption: Generalized workflow for piperidine synthesis via intramolecular cyclization.

Hydrogenation of Pyridine Derivatives

Substituted pyridines can be hydrogenated to the corresponding piperidines using various catalysts, such as platinum or palladium on carbon.[11][12] This allows for the synthesis of a wide range of substituted piperidines, as the functionalization of the pyridine ring is often well-established.

References
  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved January 22, 2026, from [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved January 22, 2026, from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules, 27(15), 4998. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(21), 11498-11580. American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2022). Journal of Molecular Structure, 1262, 132958. Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2010). Tetrahedron, 66(31), 5823-5829. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). The Chemical Record, 20(11), 1279-1296. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. The purification of polar nitropyridine compounds presents a unique set of challenges rooted in their distinct chemical properties. The basicity of the pyridine ring, combined with the polarity imparted by the nitro group, often leads to frustrating chromatographic outcomes like poor peak shape, low recovery, and difficult separations. This guide is designed to serve as a dedicated resource, moving beyond generic advice to provide targeted, mechanism-driven troubleshooting strategies and robust starting protocols.

Frequently Asked Questions (FAQs)

Q1: Why do my nitropyridine compounds show severe peak tailing on a standard silica gel column?

Answer: This is the most common issue and is almost always caused by strong, undesirable secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a form of chemisorption that leads to a portion of the analyte molecules being retained much longer than the bulk, resulting in a tailed or asymmetrical peak.[1]

  • The Causality: Standard silica has a pKa of around 4.5. The basic pyridine nitrogen (pKa typically 5-6) can be protonated by these surface silanols, leading to a strong ionic interaction that disrupts the intended normal-phase partitioning mechanism.

Q2: I'm using reversed-phase (e.g., C18) chromatography, but my polar nitropyridine elutes immediately in the solvent front. What's happening?

Answer: This indicates a lack of retention. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2][3][4] Highly polar compounds, like many nitropyridines, have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and minimal interaction with the hydrophobic C18 chains, causing them to travel with the mobile phase and elute without being retained or separated.[5][6]

Q3: What is the best "first-pass" chromatography technique for purifying a novel polar nitropyridine?

Answer: While there is no single answer for every compound, a strategic approach involves evaluating two primary techniques in parallel:

  • Normal-Phase with a Basic Modifier: Start with a standard silica column but add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This is often the simplest and most cost-effective solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[5][7][8] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7]

Supercritical Fluid Chromatography (SFC) is another powerful, albeit less common, alternative that excels with polar compounds and is considered a "green" technology due to its use of CO2.[9][10]

Troubleshooting Guides: From Problem to Protocol

This section addresses specific experimental failures with a logical progression from identifying the probable cause to implementing a validated solution.

Problem 1: Severe Peak Tailing in Normal-Phase Chromatography
  • Probable Cause: Strong interaction between the basic pyridine nitrogen and acidic surface silanols.[1]

  • Solution Pathway:

    • Introduce a Competitive Base: The most effective strategy is to add a "silanol suppressor" or competitive base to the mobile phase.[11] This additive will preferentially bind to the acidic silanol sites, masking them from your analyte.[12]

    • Choose an Alternative Stationary Phase: If modifiers are not sufficient or desired, consider a less acidic or chemically modified polar stationary phase.

ModifierTypical ConcentrationModeMechanism of Action & Key Considerations
Triethylamine (TEA) 0.1 - 1.0% (v/v)Normal-PhaseA volatile amine that effectively blocks acidic silanol sites.[11][12] Can be difficult to remove from the final product due to its high boiling point.
Ammonia 0.1 - 1.0% (of a concentrated NH4OH solution)Normal-PhaseA highly volatile and effective alternative to TEA. Easier to remove during solvent evaporation.
Pyridine 0.1 - 0.5% (v/v)Normal-PhaseStructurally similar to the analyte, acting as an excellent competitive binder. Use with caution due to toxicity and odor.
Formic Acid / Acetic Acid 0.1% (v/v)Reversed-PhaseIn RP, acids are used to suppress the ionization of acidic silanols (by lowering pH) and ensure the basic analyte is protonated, providing a consistent charge state.[13]

This flowchart illustrates the decision-making process when encountering asymmetrical peaks.

G start Asymmetrical Peak Observed q1 Are you using Normal-Phase (Silica)? start->q1 sol1 Add 0.5% Triethylamine or Ammonia to Mobile Phase q1->sol1  Yes rp_path Are you using Reversed-Phase? q1->rp_path  No q2 Did peak shape improve? sol1->q2 sol2 Optimize Modifier Concentration (0.1-1.0%) q2->sol2  Partially sol3 Switch to Alternative Stationary Phase (Alumina, Diol, Amino) q2->sol3  No end Symmetrical Peak Achieved q2->end  Yes sol2->end sol3->end rp_sol Add 0.1% TFA or Formic Acid to Mobile Phase rp_path->rp_sol rp_sol->end G cluster_0 Initial Screening cluster_1 Purification Strategy start Crude Nitropyridine Compound rp_tlc Reversed-Phase TLC (C18 plate) Mobile Phase: H2O/ACN start->rp_tlc np_tlc Normal-Phase TLC (Silica plate) Mobile Phase: Hex/EtOAc + 0.5% TEA start->np_tlc decision Analyze TLC Results rp_tlc->decision np_tlc->decision rp_path Reversed-Phase Prep HPLC (C18, Polar-Embedded) decision->rp_path Good retention on RP-TLC (Rf < 0.8) np_path Normal-Phase Flash Chromatography (Silica + TEA) decision->np_path Good migration on NP-TLC (Rf 0.1-0.4) hilic_path HILIC Purification (Silica/Diol, ACN/H2O) decision->hilic_path No retention on RP-TLC Streaking on NP-TLC

Sources

Technical Support Center: Optimizing Solvent Choice for Nitropyridine Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nitropyridine nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common questions and challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for understanding the role of solvents in these reactions.

Q1: What is a nucleophilic aromatic substitution (SNAr) reaction on a nitropyridine?

A1: A nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (like a halide) on an aromatic ring.[1] Unlike typical SN2 reactions, this occurs on an sp2-hybridized carbon.[1] The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is naturally activated for nucleophilic attack.[2][3] The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), further enhances this reactivity by stabilizing the reaction intermediate.[1][4]

Q2: Why is solvent choice so critical for the success of these reactions?

A2: The solvent is not a passive medium; it plays a crucial role in the reaction mechanism.[5] The SNAr reaction proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex.[4][6] The solvent's primary roles are to:

  • Dissolve Reactants: Ensure the nucleophile and the nitropyridine substrate are in the solution phase to react.

  • Stabilize the Intermediate: A suitable solvent can stabilize the charged Meisenheimer complex, lowering the activation energy and accelerating the reaction.[7]

  • Modulate Nucleophile Reactivity: The solvent can either enhance or suppress the strength of the nucleophile.[8][9]

An incorrect solvent choice can lead to extremely slow reactions, low yields, or the formation of unwanted side products.[7][10]

Q3: What are the main types of solvents used, and how do they differ in their effect?

A3: Solvents for SNAr reactions are broadly classified into two categories: polar aprotic and polar protic.

  • Polar Aprotic Solvents: These solvents have high dielectric constants and are polar, but they lack acidic protons (i.e., no O-H or N-H bonds).[11] Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).[7][12][13] They are generally the best choice for SNAr reactions because they effectively dissolve polar reactants and stabilize the charged Meisenheimer complex.[7] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[9][12]

  • Polar Protic Solvents: These solvents also have high dielectric constants but possess acidic protons (e.g., water, ethanol, methanol).[11] While they can stabilize the Meisenheimer complex, they can also severely hinder the reaction. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its energy and reactivity, often slowing the reaction dramatically.[9][13][14]

Q4: How do the nitro group and the pyridine nitrogen activate the ring for substitution?

A4: Both the ring nitrogen and the nitro group are strongly electron-withdrawing. They pull electron density out of the aromatic ring, making the carbon atoms more electron-deficient (electrophilic) and thus more susceptible to attack by an electron-rich nucleophile.[2] This effect is most pronounced at the positions ortho and para to these groups because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group through resonance.[1][2][15] This resonance stabilization is key to the reaction's feasibility.

Troubleshooting Guide: From Low Yields to Side Products

This section is designed to help you diagnose and solve common experimental problems.

Symptom 1: The reaction shows low or no conversion to the desired product.

  • Possible Cause A: Inappropriate Solvent Polarity. The SNAr mechanism is highly dependent on the stabilization of the charged Meisenheimer intermediate. A nonpolar or low-polarity solvent cannot provide this stabilization, leading to a very high activation energy barrier.

    • Solution: Switch to a polar aprotic solvent. Solvents like DMSO and DMF are often the first choice due to their high polarity and ability to accelerate SNAr reactions significantly.[12] If your starting material has poor solubility in these, a mixture of solvents or a less polar aprotic solvent like THF could be attempted, but a slower reaction should be anticipated.[16]

  • Possible Cause B: Nucleophile Deactivation by a Protic Solvent. You may be using a polar protic solvent like ethanol or methanol. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that drastically reduces its reactivity.[13][14]

    • Solution: Replace the protic solvent with a polar aprotic one like acetonitrile (MeCN), DMF, or DMSO.[9] This will leave the nucleophile unsolvated and more reactive, increasing the reaction rate.

  • Possible Cause C: Poor Reactant Solubility. The reaction cannot proceed if the reactants are not dissolved. Even with a good polar aprotic solvent, some highly crystalline or nonpolar reactants may have limited solubility.

    • Solution: First, confirm solubility by performing a small-scale test. If solubility is an issue, consider gentle heating of the reaction mixture. Alternatively, a co-solvent system might be effective. For example, using a small amount of DMSO in THF can sometimes improve solubility and reaction rates.[16]

Symptom 2: A deep color (e.g., red, purple) forms, but the reaction does not proceed to the final product.

  • Possible Cause: Stable Meisenheimer Complex. The formation of a deep color often indicates the successful formation of the anionic Meisenheimer intermediate.[12] However, if this complex is very stable and the leaving group is poor, the second step of the reaction—the expulsion of the leaving group to restore aromaticity—becomes the rate-limiting step and may not occur under the current conditions.

    • Solution: Increase the reaction temperature. The elimination step typically has a higher activation energy, and providing more thermal energy can help overcome this barrier to form the final product.[12]

Symptom 3: The formation of significant side products is observed.

  • Possible Cause A: Solvent as a Nucleophile. If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol), it can compete with your intended nucleophile, leading to undesired ether byproducts.[7][16]

    • Solution: Ensure your chosen solvent is non-nucleophilic under the reaction conditions. Switch to solvents like DMF, DMSO, MeCN, or THF.

  • Possible Cause B: Hydrolysis from Water Contamination. The presence of water in the solvent can lead to hydrolysis of the nitropyridine starting material, especially under basic conditions or at elevated temperatures, forming a hydroxypyridine byproduct.[7]

    • Solution: Use anhydrous (dry) solvents. If your reaction is particularly sensitive to water, consider drying the solvent using standard laboratory procedures (e.g., with molecular sieves) before use and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

SNAr_Mechanism Reactants Nitropyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Attack on Ring (Rate-Determining Step) Intermediate Meisenheimer Complex (Negatively Charged, Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products Substituted Product + Leaving Group (X⁻) TS2->Products Aromaticity Restored Troubleshooting_Workflow start Low Yield / No Reaction cause1 Is the solvent polar aprotic (e.g., DMSO, DMF)? start->cause1 cause2 Are reactants fully dissolved? cause1->cause2 Yes sol1 Switch to a polar aprotic solvent (DMSO, DMF, MeCN). cause1->sol1 No cause3 Is water present? cause2->cause3 Yes sol2 Gently heat the reaction or use a co-solvent. cause2->sol2 No sol3 Use anhydrous solvent and an inert atmosphere. cause3->sol3 Yes end_node Re-run Experiment cause3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for troubleshooting low-yield nitropyridine SNAr reactions.

Data for Decision Making

Choosing the right solvent is easier when you can compare their physical properties.

Table 1: Properties of Common Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε) at 20°CPolarity IndexNotes
Dimethyl sulfoxide (DMSO)Polar Aprotic47.27.2Excellent for SNAr, high boiling point. [12]
N,N-Dimethylformamide (DMF)Polar Aprotic36.76.4Very common, good alternative to DMSO. [7][13]
Acetonitrile (MeCN)Polar Aprotic37.55.8Lower boiling point, easier to remove. [7]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32.26.7High boiling point, good solvating power. [12]
Tetrahydrofuran (THF)Polar Aprotic7.64.0Less polar, may result in slower reactions. [16]
AcetonePolar Aprotic20.75.1Lower polarity, can be effective in some cases.
Methanol (MeOH)Polar Protic32.75.1Can deactivate nucleophiles; may act as a nucleophile. [9]
Ethanol (EtOH)Polar Protic24.64.3Similar drawbacks to methanol. [17]
Water (H₂O)Polar Protic80.110.2High polarity but strongly solvates nucleophiles. [13]

Note: Dielectric constant is a measure of a solvent's ability to separate ions, while the polarity index is an empirical measure. Higher values generally indicate greater polarity. [18]

Experimental Protocols

Here are generalized procedures to guide your experimental setup. Always adapt these to your specific substrates and safety requirements.

Protocol 1: General Procedure for Solvent Screening

This protocol allows for the rapid assessment of multiple solvents to identify the optimal medium for your specific reaction.

  • Preparation: In separate, labeled small reaction vials (e.g., 2 mL microwave vials), add your nitropyridine substrate (e.g., 0.1 mmol) and a magnetic stir bar.

  • Reagent Addition: To each vial, add the chosen nucleophile (e.g., 0.12 mmol, 1.2 eq) and, if required, a base (e.g., K₂CO₃, 0.2 mmol, 2.0 eq).

  • Solvent Addition: Add 1.0 mL of a different anhydrous solvent to each vial (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: MeCN, Vial 4: THF).

  • Reaction: Seal the vials and place them in a temperature-controlled heating block or oil bath set to your desired reaction temperature (e.g., 80 °C). Stir the reactions for a set period (e.g., 4 hours).

  • Monitoring: After the allotted time, cool the vials to room temperature. Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to compare the consumption of starting material and the formation of the product.

  • Analysis: Compare the results across all solvents to determine which provides the highest conversion and cleanest reaction profile. This solvent should be selected for larger-scale reactions.

Protocol 2: Standard SNAr Reaction in an Optimized Solvent (Example)

This is a general guideline for a reaction once an optimal solvent has been identified.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the halo-nitropyridine (1.0 eq).

  • Solvent and Reagents: Add the optimized anhydrous solvent (e.g., DMF, calculated for a 0.2 M concentration). Begin stirring. Add the nucleophile (1.1 - 1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq) if necessary.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and maintain for the required time, monitoring the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product.

References

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Garçon, M., Bakewell, C., White, A. J. P., & Crimmin, M. R. (2019). Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. Chemical Communications, 55(7), 848-851. DOI:10.1039/C8CC09701A
  • In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? (n.d.). Retrieved from [Link]

  • Prakash, O., Kumar, A., & Sadana, R. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 27(11), 916-924.
  • Influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Changes in the SNAr reaction mechanism brought about by preferential solvation. (2017). Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. DOI: 10.1039/P29870000951
  • Williams, A. R., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 45(10), 1757-1769.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2014). Retrieved from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. (1999). Semantic Scholar. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(2), 528-532.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2010). The Journal of Organic Chemistry, 75(23), 8071-8079.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry, 23(11), 3955-3962.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2022). ChemRxiv. Retrieved from [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (2010). Synthesis, 2010(13), 2111-2123.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • The Effect of Solvent and Solute Polarity on the Thermodynamic. (2010). ResearchGate. Retrieved from [Link]

  • Strategy for Solving Substitution Reaction Problems. (2013). YouTube. Retrieved from [Link]

  • Topic 3 Summary Questions 1. You are running the SN2 substitution below – a dipolar aprotic solvent is found to give maximum r. (n.d.). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2019). New Journal of Chemistry, 43(34), 13425-13432.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4786.

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The reduction of a nitro group on a pyridine ring is a foundational reaction in medicinal and agrochemical synthesis, yet it presents significant chemoselectivity challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Catalyst Selection & Strategy FAQs

This section addresses the most common initial questions regarding catalyst choice, which is the most critical parameter for a successful and selective hydrogenation.

Q1: What are the standard "go-to" catalysts for reducing a nitro group on a pyridine ring?

A1: The most commonly employed heterogeneous catalysts are palladium, platinum, and nickel-based systems.[1]

  • Palladium on Carbon (Pd/C): Often the first choice due to its high activity and general applicability for reducing nitro groups.[2][3] It is effective for the hydrogenation of a wide range of functional groups.[3]

  • Platinum-based Catalysts (e.g., Pt/C, PtO₂, Adams' catalyst): These are also highly active catalysts. Platinum can sometimes offer different selectivity compared to palladium, particularly in minimizing side reactions like isomerization.[4][5]

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is particularly useful when trying to avoid the hydrogenolysis (cleavage) of carbon-halogen bonds.[1][2]

The choice is rarely arbitrary and depends heavily on the other functional groups present in your specific nitropyridine derivative.

Q2: My primary goal is to form the aminopyridine without reducing the pyridine ring. How do I prevent ring saturation?

A2: Preventing the hydrogenation of the pyridine ring is a classic chemoselectivity problem. The pyridine ring itself can be reduced to a piperidine, especially under harsh conditions like high hydrogen pressure or elevated temperatures.[6][7]

The most effective and widely accepted strategy is the addition of a stoichiometric amount of acid (e.g., acetic acid, HCl).[8] The acid protonates the basic pyridine nitrogen, forming a pyridinium salt. This has two critical effects:

  • Electronic Deactivation: The positive charge on the pyridinium ion deactivates the aromatic ring, making it significantly less susceptible to hydrogenation.

  • Preventing Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst's metal surface, acting as a poison and inhibiting its activity.[8][9] Protonation prevents this interaction, allowing the catalyst to remain active for the nitro group reduction.

Milder reaction conditions (lower temperature and pressure) will also favor the reduction of the more labile nitro group over the aromatic ring.[8]

Q3: My nitropyridine contains a chlorine (or bromine) atom. I'm observing significant dehalogenation. What is the best catalyst to ensure chemoselectivity?

A3: Dehalogenation is a very common and problematic side reaction, particularly when using standard Palladium on Carbon (Pd/C) catalysts.[10][11] To achieve a selective reduction of the nitro group while preserving the halogen, you must choose your catalyst and conditions carefully.

  • Sulfided Platinum on Carbon (Pt(S)/C): This is often the catalyst of choice for this specific transformation. The sulfur acts as a selective poison, suppressing the catalyst's activity towards C-Hal bond hydrogenolysis without significantly impeding the nitro group reduction.[12] Commercially available sulfided platinum catalysts have been shown to afford heteroaromatic amines with minimal dehalogenation byproducts, even at low catalyst loading and under mild conditions.[12]

  • Raney Nickel: This catalyst is frequently used as an alternative to Pd/C for substrates where dehalogenation of aromatic chlorides, bromides, and iodides is a concern.[2]

  • Modified Platinum Catalysts: In some cases, platinum catalysts supported on iron oxides have shown complete suppression of hydrodehalogenation.[10]

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate catalyst based on the substrate's characteristics.

G start Start: Analyze Nitropyridine Substrate halogen Does the substrate have a C-Cl or C-Br bond? start->halogen ring_sat Is pyridine ring saturation a major concern? halogen->ring_sat No cat_pts Use Sulfided Pt/C or Raney Nickel halogen->cat_pts Yes cat_pdc Initial Choice: Pd/C (5-10%) ring_sat->cat_pdc No add_acid Add stoichiometric acid (e.g., AcOH, HCl) ring_sat->add_acid Yes mild_cond Use milder conditions (lower T and P) cat_pdc->mild_cond success Achieve Selective Reduction of Nitro Group cat_pts->success add_acid->cat_pdc mild_cond->success G start Problem Encountered (e.g., Low Conversion, Poor Selectivity) check_poison Is catalyst poisoning suspected? (e.g., no acid used) start->check_poison check_conditions Are reaction conditions too mild? check_poison->check_conditions No add_acid Action: Add stoichiometric acid. check_poison->add_acid Yes check_selectivity Is chemoselectivity the issue? (e.g., dehalogenation) check_conditions->check_selectivity No increase_TP Action: Increase Temperature / Pressure. check_conditions->increase_TP Yes change_catalyst Action: Switch catalyst. (e.g., Pd/C -> Sulfided Pt/C) check_selectivity->change_catalyst Yes monitor Re-run and monitor reaction add_acid->monitor increase_TP->monitor change_catalyst->monitor

Caption: Troubleshooting workflow for common hydrogenation issues.

Section 3: Data Summary & Protocols

Table 1: Comparison of Common Catalysts for Nitropyridine Hydrogenation
CatalystPrimary Use CaseAdvantagesDisadvantages / Common Issues
Pd/C General-purpose nitro reduction. [3]High activity, widely available, effective for many functional groups. [4]Prone to causing dehalogenation of aryl halides; can hydrogenate the pyridine ring under harsh conditions. [10][11]
Pt/C or PtO₂ Nitro reduction, ring saturation.High activity; can offer better selectivity and less isomerization than Pd/C in some cases. [4][5]Also prone to ring saturation; generally more expensive than Pd/C.
Raney Nickel Nitro reduction, especially with halogenated substrates.Cost-effective; less likely to cause dehalogenation of Cl, Br, I compared to Pd/C. [2]Pyrophoric and requires careful handling; may have lower activity than noble metal catalysts. [13]
Sulfided Pt/C Selective nitro reduction in the presence of aryl halides. [12]Excellent selectivity for preserving C-Hal bonds; effective under mild conditions. [12]More specialized and may be less readily available; sulfur can leach and poison downstream catalysts.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitropyridine Derivative

This protocol is a general guideline and requires optimization for specific substrates and equipment. Extreme caution must be exercised due to the use of flammable hydrogen gas and pyrophoric catalysts.

  • Vessel Preparation: To a suitable high-pressure reactor vessel equipped with a magnetic stir bar, add the nitropyridine substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a strong flow of nitrogen/argon), carefully add the chosen catalyst (typically 1-10 mol% of the metal). For example, for a 5% Pd/C catalyst, this would be 0.1-1.0% by weight relative to the substrate.

  • Solvent and Additive: Add an appropriate solvent (e.g., Methanol, Ethanol, Ethyl Acetate) to dissolve or suspend the substrate. If required, add the acid additive (1.0-1.1 eq) at this stage.

  • System Purge: Seal the reactor. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi to 500 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C to 80 °C). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC-MS, or LC-MS. [14]8. Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas 3-5 times. [15]Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. CAUTION: The catalyst on the Celite pad is highly pyrophoric and can ignite upon exposure to air. [15]Do not allow it to dry. The wet filter cake should be immediately quenched into a separate container of water and disposed of according to institutional safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by standard methods (e.g., crystallization, chromatography).

References

  • Selective Hydrogenation of Halonitrobenzenes. (2018). ResearchGate. [Link]

  • Jankowski, P., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Wright, C. L., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]

  • Kustov, A. V., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts. PubMed. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. MDPI. [Link]

  • Comparison of the Pd/C catalyst with Au/C and Pt/C catalysts for N2RR. ResearchGate. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PubMed. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. ResearchGate. [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst. YouTube. [Link]

  • catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. YouTube. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Site-Selective Hydrogenation of Amides. ChemistryViews. [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Catalytic Hydrogenation. Chad's Prep. [Link]

  • First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. ACS Publications. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ScienceDirect. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PubMed. [Link]

  • Oxidative Addition in Action- Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... ResearchGate. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [Link]

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. PubMed. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. ResearchGate. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the highly exothermic nature of nitration reactions. The following question-and-answer-based guides are grounded in established safety protocols and process optimization strategies to ensure both the safety and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical and safety aspects of nitropyridine synthesis.

Q1: What are the primary hazards associated with the large-scale nitration of pyridines?

A1: The primary hazard is the potent exothermic nature of the reaction, which can lead to a rapid and uncontrolled increase in temperature and pressure, a phenomenon known as thermal runaway.[1] This can result in reactor failure, explosions, and the release of toxic materials.[2] Pyridine and its derivatives, as well as the nitrating agents (typically a mixture of nitric and sulfuric acids), are corrosive and toxic.[3][4] Additionally, the nitropyridine products themselves can be thermally unstable and potentially explosive.[5]

Q2: I'm observing significant di-nitration in my reaction. How can I improve the selectivity for mono-nitration?

A2: Over-nitration is a frequent challenge. To favor mono-nitration, several process parameters can be optimized:

  • Temperature Control: Lowering the reaction temperature will decrease the rate of the second nitration.[6] Precise and consistent temperature control is crucial.

  • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of di-nitration.[6]

  • Slow Addition of Nitrating Agent: A slow, controlled addition of the nitrating agent maintains a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.[6]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to halt the reaction once the formation of the desired product is maximized.[6]

Q3: What are the advantages of using a continuous flow process over a traditional batch process for nitropyridine synthesis?

A3: Continuous flow chemistry offers significant safety and efficiency advantages for highly exothermic reactions like nitration.[7] The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat transfer and precise temperature control, drastically reducing the risk of thermal runaway.[8][9] This method minimizes the accumulation of hazardous intermediates, enhancing overall process safety.[5] Furthermore, continuous flow systems can lead to improved yield and selectivity due to better control over reaction parameters and can be more readily scaled up.[5][7]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during large-scale nitropyridine synthesis.

Issue 1: Uncontrolled Temperature Excursion (Thermal Runaway)

Question: My reactor temperature is rising rapidly and uncontrollably. What immediate actions should I take, and what are the probable causes?

Answer:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Maximize the cooling to the reactor jacket.

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to initiate an emergency quench procedure by transferring the reaction mixture to a large volume of crushed ice or a pre-prepared quench solution.[8] Caution: The dilution of strong acids is also highly exothermic; this should be a last resort performed according to established and practiced laboratory safety protocols.[8]

  • Alert Personnel and Evacuate if Necessary: Inform your supervisor and follow all established emergency protocols, which may include evacuating the immediate area.[8]

Probable Causes & Preventative Measures:

  • Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction. Ensure the cooling bath is at the correct temperature and has adequate volume and circulation.[8]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[8] A slow, dropwise addition with constant monitoring of the internal temperature is critical.[6]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[8] Ensure vigorous and consistent agitation throughout the process.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can increase the reaction's exothermicity.[8]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[8]

Issue 2: Low Product Yield

Question: The yield of my desired nitropyridine is significantly lower than expected. What are the potential reasons?

Answer:

Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The temperature may be too low, leading to an incomplete reaction, or too high, causing degradation of the product or starting material.

  • Incorrect Stoichiometry: An insufficient amount of the nitrating agent will result in an incomplete reaction.

  • Poor Mixing: Inefficient agitation can lead to incomplete conversion.[5]

  • Side Reactions: The formation of byproducts, such as isomers or over-nitrated products, will reduce the yield of the desired compound.[6]

  • Work-up and Isolation Issues: The product may be lost during the quenching, extraction, or purification steps. Ensure the pH is appropriately adjusted during work-up and that the chosen extraction solvent is suitable.[7]

Section 3: Experimental Protocols and Data

This section provides a detailed protocol for a common nitropyridine synthesis and a table summarizing critical reaction parameters.

Protocol 1: Synthesis of 4-Nitropyridine N-oxide via Batch Nitration

This protocol is adapted for a laboratory scale and highlights key safety and handling considerations that are critical for larger-scale operations.

Reagents & Equipment:

  • Pyridine N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and cautiously add fuming nitric acid to concentrated sulfuric acid with constant stirring.[6] Allow the mixture to come to the desired temperature before use.

  • Reaction Setup: In the three-necked flask, dissolve the pyridine N-oxide in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to the target reaction temperature (e.g., 0-5 °C).

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred pyridine N-oxide solution via the dropping funnel.[6] Meticulously monitor the internal temperature and adjust the addition rate to maintain it within the desired range.[6]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or another suitable method.[6]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to dissipate the heat of dilution.[8]

  • Work-up and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the desired pH is reached. Extract the product with an appropriate organic solvent (e.g., dichloromethane).[7] Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Critical Parameters for Nitropyridine Synthesis
ParameterRecommended RangeRationale for ControlPotential Consequences of Deviation
Reaction Temperature 0 - 10 °C (typical)Controls reaction rate and selectivity; minimizes byproduct formation and risk of thermal runaway.[6]Too High: Increased risk of thermal runaway, over-nitration, and product degradation. Too Low: Slow reaction rate, potential for reagent accumulation.[8]
Nitrating Agent Addition Rate Slow, dropwisePrevents rapid heat generation that can overwhelm the cooling system.[6]Too Fast: Rapid temperature increase, potential for thermal runaway.[8]
Stirring Speed Vigorous and consistentEnsures homogenous mixing, prevents localized "hot spots".[8]Inadequate: Localized overheating, incomplete reaction, increased risk of thermal runaway.[8]
Stoichiometry (Nitrating Agent:Substrate) 1.05 - 1.2 : 1Ensures complete conversion while minimizing over-nitration.[6]Too High: Increased di-nitration and byproducts. Too Low: Incomplete reaction.

Section 4: Visualizations

Diagram 1: Decision Workflow for Managing Temperature Excursions

This diagram outlines the critical decision-making process when faced with a temperature increase during an exothermic reaction.

TemperatureExcursionWorkflow Workflow for Temperature Excursion Management start Temperature Rise Detected stop_reagent Stop Reagent Addition start->stop_reagent increase_cooling Increase Cooling Capacity stop_reagent->increase_cooling monitor_temp Monitor Temperature increase_cooling->monitor_temp temp_stabilized Temperature Stabilizes monitor_temp->temp_stabilized Yes temp_continues_rise Temperature Continues to Rise monitor_temp->temp_continues_rise No resume_monitoring Resume Normal Monitoring temp_stabilized->resume_monitoring prepare_quench Prepare Emergency Quench System temp_continues_rise->prepare_quench initiate_quench Initiate Quench Procedure prepare_quench->initiate_quench alert_supervisor Alert Supervisor & Follow Emergency Protocols initiate_quench->alert_supervisor end Situation Controlled alert_supervisor->end resume_monitoring->end

Caption: Decision tree for managing temperature excursions.

Diagram 2: Comparison of Batch vs. Continuous Flow Nitration

This diagram illustrates the fundamental differences in setup and process flow between batch and continuous nitration.

BatchVsFlow Batch vs. Continuous Flow Nitration cluster_batch Batch Process cluster_flow Continuous Flow Process batch_reactor Jacketed Batch Reactor (Large Volume) reaction_time Extended Reaction Time batch_reactor->reaction_time reagent_addition Slow Reagent Addition reagent_addition->batch_reactor quench_workup Bulk Quench & Work-up reaction_time->quench_workup pump_A Pump A (Pyridine Derivative) mixer T-Mixer pump_A->mixer pump_B Pump B (Nitrating Agent) pump_B->mixer microreactor Microreactor/Tube Reactor (High Surface Area) mixer->microreactor back_pressure Back Pressure Regulator microreactor->back_pressure collection Continuous Collection/Quench back_pressure->collection

Sources

Validation & Comparative

A Comparative Analysis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine and Alternative Linkers in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

[CITY, STATE] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the judicious selection of chemical linkers is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a notable heterocyclic linker, against other widely used linker classes. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental insights to inform rational linker design.

Introduction to Linker Technology in Targeted Therapies

Linkers are critical components of targeted therapies, connecting a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic agent or an E3 ligase recruiter). The linker's chemical nature profoundly influences the overall properties of the conjugate, including its stability in circulation, solubility, cell permeability, and the mechanism of payload release. An ideal linker maintains a stable connection between the targeting and payload components in systemic circulation to minimize off-target toxicity, while enabling efficient and specific payload delivery at the target site.[1][2]

The Profile of 1-(5-Nitropyridin-2-yl)piperidin-4-amine as a Linker

1-(5-Nitropyridin-2-yl)piperidin-4-amine belongs to the class of heterocyclic, rigid linkers. Its structure, featuring a nitropyridine and a piperidine ring, imparts distinct physicochemical properties that can be advantageous in drug design. The piperidine moiety, a saturated heterocycle, is frequently incorporated into PROTAC linkers to enhance rigidity, aqueous solubility, and metabolic stability.[3][4] Increased rigidity can help to pre-organize the bifunctional molecule into a conformation favorable for forming a stable and productive ternary complex in the case of PROTACs.[5] The nitropyridine group, on the other hand, introduces polarity and potential sites for further chemical modification.

Comparative Analysis with Alternative Linker Classes

The performance of 1-(5-Nitropyridin-2-yl)piperidin-4-amine is best understood in the context of other established linker technologies. This section provides a comparative overview of key linker classes, highlighting their mechanisms of action and performance characteristics.

Flexible Linkers: Alkyl Chains and Polyethylene Glycol (PEG)

Flexible linkers, such as simple alkyl chains and polyethylene glycol (PEG) chains, are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility.[4]

  • Alkyl Chains: These linkers offer a high degree of conformational flexibility. However, they are often hydrophobic, which can lead to poor aqueous solubility of the resulting conjugate.[2]

  • PEG Linkers: PEG linkers are widely employed to improve the solubility of PROTACs and ADCs. The ethylene glycol units provide polarity and can engage in hydrogen bonding. Furthermore, the flexibility of PEG linkers can be beneficial in allowing the two ends of a PROTAC to simultaneously bind their respective target proteins.[6]

In comparison, the rigid structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine offers less conformational freedom than flexible linkers. This can be advantageous in reducing the entropic penalty associated with ternary complex formation in PROTACs, potentially leading to higher degradation efficiency.

Cleavable Linkers in Antibody-Drug Conjugates

Cleavable linkers are designed to release the cytotoxic payload from an ADC upon encountering specific conditions within the target cell or the tumor microenvironment. This targeted release mechanism is crucial for maximizing efficacy and minimizing systemic toxicity.[1] Common cleavage strategies include:

  • Acid-Labile Linkers: These linkers, such as hydrazones, are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.[7]

  • Protease-Cleavable Linkers: Dipeptide linkers, like valine-citrulline (Val-Cit), are stable in circulation but are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[8]

  • Glutathione-Sensitive Linkers: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.

The 1-(5-Nitropyridin-2-yl)piperidin-4-amine linker, in its basic form, is non-cleavable under these specific biological conditions. However, its structure allows for the incorporation of cleavable moieties if a controlled release mechanism is desired.

Non-Cleavable Linkers in Antibody-Drug Conjugates

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. The primary advantage of non-cleavable linkers is their enhanced plasma stability.[1] A widely used non-cleavable linker is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

The 1-(5-Nitropyridin-2-yl)piperidin-4-amine linker can be categorized as a non-cleavable linker. Its stability can be a significant asset in applications where prolonged circulation and minimal premature payload release are critical.

Impact of Linker Composition on Physicochemical Properties and Permeability

The chemical composition of the linker has a profound impact on the "drug-like" properties of the conjugate, particularly its solubility and cell permeability. This is a significant challenge for PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space.[3]

The inclusion of rigid, cyclic moieties like piperidine in linkers has been shown to improve cell permeability.[9][10] This is attributed to the ability of such linkers to reduce the number of rotatable bonds and pre-organize the molecule into a more compact conformation, which can facilitate passage through the cell membrane. The nitropyridine component of 1-(5-Nitropyridin-2-yl)piperidin-4-amine contributes to the overall polarity of the linker, which can also influence solubility.

Experimental Data and Performance Metrics

While direct head-to-head comparative studies of 1-(5-Nitropyridin-2-yl)piperidin-4-amine with a wide range of other linkers are not extensively published, we can infer its potential performance based on studies of PROTACs and other molecules containing similar structural motifs.

Linker ClassKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Observation
1-(5-Nitropyridin-2-yl)piperidin-4-amine Heterocyclic, RigidEnhanced metabolic stability, improved cell permeability and solubility due to the piperidine moiety.[3][9]Potentially more complex synthesis compared to simple alkyl chains.The inclusion of piperidine moieties in PROTAC linkers is a common strategy in orally bioavailable degraders.[10]
Alkyl Chains Flexible, HydrophobicSynthetically simple, high conformational flexibility.Poor aqueous solubility, potential for non-specific binding.Can lead to lower cell permeability compared to more rigid, polar linkers.[6]
PEG Linkers Flexible, HydrophilicImproved aqueous solubility, can enhance ternary complex formation.[6]Can increase molecular weight and may be subject to metabolism.The gauche effect of PEG-type linkers can promote folded conformations, which may improve permeability.[6]
Valine-Citrulline (Val-Cit) Protease-CleavableSpecific release of payload in the lysosome, widely used in approved ADCs.[8]Potential for premature cleavage by extracellular proteases.Demonstrates near-complete cleavage in human liver lysosomes within 24 hours.[8]
SMCC Non-CleavableHigh plasma stability, reduced off-target toxicity.[1]Payload is released with the linker and an amino acid attached, which may affect its activity.Used in the FDA-approved ADC, Kadcyla®.[1]

Experimental Protocols

Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine based Linkers

The synthesis of linkers incorporating the 1-(5-Nitropyridin-2-yl)piperidin-4-amine scaffold typically involves nucleophilic aromatic substitution, where the piperidine nitrogen displaces a leaving group (e.g., a halogen) on the nitropyridine ring.

General Synthetic Scheme:

Synthesis 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Intermediate Protected Linker 2-Chloro-5-nitropyridine->Intermediate + Piperidin-4-amine derivative Base, Solvent Piperidin-4-amine_derivative Piperidin-4-amine (with protecting group) Final_Linker 1-(5-Nitropyridin-2-yl)piperidin-4-amine (deprotected) Intermediate->Final_Linker Deprotection

Caption: General synthetic route for 1-(5-Nitropyridin-2-yl)piperidin-4-amine based linkers.

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine and a suitable N-protected 4-aminopiperidine derivative in an appropriate solvent (e.g., DMF, DMSO).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the solvent and excess reagents.

  • Purification: Purify the resulting protected linker intermediate by column chromatography.

  • Deprotection: Remove the protecting group from the 4-amino position of the piperidine ring using standard deprotection conditions (e.g., acid treatment for a Boc group).

  • Final Purification: Purify the final 1-(5-Nitropyridin-2-yl)piperidin-4-amine linker by an appropriate method (e.g., crystallization, chromatography).

In Vitro Linker Stability Assay

To assess the stability of different linkers, they can be incubated in various biological matrices, and the rate of degradation or cleavage can be monitored over time by LC-MS.

Workflow for Linker Stability Assay:

Stability_Assay Linker_Payload Linker-Payload Conjugate Incubation Incubate at 37°C in: - Plasma - Lysosomal Homogenate - Cytosolic Fraction Linker_Payload->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Analysis LC-MS Analysis Sampling->Analysis Data Quantify Parent Compound and Cleavage Products Analysis->Data

Caption: Workflow for in vitro linker stability assessment.

Step-by-step methodology:

  • Preparation: Prepare stock solutions of the linker-payload conjugates in a suitable solvent.

  • Incubation: Dilute the stock solutions into the biological matrix of interest (e.g., human plasma, human liver S9 fraction, or lysosomal homogenate) to a final concentration. Incubate the samples at 37°C.[8]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Quenching: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact linker-payload conjugate and any cleavage products.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the linker's half-life in the respective matrix.

Conclusion and Future Perspectives

The selection of a linker is a critical decision in the design of targeted therapies. 1-(5-Nitropyridin-2-yl)piperidin-4-amine offers a compelling profile as a rigid, heterocyclic linker that can potentially enhance the metabolic stability, solubility, and cell permeability of the resulting conjugate. While it is a non-cleavable linker in its native form, its structure is amenable to the incorporation of cleavable functionalities.

Compared to flexible linkers like alkyl and PEG chains, the rigidity of the piperidine-containing scaffold can be advantageous for PROTACs by pre-organizing the molecule for optimal ternary complex formation. In the context of ADCs, its non-cleavable nature suggests high plasma stability, a desirable attribute for minimizing off-target toxicity.

Further research involving direct comparative studies with well-defined experimental endpoints will be crucial to fully elucidate the performance of 1-(5-Nitropyridin-2-yl)piperidin-4-amine relative to other linker classes. As the field of targeted drug delivery continues to advance, the rational design and selection of linkers based on a deep understanding of their structure-property relationships will be a key driver of innovation and clinical success.

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Full article. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PMC. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC. [Link]

  • Stability of ADC linker payloads in sub-cellular fractions. (2024). Sterling Pharma Solutions. [Link]

  • A critical evaluation of the approaches to targeted protein degradation for drug discovery. (2019). ScienceDirect. [Link]

  • PK profiles of ADCs with different linker stability. (n.d.). ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). ScienceDirect. [Link]

Sources

A Guide to Orthogonal Structure Validation: The Case of 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate months or even years of biological screening, optimization, and preclinical development. This guide presents a comprehensive, field-proven strategy for validating the molecular structure of a candidate compound, 1-(5-Nitropyridin-2-yl)piperidin-4-amine, using an orthogonal, self-validating suite of modern spectroscopic techniques.

Our approach is not merely a checklist of experiments but a logical workflow. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments converge to build an unassailable case for the proposed structure. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but verified, trustworthy molecular knowledge.

The First Checkpoint: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before dedicating resources to complex NMR analysis, the first and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry is the definitive technique for this purpose. Unlike low-resolution methods that provide a nominal mass, HRMS measures the mass of an ion with extremely high accuracy (typically < 5 ppm), allowing for the confident determination of its elemental composition.[1][2] For a novel compound, this experiment is non-negotiable; it immediately confirms that the correct atoms are present in the correct quantities.

We will use Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the piperidine and pyridine rings are readily protonated to form the [M+H]⁺ ion.

Expected Data: HRMS

The molecular formula for 1-(5-Nitropyridin-2-yl)piperidin-4-amine is C₁₀H₁₄N₄O₂. The expected exact mass for the protonated molecule [C₁₀H₁₅N₄O₂]⁺ can be calculated with high precision.

ParameterExpected Value
Molecular FormulaC₁₀H₁₄N₄O₂
Calculated Exact Mass [M]222.1117 g/mol
Calculated Exact Mass [M+H]⁺ 223.1195 g/mol

An experimental result within a narrow tolerance (e.g., ± 0.001 Da) of the calculated exact mass provides strong evidence for the proposed elemental formula.[3]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an ESI source.[4]

  • Ionization Mode: Set to positive ion mode.

  • Analysis: Perform a full scan analysis to identify the [M+H]⁺ precursor ion. Accurate mass measurement requires calibration of the instrument with a known reference compound immediately before or during the analysis.[5]

  • Data Analysis: Compare the measured m/z of the most abundant ion in the isotopic cluster with the calculated exact mass for [C₁₀H₁₅N₄O₂]⁺.

Functional Group Fingerprinting: FT-IR Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, FT-IR spectroscopy offers a rapid and cost-effective method to verify the presence of key functional groups. This technique provides a "molecular fingerprint," and the absence or presence of characteristic absorption bands can quickly corroborate the major structural features of our target molecule: the aromatic nitro group, the primary amine, and the aromatic ring itself.

Expected Data: FT-IR Characteristic Absorptions
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Nitro Group (Ar-NO₂) Asymmetric N-O Stretch1550 - 1475Strong and characteristic for aromatic nitro compounds.[6]
Symmetric N-O Stretch1360 - 1290Medium to strong intensity.[6][7]
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretch3500 - 3300 (two bands)The presence of two distinct, sharp-to-medium peaks is diagnostic for a primary amine.[8][9][10]
N-H Bend (Scissoring)1650 - 1580Medium intensity band.[11]
Aromatic Ring C=C Stretches1600 & 1500 (approx.)Two characteristic bands for the pyridine ring.[12][13]
Aromatic C-H Stretch> 3000Typically weaker than aliphatic C-H stretches.[13]
Aliphatic Groups C-N Stretch (Aromatic Amine)1335 - 1250Strong band for the C2-N(piperidine) bond.[10]
C-N Stretch (Aliphatic Amine)1250 - 1020For the C4-N bond within the piperidine ring.[10]
Aliphatic C-H Stretch< 3000Strong absorptions from the piperidine CH₂ groups.

The combined observation of these bands provides a powerful, self-validating confirmation of the functional groups required by the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

The Definitive Blueprint: Multinuclear & 2D NMR Spectroscopy

Expertise & Rationale: While MS confirms the formula and IR confirms functional groups, only NMR spectroscopy can definitively map the atomic connectivity and establish the carbon-hydrogen framework. We employ a multi-step NMR strategy that builds a complete structural picture, leaving no ambiguity.[14] This workflow is designed to be self-validating, where correlations observed in 2D experiments must be consistent with the 1D data.

Logical Workflow for NMR Analysis

The diagram below illustrates our systematic approach to NMR-based structure elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Connects Fragments HSQC->HMBC Confirms Assignments Structure Final Validated Structure HMBC->Structure Defines Full Connectivity

Caption: Systematic workflow for NMR-based structure elucidation.

Part 3a: ¹H NMR – Mapping the Protons

The ¹H NMR spectrum provides the first detailed look at the electronic environment of the protons. We predict the chemical shifts (δ), multiplicities, and integrations for each unique proton in the molecule.

Structure with Proton Numbering: Chemical structure of 1-(5-Nitropyridin-2-yl)piperidin-4-amine with proton numbering for NMR analysis. (Note: A placeholder image is used. In a real guide, this would be the actual chemical structure with numbered atoms.)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-3 ~9.0d1HHighly deshielded by adjacent N and ortho to NO₂ group.
H-4 ~8.2dd1HDeshielded by NO₂ group, coupled to H-3 and H-6.
H-6 ~6.8d1HShielded relative to other pyridine protons, ortho to the electron-donating piperidine nitrogen.
H-2', H-6' (axial & eq) ~4.4m2HAdjacent to the electron-withdrawing pyridine ring and piperidine nitrogen.
H-4' (methine) ~2.8m1HMethine proton adjacent to the primary amine.
-NH₂ ~1.5 (variable)br s2HBroad singlet, chemical shift is concentration and solvent dependent. Often exchanges with D₂O.
H-3', H-5' (axial) ~2.0m2HAxial protons on the piperidine ring.
H-3', H-5' (eq) ~1.4m2HEquatorial protons on the piperidine ring.
Part 3b: ¹³C NMR – The Carbon Skeleton

This experiment confirms the number of unique carbon environments. The predicted shifts are heavily influenced by the substituents.

Carbon(s)Predicted δ (ppm)Rationale
C-2 ~158Attached to two nitrogen atoms, highly deshielded.
C-5 ~140Attached to the electron-withdrawing NO₂ group.
C-3 ~148Highly deshielded, adjacent to ring nitrogen and deshielded by NO₂.
C-4 ~135Aromatic CH.
C-6 ~108Shielded by the electron-donating effect of the piperidine nitrogen.
C-2', C-6' ~45Aliphatic carbons attached to nitrogen.
C-4' ~50Methine carbon attached to the amine nitrogen.
C-3', C-5' ~33Aliphatic CH₂ carbons.
Part 3c: 2D NMR – Assembling the Puzzle

While 1D spectra provide the pieces, 2D NMR shows how they connect.[15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H correlations).[16]

    • Key Expected Correlations:

      • Strong correlation between H-3 and H-4.

      • Strong correlation between H-4 and H-6.

      • A complete spin system within the piperidine ring: H-2'/6' will correlate with H-3'/5', which in turn correlates with H-4'. This confirms the integrity of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlations).[17][18] It is invaluable for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum.

    • Key Expected Correlations: Every protonated carbon will show a cross-peak, e.g., the proton signal at ~9.0 ppm (H-3) will correlate with the carbon signal at ~148 ppm (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall structure. It reveals correlations between protons and carbons over 2 to 4 bonds, allowing us to connect the distinct fragments of the molecule.[18][19]

    • The "Money" Correlation: The most crucial correlation will be from the piperidine protons H-2'/H-6' (~4.4 ppm) to the pyridine carbon C-2 (~158 ppm) . This 2-bond correlation definitively proves the connection between the piperidine ring and the nitropyridine ring at the C-2 position, leaving no structural ambiguity.

    • Other Key Correlations:

      • H-6 (~6.8 ppm) will correlate to C-2, C-4, and C-5.

      • H-4' (~2.8 ppm) will correlate to C-3'/5' and C-2'/6'.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire standard gCOSY, gHSQC, and gHMBC spectra using standard pulse programs provided by the spectrometer manufacturer.[20] Processing involves Fourier transformation in both dimensions.

The Integrated Verdict: A Self-Validating Structural Proof

Validation_Logic cluster_Data Experimental Data cluster_Structure Structural Features HRMS HRMS [M+H]⁺ = 223.1195 Formula Formula C₁₀H₁₄N₄O₂ HRMS->Formula Confirms FTIR FT-IR NO₂, NH₂, Ar-H Func_Groups Functional Groups (NO₂, NH₂) FTIR->Func_Groups Confirms NMR_1D 1D NMR Correct # of H & C and environments NMR_2D 2D NMR COSY, HSQC, HMBC correlations NMR_1D->Formula NMR_1D->Func_Groups Connectivity Atomic Connectivity (e.g., C2-N(piperidine)) NMR_2D->Connectivity Defines Structure Validated Structure: 1-(5-Nitropyridin-2-yl) piperidin-4-amine

Caption: Convergence of orthogonal spectroscopic data to validate the final structure.

  • HRMS confirms the elemental formula C₁₀H₁₄N₄O₂ .

  • FT-IR confirms the presence of the required nitro, primary amine, and aromatic functional groups.

  • ¹H and ¹³C NMR confirm the correct number and type of proton and carbon environments.

  • COSY and HSQC confirm the individual spin systems of the piperidine and pyridine rings.

  • HMBC provides the definitive link between these two rings, confirming the overall connectivity.

References

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: General textbook reference, no direct link available)
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). Amine infrared spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Ferreira, V. F. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • UC Riverside. (n.d.). HRMS - Analytical Chemistry Instrumentation Facility. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Note: This is a foundational paper for solvent impurities, often referenced. A direct link to the PDF may require subscription.)
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of Nitro- vs. Non-Nitro-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its versatility is further enhanced by functionalization, and among the most impactful substituents is the nitro (NO₂) group. The introduction of a nitro moiety dramatically alters the electronic properties, redox potential, and ultimately, the biological activity of the parent pyridine molecule.

This guide provides an in-depth comparison of the biological activities of nitro-pyridine analogs against their non-nitro counterparts. We will delve into the mechanistic underpinnings of these differences, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for rational drug design.

The Nitro Group: A Potent Modulator of Biological Activity

The nitro group is a powerful electron-withdrawing group, a property that significantly influences a molecule's interaction with biological targets.[4][5] It can be considered both a pharmacophore and a toxicophore; its effects are context-dependent and pivotal to the compound's mechanism of action.[6][7] The primary driver of the unique activity of many nitroaromatic compounds is their capacity for bioreductive activation.[4]

Mechanism of Action: The Bioreductive Pathway

Unlike many non-nitro analogs, nitro-substituted compounds often function as prodrugs.[8] In hypoxic environments, such as those found in solid tumors or within anaerobic bacteria, cellular nitroreductases (NTRs) catalyze the reduction of the nitro group.[9] This multi-step process generates a series of highly reactive intermediates, including the nitroso and hydroxylamine species, as well as nitro radical anions.[6][8]

These reactive species are the primary effectors of cytotoxicity. They can covalently bind to and damage critical macromolecules like DNA, leading to strand breaks and cell death.[6][9] This mechanism is a cornerstone of the antimicrobial activity of nitroaromatic drugs like metronidazole and the anticancer potential of certain nitro compounds.[6] The generation of reactive oxygen species (ROS) can also contribute to oxidative stress and cellular damage.[9]

G cluster_0 Cellular Environment (e.g., Hypoxic Tumor, Bacterium) cluster_1 Non-Nitro Analog (Ar-H) A Nitro-Pyridine (Ar-NO₂) (Prodrug) B Nitro Radical Anion (Ar-NO₂⁻) A->B Nitroreductase (NTR) + 1e⁻ B->A O₂ (Oxygen) - 1e⁻ C Nitroso Derivative (Ar-NO) B->C + 1e⁻, + H⁺ D Hydroxylamine Derivative (Ar-NHOH) C->D + 2e⁻, + 2H⁺ E Macromolecular Damage (DNA, Proteins) D->E Covalent Adducts F Direct Target Interaction (e.g., Enzyme Inhibition)

Caption: Bioreductive activation of nitro-pyridines vs. direct action of non-nitro analogs.

Comparative Biological Activities

The presence of the nitro group often imparts or enhances specific biological activities when compared to the corresponding non-nitro pyridine analog.

Antimicrobial Activity

Nitro-containing molecules are foundational in treating infections caused by various microorganisms.[6] The anaerobic environment of many pathogenic bacteria makes them particularly susceptible to drugs activated by nitroreductases.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Nitro-Pyridine 2-Amino-5-nitropyridine cocrystalStaphylococcus aureus-Enhanced activity over parent acid[1]
Nitro-Pyridine 5-Nitropyridin-2-yl derivativeBacillus subtilis62.5Moderate activity observed[1]
Nitro-Pyridine Chlorinated pyridine carbonitrileCandida albican-Equivalent activity to miconazole[10]
Non-Nitro Pyridine Pyridine-based hydrazoneBacillus cereus-Half the activity of ampicillin[10]
Non-Nitro Pyridine 1-adamantylthiopyridinesVarious bacteria-No growth inhibition observed[11]

Note: Direct side-by-side MIC comparisons in single studies are rare. The table synthesizes findings to illustrate general trends.

Anticancer and Cytotoxic Activity

The hypoxic core of solid tumors provides a rationale for using nitro-group-containing compounds as bioreductive prodrugs for cancer therapy.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Nitro-Pyridine 2-Amino-5-nitropyridine deriv.MCF-7 (Breast)6.41[12]
Nitro-Pyridine 2-Amino-5-nitropyridine deriv.HepG2 (Liver)7.63[12]
Nitro-Pyridine 3-Nitropyridine analogueHT-29 (Colon)0.0040[12]
Non-Nitro Pyridine Pyridine-3-carbonitrile deriv.HT-29 (Colon)2.243[13]
Non-Nitro Pyridine 2,6-diaryl-substituted pyridineVarious-Promising cytotoxic activity[3]
Enzyme Inhibition

While bioreduction is a key mechanism, the strong electron-withdrawing nature of the nitro group can also enhance direct interactions with enzyme active sites compared to non-nitro analogs.[6]

Compound ClassTarget EnzymeInhibitory Activity (IC₅₀)Reference
Nitro-Pyridine Human NEU30.04 - 0.079 µM[12]
Nitro-Pyridine Chymotrypsin8.67 ± 0.1 μM[1]
Nitro-Pyridine Urease29.21 ± 0.98 μM[1]
Non-Nitro Pyridine ATP Synthase (A. baumannii)190 - 270 ng/mL[14]
Non-Nitro Pyridine c-Met Kinase51.3 - 55.3% inhibition @ 25 µM[15]
Non-Nitro Pyridine Cholinesterase (eqBChE)Kᵢ = 99 ± 71 nM[16]

Experimental Protocols

To ensure reproducible and reliable comparative data, standardized assays are critical. Below are detailed, self-validating protocols for assessing cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed 1x10⁴ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. B 2. Compound Treatment Add serial dilutions of pyridine analogs. Include Vehicle (DMSO) & Positive (Doxorubicin) controls. A->B C 3. Incubation Incubate plates for 48-72 hours. B->C D 4. MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours until formazan crystals form. C->D E 5. Solubilization Remove media, add 150 µL DMSO to dissolve formazan crystals. D->E F 6. Data Acquisition Measure absorbance at 540 nm using a microplate reader. E->F G 7. Analysis Calculate % viability relative to vehicle control. Determine IC₅₀ values from dose-response curves. F->G

Caption: Standardized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete growth medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each pyridine analog (nitro- and non-nitro-) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After the 24-hour incubation, carefully remove the old medium and replace it with 100 µL of medium containing the various concentrations of the test compounds.[17] Include wells for a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the treated plates for an appropriate duration, typically 48 to 72 hours.[17]

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, producing a purple solution. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible microbial growth.[21][22][23]

G cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Compound Dilution Perform 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., S. aureus) to ~5x10⁵ CFU/mL. A->B C 3. Inoculation Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect wells for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth. D->E

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media Preparation: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of broth to wells 2 through 12. In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted in broth to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[24]

  • MIC Reading: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).[23][25]

Conclusion

The addition of a nitro group to a pyridine scaffold is a powerful strategy in drug design that often imparts distinct and potent biological activities not observed in non-nitro analogs. The key differentiator lies in the mechanism of action, with many nitropyridines acting as bioreductive prodrugs that are selectively activated in hypoxic environments, leading to potent antimicrobial and anticancer effects. In contrast, non-nitro analogs typically rely on direct, reversible or irreversible interactions with their molecular targets. While the nitro group offers significant therapeutic potential, it also carries a risk of toxicity due to the generation of reactive intermediates.[6][9] Therefore, a thorough understanding of the structure-activity relationship and a rigorous comparative evaluation using standardized assays are essential for harnessing the therapeutic benefits of nitro-pyridines while mitigating their potential risks.

References

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • National Institutes of Health (NIH).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Microbe Investigations. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
  • National Institutes of Health (NIH). (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment.
  • SciELO. (n.d.).
  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (n.d.).
  • ACS Publications. (2025, September 26).
  • National Institutes of Health (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
  • Research Square. (2022, August 22).
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • MDPI. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (n.d.). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (1969, October).
  • Semantic Scholar. (2017, April 8).
  • BenchChem. (n.d.). Foundational Studies on Pyridine Dicarboxamide Compounds in Enzymology: A Technical Guide.
  • OMICS International. (n.d.).
  • Journal of Health and Medical Sciences. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Ovidius University Annals of Chemistry. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (n.d.). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety.
  • ResearchGate. (2024, February 14).
  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • Semantic Scholar. (n.d.).

Sources

cross-validation of analytical results for 1-(5-Nitropyridin-2-yl)piperidin-4-amine batches

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Results for 1-(5-Nitropyridin-2-yl)piperidin-4-amine Batches

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a crucial building block in medicinal chemistry, is no exception.[1] The transition from a successful synthesis to a reliable, scalable process hinges on robust analytical characterization. However, relying on a single analytical method can introduce unforeseen biases and mask critical impurities.

This guide provides a comprehensive framework for the cross-validation of analytical results for different batches of 1-(5-Nitropyridin-2-yl)piperidin-4-amine. We will delve into the causality behind choosing specific orthogonal analytical techniques, provide detailed experimental protocols, and demonstrate how to synthesize the data to build a complete and trustworthy profile of the compound. The core principle of this guide is to establish a self-validating system where independent analytical methods corroborate each other, ensuring the highest level of scientific integrity and regulatory compliance.[2]

The Imperative of Orthogonal and Cross-Validated Analysis

In the context of pharmaceutical quality control, cross-validation refers to the process of verifying that an analytical method produces consistent and reliable results.[2][3] When extended to batch analysis, it involves comparing data from multiple, distinct analytical techniques—known as orthogonal methods—to provide a comprehensive and unbiased assessment of a compound's quality. Each method should rely on different physicochemical principles for separation and detection. For a molecule like 1-(5-Nitropyridin-2-yl)piperidin-4-amine, this multi-faceted approach is essential to confidently identify and quantify the main component, as well as any process-related impurities, residual solvents, or inorganic contaminants.[4][]

The following workflow illustrates the central role of cross-validation in the batch release process.

G cluster_0 Batch Analysis Initiation cluster_1 Orthogonal Analytical Methods cluster_2 Data Integration & Validation cluster_3 Decision Making Batch New Batch of 1-(5-Nitropyridin-2-yl)piperidin-4-amine HPLC HPLC-UV (Purity & Assay) Batch->HPLC Sample Distribution GCMS GC-MS (Residual Solvents) Batch->GCMS Sample Distribution NMR NMR Spectroscopy (Identity & Structural Purity) Batch->NMR Sample Distribution EA Elemental Analysis (Inorganic Impurities & Mass Balance) Batch->EA Sample Distribution CrossVal Cross-Validation (Comparison of Results) HPLC->CrossVal GCMS->CrossVal NMR->CrossVal EA->CrossVal Decision Batch Release Decision (Pass/Fail based on Specs) CrossVal->Decision Comprehensive Data Review G cluster_2d 2D NMR Experiments H1 ¹H NMR COSY COSY (H-H Connectivity) H1->COSY Correlates HSQC HSQC (Direct C-H) H1->HSQC Correlates HMBC HMBC (Long-Range C-H) H1->HMBC Correlates C13 ¹³C NMR C13->HSQC Correlates C13->HMBC Correlates Structure Final Structure Confirmation COSY->Structure Confirms HSQC->Structure Confirms HMBC->Structure Confirms

Caption: Relationship of NMR experiments for unambiguous structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

During synthesis and purification, organic solvents are often used. GC-MS is the gold standard for identifying and quantifying these residual volatile impurities, which are not detectable by HPLC.

Causality of Method Design: Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from the non-volatile API. A polar GC column is chosen to effectively separate common polar and non-polar solvents. Mass spectrometry provides definitive identification of the eluted compounds by comparing their mass spectra to a library database.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO). Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 min

  • GC Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 220°C.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Elemental Analysis: Assessing Inorganic Purity and Mass Balance

Elemental analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. This technique is fundamentally different from chromatographic or spectroscopic methods and offers a powerful check on overall purity.

Causality of Method Design: The theoretical C, H, and N percentages are calculated from the molecular formula (C₁₀H₁₄N₄O₂). The experimental values are then compared to the theoretical ones. A significant deviation (typically >0.4%) can indicate the presence of inorganic impurities (e.g., catalyst residues, salts) or a fundamental issue with the assumed structure. [6][7]This data contributes to a "mass balance" calculation, where the purity from HPLC, water content (by Karl Fischer titration), residual solvent content (by GC-MS), and non-combustible inorganic content are summed. The total should be close to 100%.

Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimental wt% of C, H, and N against the theoretical values.

    • Molecular Formula: C₁₀H₁₄N₄O₂

    • Molecular Weight: 222.24 g/mol

    • Theoretical %C: 54.04%

    • Theoretical %H: 6.35%

    • Theoretical %N: 25.21%

Synthesizing the Data: A Comparative Guide

The true power of this approach emerges when the data from these orthogonal methods are compared across different batches. The following table presents hypothetical data for three batches of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, demonstrating how cross-validation works in practice.

ParameterMethodBatch ABatch BBatch CAcceptance Criteria
Identity Confirmation NMR SpectroscopyConformsConformsConformsSpectrum matches reference
Purity (Area %) HPLC-UV99.6%98.5%99.8%≥ 98.0%
Major Impurity (Area %) HPLC-UV0.15% (at RRT 1.2)0.8% (at RRT 0.85)0.08% (at RRT 1.2)Individual impurity ≤ 0.5%
Residual Solvents GC-MSAcetone: 200 ppmDichloromethane: 800 ppmNot DetectedPer ICH Q3C limits
Elemental Analysis (%C) CHN Analyzer53.95%53.60%54.01%Theoretical ± 0.4% (53.64-54.44)
Elemental Analysis (%N) CHN Analyzer25.15%24.85%25.20%Theoretical ± 0.4% (24.81-25.61)
Cross-Validation Outcome Overall AssessmentPass Fail Pass All criteria met

Analysis of Hypothetical Results:

  • Batch A: Passes all tests. The HPLC purity is high, and the elemental analysis is well within the acceptable deviation of ±0.4% from the theoretical value, corroborating the high purity. Residual solvents are low.

  • Batch B: Fails. Although the HPLC purity is above the minimum threshold, a single impurity exceeds the 0.5% limit. Furthermore, the elemental analysis results for both C and N are nearing the lower limit of acceptance, suggesting the presence of an impurity with lower carbon/nitrogen content. The high level of residual dichloromethane also exceeds typical safety limits. The data from different techniques are consistent in pointing to a lower-quality batch.

  • Batch C: Passes with high marks. The HPLC purity is excellent, and this is strongly supported by the elemental analysis results, which are very close to the theoretical values. The absence of detectable residual solvents indicates an efficient purification process.

Conclusion

The cross-validation of analytical results using orthogonal methods is not merely a procedural step; it is a fundamental pillar of scientific rigor in drug development. By integrating data from HPLC, NMR, GC-MS, and Elemental Analysis, a comprehensive and trustworthy profile of each batch of 1-(5-Nitropyridin-2-yl)piperidin-4-amine can be established. This approach provides a self-validating system that minimizes the risk of batch-to-batch variability, ensures compliance with regulatory standards, and ultimately builds a robust foundation for the development of safe and effective medicines.

References

  • Al-Hourani, B., Al-Jammal, M., & Wätzig, H. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. BMC Chemistry. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Patel, D. B., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Gholivand, K., & Torkashvand, M. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Shishkina, S. V., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • Smithers. (n.d.). Q&A: Elemental analysis for the pharmaceutical industry. Smithers. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Muszalska, I., Ladowska, H., & Sabiniarz, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its prevalence drives a continuous demand for efficient, stereoselective, and scalable synthetic methods. This guide provides a head-to-head comparison of the most prominent strategies for constructing this privileged scaffold, offering field-proven insights and actionable experimental data for researchers in drug discovery and chemical development.

Reduction of Pyridine Derivatives: The Workhorse Approach

The hydrogenation of substituted pyridines is arguably the most direct and atom-economical route to the corresponding piperidines.[2] This method's appeal lies in its straightforwardness, often starting from readily available and diverse pyridine precursors. However, the aromaticity of the pyridine ring necessitates robust catalytic systems, and achieving high stereoselectivity can be a significant challenge.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic ring on the surface of a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). The reaction involves the adsorption of the pyridine onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The stereochemical outcome is often influenced by the steric hindrance of the substituents on the pyridine ring, which dictates the face of the ring that preferentially adsorbs to the catalyst surface.

G cluster_catalyst Catalyst Surface Pyridine Substituted Pyridine Adsorbed_Pyridine Adsorbed Pyridine Pyridine->Adsorbed_Pyridine Adsorption Dihydro Dihydropyridine Intermediate Adsorbed_Pyridine->Dihydro + 2[H] Tetrahydro Tetrahydropyridine Intermediate Dihydro->Tetrahydro + 2[H] Piperidine Substituted Piperidine Tetrahydro->Piperidine + 2[H] H2 H₂ H2->Adsorbed_Pyridine

Caption: General workflow for the catalytic hydrogenation of a substituted pyridine.

Comparative Performance of Reduction Methods
MethodCatalyst/ReagentKey AdvantagesKey LimitationsTypical YieldDiastereoselectivity (cis:trans)Ref.
Catalytic HydrogenationPtO₂ (Adams' catalyst)High efficiency for a broad range of substrates; simple workup.Can require high pressures; catalyst can be pyrophoric; may not be chemoselective.50-90%>95:5 for 2,4-disubstituted[3]
Catalytic HydrogenationPd/CGenerally cheaper than PtO₂; can be tuned for chemoselectivity.Often requires acidic additives; can be prone to catalyst poisoning.HighVaries with substrate and conditions[2]
Catalytic HydrogenationRhodium-based catalystsEffective for fluorinated pyridines.Can be more expensive; may require specific ligands for high stereoselectivity.HighSubstrate dependent[2]
Double ReductionNaBH₄ then Ru(II) complexAsymmetric synthesis possible; high enantioselectivity.Multi-step process; may require specific chiral ligands.HighHigh[2]
Featured Protocol: Diastereoselective Hydrogenation of Methyl Picolinates

This protocol, adapted from the work of O'Brien and coworkers, demonstrates a simple and general method for the synthesis of cis-substituted pipecolinates.[3]

Step-by-Step Methodology:

  • To a solution of the substituted methyl picolinate (1.0 mmol) in glacial acetic acid (5 mL), add PtO₂ (10 mol%).

  • The reaction vessel is evacuated and backfilled with hydrogen gas from a balloon.

  • The mixture is stirred vigorously at room temperature for 16 hours or until the reaction is complete as monitored by TLC.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • The crude product is then N-protected (e.g., with Boc anhydride or benzyl bromide) to facilitate purification by column chromatography, yielding the cis-piperidine as the major diastereomer.[3]

Intramolecular Cyclization: Building the Ring from Acyclic Precursors

Intramolecular cyclization strategies offer a powerful means of constructing the piperidine ring with a high degree of control over stereochemistry. These methods typically involve the formation of a carbon-nitrogen bond in an acyclic precursor that is pre-functionalized with the desired substituents.

Key Intramolecular Cyclization Strategies
  • Intramolecular Reductive Amination: This method involves the cyclization of an amino-aldehyde or amino-ketone, where the initial imine or enamine formation is followed by in situ reduction to the piperidine. The double reductive amination (DRA) of a dicarbonyl compound with an amine is a particularly efficient variant, forming two C-N bonds in a single step.

  • Intramolecular Michael Addition (IMAMR): This strategy relies on the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. This approach is particularly useful for the synthesis of 2,6-disubstituted piperidines.[2]

G cluster_workflow Intramolecular Cyclization Workflow Acyclic Acyclic Precursor (e.g., amino-ketone) Cyclic_Intermediate Cyclic Intermediate (e.g., iminium ion) Acyclic->Cyclic_Intermediate Cyclization Piperidine Substituted Piperidine Cyclic_Intermediate->Piperidine Reduction or Rearrangement

Caption: General workflow for intramolecular cyclization to form a piperidine ring.

Comparative Performance of Intramolecular Cyclization Methods
MethodKey Reagents/CatalystsKey AdvantagesKey LimitationsTypical YieldStereoselectivityRef.
Intramolecular Reductive AminationNaBH₃CN, NaBH(OAc)₃Good for constructing polyhydroxylated piperidines; high stereocontrol.Requires synthesis of the acyclic precursor; can be multi-step.73-77%High
Intramolecular Michael Addition (IMAMR)TBAF, Cs₂CO₃Efficient for 2,6-trans-piperidines; can be scaled up.Base solubility can be an issue for scale-up; may require a catalyst for high ee.85%90:10 (trans:cis)[2]
Featured Protocol: Large-Scale Synthesis of 2,6-trans-Piperidines via IMAMR

This protocol is based on the work of Bhattacharjee et al. and is suitable for the large-scale synthesis of 2,6-trans-piperidines.[2]

Step-by-Step Methodology:

  • To a solution of the acyclic amino-enone precursor (1.0 equiv) in a suitable solvent (e.g., THF), add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv) at room temperature.

  • Stir the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,6-trans-piperidine. For this reaction, cesium carbonate also showed good results (85% yields, trans/cis = 90/10), but its poor solubility made it difficult to use on a larger scale.[2]

Aza-Diels-Alder Reaction: A Powerful Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful and versatile tool for the construction of six-membered nitrogen-containing heterocycles, including piperidines.[4] This [4+2] cycloaddition reaction can be performed in both an inter- and intramolecular fashion, and the development of catalytic asymmetric variants has made it a highly attractive method for the synthesis of chiral piperidines.[5]

Mechanism of the Aza-Diels-Alder Reaction

The reaction involves the cycloaddition of a diene with a dienophile containing a nitrogen atom (an imine). The reaction can proceed through a concerted or stepwise mechanism, and the stereochemical outcome is governed by the geometry of the reactants and the reaction conditions. The use of chiral catalysts can induce high levels of enantioselectivity.

G cluster_workflow Aza-Diels-Alder Reaction Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Imine Imine (Dienophile) Imine->Transition_State Tetrahydropyridine Tetrahydropyridine Transition_State->Tetrahydropyridine

Caption: A simplified representation of the aza-Diels-Alder cycloaddition.

Comparative Performance of Aza-Diels-Alder Reactions
Reaction TypeCatalyst TypeKey AdvantagesKey LimitationsTypical YieldEnantioselectivity (ee)Ref.
IntermolecularLewis Acid/Brønsted AcidBroad substrate scope; can be used to synthesize piperidinones.May require stoichiometric amounts of acid; stereocontrol can be challenging.Moderate-HighVaries
IntramolecularThermal/CatalyticHigh stereocontrol due to the tethered nature of the reactants.Synthesis of the precursor can be complex.Good-ExcellentHigh
Asymmetric OrganocatalyticChiral Phosphoric AcidHigh enantioselectivity; metal-free conditions.Substrate scope may be limited; catalyst loading can be high.Moderate-GoodUp to 99%[5]
Featured Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction

The following is a general procedure for an organocatalytic asymmetric aza-Diels-Alder reaction to produce chiral piperidines.

Step-by-Step Methodology:

  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (5-10 mol%) in a suitable solvent (e.g., toluene).

  • Add the diene (1.2 equiv) to the catalyst solution and stir for a few minutes.

  • Add the imine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or below) and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Transition-Metal-Catalyzed Reactions: Modern and Efficient Strategies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted piperidines, offering novel and efficient bond-forming strategies.[6] These methods often proceed under mild conditions and can provide access to complex piperidine structures that are difficult to synthesize using traditional methods.

Key Transition-Metal-Catalyzed Strategies
  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of transformations, including allylic amination and C-H activation/arylation, to form the piperidine ring or functionalize a pre-existing one.[7][8]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for [2+2+2] cycloaddition reactions of alkynes and isocyanates to construct highly substituted piperidine scaffolds in an asymmetric fashion.[5]

  • Copper-Catalyzed Reactions: Copper-catalyzed intramolecular C-H amination has been shown to be an effective method for the synthesis of piperidines.[9]

G cluster_workflow Transition-Metal-Catalyzed Piperidine Synthesis Precursors Acyclic or Heterocyclic Precursors Catalytic_Cycle Transition-Metal Catalytic Cycle (e.g., Pd, Rh, Cu) Precursors->Catalytic_Cycle Piperidine Functionalized Piperidine Catalytic_Cycle->Piperidine

Caption: General scheme for transition-metal-catalyzed piperidine synthesis.

Comparative Performance of Transition-Metal-Catalyzed Methods
MethodMetal CatalystKey AdvantagesKey LimitationsTypical YieldStereoselectivityRef.
Pd-Catalyzed Allylic AminationPalladiumModular approach; good for diverse substitution patterns.Can require multi-step synthesis of precursors; regioselectivity can be an issue.Good-ExcellentHigh[7]
Rh-Catalyzed [2+2+2] CycloadditionRhodiumConvergent synthesis of highly substituted piperidines; high enantioselectivity.Substrate scope can be limited; catalyst can be expensive.GoodHigh (ee)[5]
Cu-Catalyzed C-H AminationCopperAtom-economical; direct functionalization of C-H bonds.Can require directing groups; may have limited scope.Moderate-GoodVaries[9]
Pd-Catalyzed C(sp³)–H ArylationPalladiumDirect functionalization of unactivated C-H bonds.Often requires a directing group; can have issues with catalyst deactivation.Moderate-GoodN/A[8]
Featured Protocol: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines

While this protocol from the work of Toste and coworkers focuses on piperazines, the underlying principles of palladium-catalyzed cyclization of diamine derivatives are applicable to the synthesis of related piperidine structures.[7]

Step-by-Step Methodology:

  • To a solution of the bis-tosylated diamine precursor (1.0 equiv) and a propargyl carbonate (1.1 equiv) in dichloromethane, add the palladium catalyst (e.g., 3 mol % Pd(dba)₂) and a phosphine ligand (e.g., DPEphos).

  • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired substituted piperazine. The reaction proceeds in near-quantitative yield for many substrates.[7]

Conclusion and Future Outlook

The synthesis of substituted piperidines remains a vibrant area of research, with each of the discussed methods offering distinct advantages and disadvantages.

  • Reduction of pyridines remains a go-to method for its simplicity and the availability of starting materials, especially when high stereoselectivity is not the primary concern.

  • Intramolecular cyclizations provide excellent stereocontrol but often require more synthetic effort to prepare the acyclic precursors.

  • The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, particularly in its asymmetric variants, offering access to chiral building blocks.

  • Transition-metal-catalyzed reactions represent the cutting edge of piperidine synthesis, enabling the construction of complex and highly functionalized derivatives with high efficiency and selectivity.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scalability of the reaction. As the demand for novel piperidine-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key focus for the chemical research community.

References

  • V. V. Tatarskiy, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1126. [Link]

  • A. A. Al-Hadedi (2013). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • H. D. Banks (1992). Piperidine Synthesis. DTIC. [Link]

  • J. Wang, et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202300067. [Link]

  • M. Mokhtary & K. Mahooti (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • J. D. Moseley, et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 11(8), 1721-1724. [Link]

  • J. A. T. Romero, et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]

  • Request PDF. C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Request PDF. Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • ResearchGate. Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • C. Matassini, et al. (2009). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2009(1), 279-294. [Link]

  • Request PDF. Approaches to α-functionalization of piperidines by C-H activation. [Link]

  • A. J. Buffat (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 2(19), 2735-2748. [Link]

  • S. J. C. Taylor, et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(76), 11215-11218. [Link]

  • M. Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(1), 22-24. [Link]

  • E. Torres, et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1221-1230. [Link]

  • M. P. Sibi, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14168-14173. [Link]

  • ResearchGate. (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • E. M. Woerly, et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8346-8356. [Link]

  • J. E. M. N. Klein, et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1184-1188. [Link]

  • Y. Kawamata, et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(1), 401-408. [Link]

  • J. B. D. Roberts, et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9579-9591. [Link]

  • S. V. P. Jones, et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2821-2829. [Link]

  • A. I. Meyers, et al. (1995). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 60(10), 3150-3158. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 1-(5-Nitropyridin-2-yl)piperidin-4-amine Derivatives in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the journey of drug discovery, identifying a potent bioactive compound is only the beginning. The critical subsequent step is to unequivocally demonstrate that the molecule interacts with its intended protein target within the complex and dynamic environment of a living cell.[1][2] This process, known as target engagement (TE), provides the mechanistic foundation for a compound's observed physiological effects and is a cornerstone of building a robust structure-activity relationship (SAR).[3] Failing to confirm target engagement can lead to misinterpretation of results and the costly progression of compounds with ambiguous or incorrect mechanisms of action.[4]

This guide provides a comparative analysis of leading methodologies to confirm and quantify the cellular target engagement of novel compounds. We will use the 1-(5-Nitropyridin-2-yl)piperidin-4-amine scaffold as a representative case study. This chemical moiety is a key component of several kinase inhibitors, and therefore, the techniques discussed are broadly applicable to researchers developing small molecules against kinases and other intracellular protein targets.

We will delve into two powerful and widely adopted direct-binding assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay. We will also discuss complementary functional assays that provide downstream validation of target modulation. Our focus will be on the causality behind experimental choices, providing not just protocols, but the strategic reasoning required for robust, self-validating experimental design.

Part 1: Biophysical Methods for Direct Target Engagement

Directly measuring the physical interaction between a compound and its target in a cellular context provides the most definitive evidence of engagement. Here, we compare two gold-standard, yet philosophically different, approaches.

Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[5] When a protein binds to a ligand (such as a small molecule inhibitor), its conformational stability increases, making it more resistant to heat-induced denaturation.[6][7] This change in thermal stability is the readout for target engagement.

Causality Behind the Method: The core principle is that an unbound protein will denature and aggregate at a specific temperature, becoming insoluble.[8] A ligand-bound protein, being more stable, will require a higher temperature to denature.[9] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve". A shift in this curve to a higher temperature in the presence of the compound is direct evidence of binding.[7]

Key Advantages:

  • Label-Free: It requires no modification of the compound or the target protein, making it applicable to any endogenous or expressed protein for which a detection antibody exists.[5]

  • Physiological Context: It can be performed in intact cells, cell lysates, and even tissue samples, preserving the native cellular environment.[10][11]

  • Versatility: The readout can be a simple Western Blot for hypothesis-driven studies or high-resolution mass spectrometry for proteome-wide selectivity profiling (known as Thermal Proteome Profiling or TPP).[12][13]

Limitations:

  • Not all binding events result in a measurable thermal stabilization, which can lead to false negatives.[11]

  • Western blot-based detection has limited throughput and is dependent on the availability of high-quality, specific antibodies.[5]

The following protocol outlines a typical Western Blot-based CETSA experiment to validate the engagement of a 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivative with its putative kinase target.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours cell_culture->treatment aliquot 3. Aliquot cell suspensions into PCR tubes treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40°C to 64°C for 3 min) aliquot->heat freeze_thaw 5. Lyse cells via freeze-thaw cycles heat->freeze_thaw centrifuge 6. Separate soluble vs. aggregated proteins by ultracentrifugation freeze_thaw->centrifuge sds_page 7. Collect supernatant (soluble fraction) and run SDS-PAGE centrifuge->sds_page western 8. Perform Western Blot with - Target-specific antibody - Loading control (e.g., GAPDH) sds_page->western analysis 9. Quantify band intensity to generate melting curves western->analysis

Figure 1: CETSA Experimental Workflow.
  • Cell Culture and Treatment:

    • Culture cells known to express the target kinase to 70-80% confluency in appropriate media.

    • Treat the cells with the desired concentration of the 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivative (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate under normal culture conditions for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes, one for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a predefined temperature range (e.g., 40°C to 64°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[7]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • To separate the soluble protein fraction from the heat-induced aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Determine protein concentration using a standard method like a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blotting using a primary antibody specific to the target kinase. A loading control antibody (e.g., GAPDH, Tubulin) should also be used to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

NanoBRET® Target Engagement Assay: The High-Sensitivity Live-Cell Method

The NanoBRET® Target Engagement (TE) assay is a proximity-based technique that measures compound binding in live cells in real-time.[15][16] It is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor molecule and a light-accepting fluorophore that occurs only when the two are very close (typically <10 nm).[17][18]

Causality Behind the Method: The system requires two key components: the target protein fused to the bright NanoLuc® Luciferase (the energy donor) and a fluorescently-labeled tracer that binds reversibly to the target protein's active site (the energy acceptor).[15][19] When the tracer is bound to the NanoLuc®-tagged target, adding the luciferase substrate results in energy transfer and a high BRET signal.[20] If a test compound—like our 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivative—enters the cell and binds to the target, it displaces the fluorescent tracer.[21] This increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the extent of target occupancy by the test compound.[21]

Key Advantages:

  • Live Cells & Real-Time: Provides quantitative data on compound affinity, target occupancy, and even residence time in a physiological, intact cell environment.[16][19]

  • High Sensitivity: The exceptionally bright NanoLuc® enzyme allows for detection even at low, near-physiological expression levels, while the optimized donor/acceptor pair minimizes spectral overlap, leading to a high signal-to-background ratio.[22][23]

  • High-Throughput: The simple, plate-based "add-and-read" format is highly amenable to screening large numbers of compounds.[24]

Limitations:

  • Requires Genetic Engineering: The target protein must be expressed as a fusion with NanoLuc® luciferase, which may not be feasible for all targets or cell types.

  • Tracer Dependent: A specific, cell-permeable fluorescent tracer for the target of interest must be available or developed.

The following protocol outlines a NanoBRET® TE assay to quantify the intracellular affinity of a 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivative.

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound & Tracer Addition cluster_readout Detection & Analysis transfect 1. Transfect cells with Target-NanoLuc® plasmid plate 2. Plate transfected cells in 96/384-well plates transfect->plate compound 3. Add serial dilutions of test compound to cells plate->compound tracer 4. Add optimized concentration of fluorescent tracer compound->tracer equilibrate 5. Incubate to allow binding to reach equilibrium tracer->equilibrate substrate 6. Add NanoBRET® substrate and extracellular inhibitor equilibrate->substrate read 7. Read Donor (460nm) and Acceptor (618nm) emissions on a luminometer substrate->read analyze 8. Calculate BRET ratio and plot against compound concentration to get IC50 read->analyze

Figure 2: NanoBRET® Target Engagement Workflow.
  • Cell and Plasmid Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM medium.

  • Assay Plating:

    • Dispense the cell suspension into a white, 96- or 384-well assay plate.

  • Compound Addition:

    • Prepare serial dilutions of the 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivative in Opti-MEM.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (no inhibition) and a high concentration of an unlabeled control inhibitor (maximal inhibition) as controls.

  • Tracer Addition and Equilibration:

    • Add the pre-determined optimal concentration of the fluorescent NanoBRET® tracer to all wells.

    • Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours to ensure the binding competition reaches equilibrium.

  • Detection:

    • Prepare the NanoBRET® Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc® inhibitor as per the manufacturer's protocol.[25] The inhibitor is crucial to quench any signal from non-intact cells.

    • Add the detection reagent to all wells.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer equipped with two filters to separately measure the donor emission (~460 nm) and acceptor emission (~618 nm).

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle (0% inhibition) and maximal inhibition (100% inhibition) controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data with a four-parameter dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent intracellular affinity.

Part 2: Comparison of Target Engagement Methodologies

Choosing the right assay depends on the specific research question, available resources, and the stage of the drug discovery project.[3][26] A multi-faceted approach often provides the most robust validation.[1]

ParameterCellular Thermal Shift Assay (CETSA®)NanoBRET® Target EngagementKinase Phosphorylation Assay (Functional)
Principle Ligand-induced thermal stabilization of the target protein.[8][10]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[15][21]Measures inhibition of substrate phosphorylation downstream of the target kinase.[27][28]
Assay Type Direct Biophysical BindingDirect Biophysical BindingIndirect Functional Activity
Context Intact cells, cell lysates, tissues.[10]Live, intact cells.[15]Intact cells or cell lysates.[28]
Target Modification None (Label-free).[5]Required (NanoLuc® fusion protein).None (endogenous target).
Compound/Probe None (unmodified compound).Requires a specific fluorescent tracer.[19]None (unmodified compound).
Readout Western Blot, AlphaScreen, Mass Spectrometry.[9]Ratiometric Luminescence.[20]ELISA, TR-FRET, Western Blot.[27][28]
Key Output Thermal shift (ΔTm), Dose-response curves.Intracellular IC₅₀, Residence Time, Occupancy.[16]Functional IC₅₀, % Inhibition.[27]
Throughput Low (WB) to High (HTRF/AlphaScreen).High.[24]Medium to High.
Primary Use Case Target validation, selectivity profiling (with MS).[12]SAR, lead optimization, residence time studies.[15][16]Confirming functional cellular activity, linking binding to effect.[29]
Self-Validating System Yes, the thermal shift is a direct biophysical consequence of binding.Yes, competitive displacement is a direct measure of binding at the target site.No, inhibition can be caused by off-target effects upstream or downstream.

Part 3: Functional Validation - The Kinase Activity Assay

While direct binding assays like CETSA and NanoBRET® are essential for confirming physical interaction, it is equally important to demonstrate that this engagement translates into a functional consequence—namely, the inhibition of the target's enzymatic activity.[29]

Causality Behind the Method: For a kinase inhibitor, target engagement should lead to a decrease in the phosphorylation of its specific downstream substrates.[27] By treating cells with the compound and then measuring the phosphorylation status of a known substrate, we can functionally validate the inhibitor's effect. This is often done using phospho-specific antibodies in an ELISA, TR-FRET, or Western blot format.[28]

A functional assay serves as a critical orthogonal validation. If a compound shows potent binding in a NanoBRET® assay and a corresponding dose-dependent inhibition of substrate phosphorylation, it provides powerful, multi-faceted evidence of its on-target mechanism of action.

Conclusion and Recommendations

Confirming target engagement is a non-negotiable step in modern drug discovery.[4] For a novel series of compounds like 1-(5-Nitropyridin-2-yl)piperidin-4-amine derivatives, a strategic combination of the methods described provides the most comprehensive and trustworthy data package.

  • For initial validation and hypothesis testing, CETSA offers an invaluable label-free approach to confirm that your compound binds to the endogenous target in a cellular environment.

  • For detailed SAR, lead optimization, and quantitative pharmacology, the NanoBRET® TE assay provides unparalleled sensitivity and real-time data on intracellular affinity and residence time, making it ideal for ranking and prioritizing compounds.[15][16]

  • To link binding with mechanism of action, a functional kinase activity assay is essential to demonstrate that target engagement leads to the desired biological outcome.

By integrating these biophysical and functional approaches, researchers can build a compelling, data-driven case for their compound's mechanism of action, significantly de-risking its progression toward clinical development.

References

  • Determining target engagement in living systems - PMC - NIH. (URL: [Link])

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. (URL: [Link])

  • NanoBRET Assay Services - Reaction Biology. (URL: [Link])

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Small-Molecule Target Engagement in Cells - PubMed. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - ResearchGate. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. (URL: [Link])

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - ResearchGate. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • CETSA Selectivity Profiling: Powerful Drug Discovery Insights - Pelago Bioscience. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (URL: [Link])

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (URL: [Link])

  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (URL: [Link])

  • Current Advances in CETSA - PMC - NIH. (URL: [Link])

  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (URL: [Link])

  • Critical Needs in Cellular Target Engagement - Eurofins DiscoverX. (URL: [Link])

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC - NIH. (URL: [Link])

  • Executing a NanoBRET™ Experiment: From Start to Data - Promega Connections. (URL: [Link])

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight - Promega Connections. (URL: [Link])

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - Frontiers. (URL: [Link])

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - NIH. (URL: [Link])

  • N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine | Pharmaffiliates. (URL: [Link])

  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. (URL: [Link])

Sources

A Comparative Guide to the Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine: Assessing Methodological Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

The 1-(5-nitropyridin-2-yl)piperidine scaffold is a recurring motif in modern medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, including inhibitors of protein kinase B (Akt) and other critical cellular targets. The reliable, scalable, and reproducible synthesis of these building blocks is paramount for advancing drug discovery programs. A synthetic protocol that fails to deliver consistent yield and purity can introduce significant delays and costs, making the rigorous assessment of its reproducibility a critical, albeit often overlooked, aspect of process development.

This guide provides an in-depth, comparative analysis of two plausible synthetic routes to 1-(5-Nitropyridin-2-yl)piperidin-4-amine. We will dissect a primary, direct synthesis and a strategically distinct alternative involving a protecting group. The core objective is not merely to present protocols, but to establish a comprehensive framework for how researchers can systematically evaluate and validate synthetic methods for their own research, ensuring trustworthiness and scalability from the bench to pilot plant.

Establishing the Baseline: A Postulated One-Step SNAr Synthesis (Method 1)

The most direct and atom-economical approach to the target compound is a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the high electrophilicity of the C2 position on the pyridine ring, which is activated by the electron-withdrawing nitro group at the C5 position. The reaction of 2-chloro-5-nitropyridine with an amine is a well-established transformation for creating such linkages.[1]

Reaction Scheme: Method 1

cluster_0 Method 1: Direct Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyridine p1 2-Chloro-5-nitropyridine->p1 Piperidin-4-amine Piperidin-4-amine->p1 Target_Molecule p2 p2 p1->p2 + p2->Target_Molecule K2CO3, DMF 90-100 °C cluster_1 Method 2: Protecting Group Strategy 2-Chloro-5-nitropyridine p1 2-Chloro-5-nitropyridine->p1 Boc-Piperidin-4-amine Boc-Piperidin-4-amine->p1 Boc-Protected_Intermediate Target_Molecule Boc-Protected_Intermediate->Target_Molecule TFA, DCM rt p2 p2 p1->p2 + p2->Boc-Protected_Intermediate DIPEA, MeCN 80 °C

Caption: Two-step synthesis via a Boc-protected intermediate.

Causality Behind Experimental Choices (Method 2)
  • Protecting Group: The Boc group masks the primary amine on the piperidine ring, preventing it from participating in undesired side reactions. This ensures that the secondary amine within the piperidine ring is the sole nucleophile.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge HCl. It is highly soluble in organic solvents like acetonitrile (MeCN), leading to a more homogeneous reaction mixture compared to K2CO3.

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard method for cleaving a Boc group. The reaction is fast, clean, and typically proceeds to completion at room temperature. The resulting trifluoroacetate salt is then neutralized during workup to yield the final free amine.

Framework for Reproducibility Assessment

Assessing reproducibility requires more than a single successful reaction. It demands a systematic approach where the synthesis is repeated multiple times (n≥3) and key performance indicators (KPIs) are rigorously measured and compared.

Reproducibility Assessment Workflow

G cluster_workflow Reproducibility Assessment Workflow Define Define Synthetic Protocols (Method 1 & Method 2) Execute Execute Syntheses (n=3 for each method) Define->Execute Standardized Conditions Analyze Analyze Crude & Pure Product (HPLC, LC-MS, NMR) Execute->Analyze Collect Samples Compare Compare Key Performance Indicators (KPIs) Analyze->Compare Quantify Results Assess Assess Reproducibility & Scalability Compare->Assess Evaluate Trade-offs

Caption: Systematic workflow for evaluating synthetic reproducibility.

Key Performance Indicators (KPIs)
  • Isolated Yield (%): The most basic metric. Reproducibility is assessed by the standard deviation of the yield across multiple runs.

  • Purity (%, by HPLC): Purity of the final isolated product, typically determined by HPLC analysis at a standard wavelength (e.g., 254 nm).

  • Crude Purity & Impurity Profile: Analysis of the crude reaction mixture before purification. This provides critical insights into the reaction's cleanliness and the nature of any side products.

  • Reaction Time (h): Time to completion as monitored by TLC or LC-MS.

  • Process Mass Intensity (PMI): A green chemistry metric calculated as the total mass of materials (solvents, reagents, water) used divided by the mass of the final product. A lower PMI indicates a more efficient and sustainable process.

Comparative Data Analysis (Hypothetical Data)

To illustrate the assessment process, the following tables summarize hypothetical data from three independent runs of each method.

Table 1: Reproducibility of Method 1 (Direct SNAr)

Run #Isolated Yield (%)Final Purity (HPLC, %)Major Impurity (%)Reaction Time (h)PMI
18596.52.1 (Dimer)625
27995.82.8 (Dimer)726
38896.12.5 (Dimer)624
Avg. 84.0 96.1 2.5 6.3 25
Std Dev. 4.6 0.4 0.4 0.6 1.0

Table 2: Reproducibility of Method 2 (Protecting Group)

Run #Isolated Yield (2 steps, %)Final Purity (HPLC, %)Major Impurity (%)Total Reaction Time (h)PMI
17899.20.3 (Unreacted SM)1045
28099.50.2 (Unreacted SM)1044
37999.40.2 (Unreacted SM)1045
Avg. 79.0 99.4 0.2 10.0 44.7
Std Dev. 1.0 0.2 0.1 0.0 0.6

In-Depth Discussion & Recommendation

The hypothetical data reveals a classic trade-off in process chemistry.

  • Method 1 (Direct SNAr): This method offers a higher average yield and a significantly lower Process Mass Intensity (PMI), making it appear more efficient and "greener" on the surface. However, the standard deviation in yield is notably higher (4.6 vs. 1.0), indicating poorer reproducibility. The consistent formation of a significant dimeric impurity (~2.5%) suggests an inherent reactivity issue that could become problematic during scale-up, potentially requiring extensive purification development.

  • Method 2 (Protecting Group): This two-step process provides a slightly lower overall yield but demonstrates superior control and reproducibility. The exceptionally low standard deviation in both yield and purity suggests a highly robust process. The final product is significantly purer (>99%), and the primary impurity is simply unreacted starting material, which is often easier to remove than structurally similar byproducts. The main drawbacks are the longer total reaction time and the much higher PMI, driven by the additional protection/deprotection steps and associated solvent usage.

Recommendation: For early-stage discovery where small quantities of material are needed quickly, Method 1 may be acceptable despite its flaws. However, for any process intended for scale-up or the generation of high-purity material for advanced biological testing, Method 2 is the superior choice. Its predictability, cleaner impurity profile, and higher final purity provide a more trustworthy and ultimately more scalable foundation. The higher PMI is a worthwhile trade-off for the significant increase in process control and product quality.

Detailed Experimental Protocols

Protocol 1: Direct SNAr Synthesis
  • To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq), piperidin-4-amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a 0.5 M concentration with respect to the limiting reagent.

  • Heat the mixture to 95 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS every hour until the starting 2-chloro-5-nitropyridine is consumed (typically 6-8 hours).

  • Cool the reaction to room temperature and pour it into an equal volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the title compound.

Protocol 2: Protecting Group Synthesis

Step 2a: SNAr Reaction

  • To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), tert-butyl (piperidin-4-yl)carbamate (1.05 eq), and anhydrous acetonitrile (0.5 M).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically 8 hours).

  • Cool the reaction and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected intermediate, which can often be used without further purification.

Step 2b: Boc Deprotection

  • Dissolve the crude intermediate from Step 2a in dichloromethane (DCM) (0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product. If necessary, purify by column chromatography.

Analytical Method: HPLC
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

References

  • Trofimov, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

  • He, L., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(12), 14055-14068. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for a related synthesis. While not the direct synthesis, this document shows a typical SNAr reaction with 2-fluoro-5-nitropyridine. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis Review. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. CN111333790A.
  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues. (n.d.). ACS Omega. Available at: [Link]

  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a perpetual goal. When a promising new derivative of a known inhibitor class is synthesized, a rigorous and objective comparison against established compounds is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies, ensuring scientific integrity and generating reliable data to inform critical go/no-go decisions.

I. Foundational Principles: Beyond the IC50

While the half-maximal inhibitory concentration (IC50) is a cornerstone metric, a meaningful comparison delves deeper into the compound's biochemical and cellular behavior. A thorough understanding of the mechanism of action (MOA) for both the new derivative and the known inhibitor is crucial for contextualizing potency data.[1][2] Key initial considerations include the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding kinetics.[3]

Diagram: The Drug Discovery and Benchmarking Funnel

This diagram illustrates the progressive and hierarchical nature of inhibitor benchmarking, from initial high-throughput screening to detailed in-cell validation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Efficacy cluster_3 Phase 4: Selectivity & Off-Target Effects Biochemical Assays (IC50) Biochemical Assays (IC50) Mechanism of Action Studies Mechanism of Action Studies Biochemical Assays (IC50)->Mechanism of Action Studies Binding Affinity (Kd) Binding Affinity (Kd) Mechanism of Action Studies->Binding Affinity (Kd) Binding Kinetics (kon/koff) Binding Kinetics (kon/koff) Binding Affinity (Kd)->Binding Kinetics (kon/koff) Cell-Based Potency (EC50) Cell-Based Potency (EC50) Binding Kinetics (kon/koff)->Cell-Based Potency (EC50) Target Engagement (CETSA) Target Engagement (CETSA) Cell-Based Potency (EC50)->Target Engagement (CETSA) Selectivity Profiling Selectivity Profiling Target Engagement (CETSA)->Selectivity Profiling Toxicity Assays Toxicity Assays Selectivity Profiling->Toxicity Assays

Caption: A workflow for systematically evaluating new inhibitor derivatives.

II. The Experimental Cascade: A Multi-faceted Approach

A robust benchmarking strategy employs a tiered approach, starting with fundamental biochemical assays and progressing to more complex cellular and biophysical methods.

The initial step is to determine the IC50 value, which quantifies the concentration of an inhibitor required to reduce the activity of a biological target by 50%.[4] It is critical to perform these assays under standardized conditions to ensure a fair comparison.

Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, new derivative, and known inhibitor in an appropriate assay buffer.

  • Serial Dilution: Create a series of dilutions for both the new derivative and the known inhibitor. A common range is from 100 µM down to 1 pM.

  • Assay Plate Setup: In a microplate, add the enzyme and the serially diluted inhibitors (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6] Fit the data using a non-linear regression model to determine the IC50 value.[5]

Data Presentation: Comparative IC50 Values

CompoundTarget EnzymeIC50 (nM)Hill Slope
New Derivative (Cmpd-X) Kinase Y15.2 ± 2.11.1
Known Inhibitor (Cmpd-A) Kinase Y45.8 ± 5.61.0

Expert Insight: A Hill slope close to 1.0 suggests a classic 1:1 binding interaction. Deviations from this can indicate cooperativity, multiple binding sites, or assay artifacts.[7][8] Steep dose-response curves, often indicated by a high Hill coefficient, can be a sign of artifacts and warrant further investigation.[7][8]

Understanding how an inhibitor interacts with its target is crucial for rational drug design.[2][9][10] MOA studies help to differentiate compounds that may have similar IC50 values but distinct binding mechanisms.[3]

Diagram: Common Enzyme Inhibition Mechanisms

This diagram illustrates the different ways an inhibitor can interact with an enzyme and its substrate.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI_comp Enzyme-Inhibitor Complex E->EI_comp +I S Substrate I_comp Inhibitor ES->E +Product E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc +S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc +I S_nc Substrate I_nc Inhibitor ES_nc->E_nc +Product ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S E_uc Enzyme ES_uc Enzyme-Substrate Complex E_uc->ES_uc +S S_uc Substrate I_uc Inhibitor ES_uc->E_uc +Product ESI_uc Enzyme-Substrate-Inhibitor Complex ES_uc->ESI_uc +I

Caption: Visual representation of competitive, non-competitive, and uncompetitive inhibition.

Demonstrating that a compound can effectively reach and bind to its target within a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[11][12][13]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the new derivative, the known inhibitor, or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.[11][14]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]

  • Protein Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.[14][15]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[12]

Data Presentation: Comparative CETSA Data

CompoundTarget ProteinΔTm (°C)
New Derivative (Cmpd-X) Kinase Y+5.2
Known Inhibitor (Cmpd-A) Kinase Y+3.1
Vehicle Control Kinase Y0

Expert Insight: A larger thermal shift (ΔTm) generally correlates with higher affinity binding or greater stabilization of the target protein.[6]

Ultimately, the efficacy of an inhibitor is determined by its ability to elicit a desired biological response in a cellular context. Cell-based assays are essential for measuring the functional consequences of target inhibition.[16][17]

Protocol: Cell-Based Proliferation Assay

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the new derivative and the known inhibitor.

  • Incubation: Incubate the cells for a period sufficient to observe an effect on proliferation (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

Data Presentation: Comparative Cellular Potency

CompoundCell LineEC50 (nM)
New Derivative (Cmpd-X) Cancer Cell Line Z85.4 ± 9.3
Known Inhibitor (Cmpd-A) Cancer Cell Line Z250.1 ± 25.7

III. Biophysical Methods for Deeper Mechanistic Insight

For a more granular understanding of the binding event, biophysical techniques are invaluable. These methods provide quantitative data on binding affinity and kinetics.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing information on binding affinity (Kd), stoichiometry, and thermodynamics.[18][19]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, yielding kinetic parameters such as association (kon) and dissociation (koff) rates.[19][20]

Data Presentation: Comparative Biophysical Data

CompoundMethodKd (nM)kon (1/Ms)koff (1/s)
New Derivative (Cmpd-X) SPR5.82.1 x 10^51.2 x 10^-3
Known Inhibitor (Cmpd-A) SPR22.31.5 x 10^53.3 x 10^-3

Expert Insight: A lower Kd value indicates a higher binding affinity. The kinetic parameters provide insights into the residence time of the inhibitor on its target, which can be a critical determinant of in vivo efficacy.

IV. Conclusion: Synthesizing the Data for Informed Decisions

The comprehensive benchmarking of a new derivative against a known inhibitor is a multi-parametric process. A successful outcome is not solely defined by a lower IC50. Superiority may manifest as improved cellular potency, enhanced target engagement, a more favorable binding kinetic profile, or a better selectivity profile. By employing a systematic and multi-faceted approach, researchers can generate a robust data package that provides a clear and objective comparison, enabling confident decision-making in the progression of new therapeutic candidates.

V. References

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.

  • ACS Publications. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.

  • Docking.org. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.

  • Wikipedia. (n.d.). IC50.

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.

  • Science Gateway. (n.d.). How to calculate IC50.

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). When exposed to...

  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.

  • ACS Publications. (n.d.). Table 1 from Interpreting steep dose-response curves in early inhibitor discovery.

  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies.

  • PMC - PubMed Central. (n.d.). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis.

  • PubMed. (2009, April 15). Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis.

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

  • CETSA. (n.d.). CETSA.

  • YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?

  • NIH. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.

  • MDPI. (2024, May 21). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8.

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

  • Journal of Microbiology and Biotechnology. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.

  • PMC - NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.

  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

  • PMC. (2020, August 21). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

  • PMC - PubMed Central. (n.d.). The use of mechanistic evidence in drug approval.

  • YouTube. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.

  • ACS Publications. (n.d.). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives | Journal of Chemical Information and Modeling.

  • PMC - NIH. (2012, August 30). Assessing Similarity to Existing Drugs to Decide Whether to Continue Drug Development.

  • Taylor & Francis Online. (n.d.). Full article: Biarylacetamides: a novel class of late-stage autophagy inhibitors.

  • NIH. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data.

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.

  • Revista Española de Cardiología. (n.d.). Is it Appropriate to Compare the Results From Two Clinical Trials With One Drug in Common?

Sources

A Researcher's Guide to Structural Analog Comparison for Robust Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Modern Drug Discovery

Structure-Activity Relationship (SAR) analysis is the foundational principle of medicinal chemistry, exploring the intricate connection between a molecule's chemical structure and its resulting biological activity.[1][2][3] At its core, SAR is an iterative process of learning. We introduce precise modifications to a molecule, measure the resulting impact on its function, and use that knowledge to design the next, improved iteration. This systematic exploration allows researchers to transform a promising "hit" compound into a highly optimized "lead" with enhanced potency, selectivity, and safety profiles.[4][5]

Structural analogs—compounds that share a common chemical scaffold but differ by specific modifications—are the essential tools for this exploration.[6] By synthesizing and testing a carefully curated series of analogs, we can systematically probe the chemical space around a lead compound. This guide provides an in-depth framework for designing, executing, and interpreting SAR studies through the strategic comparison of structural analogs, grounded in the principles of scientific integrity and field-proven experience. It is designed for researchers, scientists, and drug development professionals seeking to build robust, data-driven SAR narratives.

Chapter 1: The Logic of Analog-Driven SAR: From Structure to Function

The fundamental premise of SAR is that even minor alterations to a molecule's structure can profoundly change its interaction with a biological target, thereby affecting its potency, selectivity, metabolic stability, and toxicity.[4] The goal of an analog-based SAR study is to decipher the rules of this interaction for a given chemical series and biological target.

The Causality Behind Analog Design: The choice of which analogs to synthesize is not arbitrary; it is a hypothesis-driven process aimed at answering specific questions:

  • Pharmacophore Identification: What are the essential structural features required for biological activity?[1] By systematically removing or altering functional groups, we can determine which are critical for target engagement. If an analog lacking a specific group is inactive, that group is likely essential.[6]

  • Optimizing Potency: How can we enhance the binding affinity of the compound for its target? This often involves introducing groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or optimizing the compound's conformation to better fit the target's binding site.[7]

  • Enhancing Selectivity: How can we minimize activity against unintended targets (off-targets) to reduce side effects? This is achieved by exploiting structural differences between the intended target and off-targets. Analogs are designed to favor interactions with the primary target while disfavoring interactions with others.

  • Improving ADME Properties: How can we ensure the compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties? Modifications are made to improve solubility, cell permeability, and metabolic stability, often by adding polar groups or "hardening" metabolically liable sites.[7][8]

This iterative process of designing, synthesizing, testing, and analyzing analogs forms the core feedback loop of lead optimization.

SAR_Cycle cluster_0 a Design & Hypothesize - Identify key structural questions - Propose modifications (Analogs) - Utilize computational models b Synthesize - Chemical synthesis of proposed structural analogs a->b c Test - Conduct biological assays (Potency, Selectivity, ADME-Tox) b->c d Analyze & Interpret - Correlate structural changes with activity data - Build SAR model c->d d->a  New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Chapter 2: The Experimental Core: A Multi-Parametric Workflow

A successful SAR campaign relies on a robust and integrated experimental workflow. It is a common pitfall to focus solely on potency while neglecting other critical parameters. A modern SAR study evaluates potency, selectivity, and ADME-Tox properties in parallel, as a modification that improves one parameter may negatively impact another.

SAR_Workflow cluster_testing Parallel Biological Evaluation start Lead Compound analog_design Analog Design & Computational Modeling start->analog_design synthesis Analog Synthesis (Library of Compounds) analog_design->synthesis potency Primary Assay (Potency - IC₅₀/EC₅₀) synthesis->potency selectivity Secondary Assay (Selectivity Panel) synthesis->selectivity adme_tox In Vitro ADME-Tox (Stability, Permeability, Cytotoxicity) synthesis->adme_tox data_integration Data Integration & SAR Analysis potency->data_integration selectivity->data_integration adme_tox->data_integration decision Decision Point: Advance or Redesign? data_integration->decision decision->analog_design Redesign end Optimized Lead decision->end Advance

Caption: Integrated workflow for analog-based SAR studies.

Experimental Protocol 1: Primary Target Potency Assay (Example: Kinase Inhibition)

This protocol outlines a self-validating system to determine the potency (IC₅₀) of analogs against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2X final concentration.

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 1 µL of diluted analog from the serial dilution series.

    • Positive Control (No Inhibition): Add 1 µL of DMSO. This represents 100% enzyme activity.

    • Negative Control (Full Inhibition): Add 1 µL of a known potent inhibitor (control compound) at a concentration >100x its IC₅₀. This represents 0% enzyme activity.

  • Enzyme Reaction:

    • Add 10 µL of 2X kinase solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a 2X ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., by adding a detection reagent that measures remaining ATP via luminescence).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Trustworthiness through Controls: The inclusion of positive and negative controls on every plate is non-negotiable. They validate the assay's performance, ensure data consistency, and provide the dynamic range needed for accurate normalization.

Data Presentation: Potency and Selectivity of Quinoxaline Analogs

The following table illustrates how data from primary and secondary assays can be organized to compare a series of structural analogs. Here, we analyze substitutions at the R1 and R2 positions of a hypothetical quinoxaline scaffold against two kinases, Target A (primary) and Target B (off-target).

Analog IDR1 GroupR2 GroupTarget A IC₅₀ (nM)Target B IC₅₀ (nM)Selectivity Fold (B/A)
Lead-01 -H-Phenyl1503002
Analog-02 -Cl-Phenyl754506
Analog-03 -OCH₃-Phenyl1560040
Analog-04 -OCH₃-Furan812015
Analog-05 -OCH₃-Thiophene12>10,000>833

Data is hypothetical for illustrative purposes.

Experimental Protocol 2: In Vitro ADME-Tox Profiling

Early assessment of ADME-Tox properties is crucial to avoid costly late-stage failures.[8] These assays should be run in parallel with potency screening.

Methodology (Example: Metabolic Stability Assay):

  • System Preparation:

    • Thaw human liver microsomes (HLM) on ice. Prepare an NADPH regenerating system.

    • Prepare a 1 µM working solution of each analog in assay buffer.

  • Incubation:

    • Pre-warm HLM and analog solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/analog mixture.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Controls:

    • Positive Control: Include a compound with known high metabolic clearance (e.g., Verapamil).

    • Negative Control: Include a compound with known low metabolic clearance (e.g., Warfarin).

    • No-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP450-mediated degradation.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line determines the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation: Comparative ADME-Tox Profile

This table summarizes key ADME-Tox parameters for the same analog series, providing a multi-parameter view for decision-making.

Analog IDMetabolic Stability (t½, min)Permeability (PAMPA, Papp x 10⁻⁶ cm/s)Cytotoxicity (HepG2, CC₅₀ µM)
Lead-01 455.2>100
Analog-02 406.185
Analog-03 154.892
Analog-04 258.940
Analog-05 955.5>100

Data is hypothetical for illustrative purposes. PAMPA: Parallel Artificial Membrane Permeability Assay.

Chapter 3: Building the SAR Narrative: From Data to Knowledge

The ultimate goal is to synthesize the collected data into a coherent SAR narrative. This involves interpreting the comparative data tables to understand how each structural modification impacts the key drug-like properties.

Interpreting the Datasets:

  • Lead-01 to Analog-02: Adding a chloro group at R1 (-Cl) doubled the potency against Target A and tripled the selectivity. This suggests an important hydrophobic or halogen-bond interaction is possible at this position. ADME-Tox properties remained largely similar.

  • Analog-02 to Analog-03: Replacing the electron-withdrawing -Cl with an electron-donating methoxy group (-OCH₃) at R1 caused a 5-fold jump in potency and a significant increase in selectivity to 40-fold. This indicates that a hydrogen bond acceptor at this position is highly favorable. However, this came at a cost: metabolic stability decreased significantly (t½ dropped from 40 to 15 min), suggesting the methoxy group may be a metabolic soft spot.

  • Analog-03 vs. Analog-04 & 05: With the optimal R1 group (-OCH₃) fixed, modifications were explored at R2. Replacing the phenyl ring with a furan (Analog-04) slightly improved potency but dramatically reduced selectivity and introduced cytotoxicity. In contrast, replacing it with a thiophene (Analog-05) maintained high potency while yielding outstanding selectivity (>833-fold) and restoring both metabolic stability and a clean cytotoxicity profile.

Based on this analog comparison, Analog-05 emerges as the superior lead candidate. The SAR narrative is clear: an -OCH₃ group at R1 is crucial for potency, while a thiophene ring at R2 is critical for achieving high selectivity and maintaining favorable ADME-Tox properties. This knowledge now guides the next cycle of optimization.

References

  • Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • How to Utilize SAR data: An Introduction to Visualization with QGIS. Synspective. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Case Studies in SAR Analyses. Drug Design Org. [Link]

  • Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. ACS Publications - American Chemical Society. [Link]

  • Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. ResearchGate. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Structure-Activity Relationship: Importance & Uses. StudySmarter. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. [Link]

  • How to Design, Synthesize Structural Analogues, SAR, X-Ray Crystallography, MD & ADMET of Drug. YouTube. [Link]

  • Computational analysis, alignment and extension of analogue series from medicinal chemistry. PMC - PubMed Central. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • structural changes & SAR for lead optimization. YouTube. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Fraunhofer Institute for Translational Medicine and Pharmacology. [Link]

  • Bioanalytical and ADME Assays and Services List. IQVIA Laboratories. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Part 1: Hazard Assessment and Characterization

Understanding the intrinsic hazards of 1-(5-Nitropyridin-2-yl)piperidin-4-amine is the critical first step in managing its disposal. The molecule's structure suggests a combination of hazards derived from its two primary components.

  • Nitropyridine Moiety : Aromatic nitro compounds are a well-documented class of chemicals known for their potential toxicity and reactivity.[1] Some are known to be explosive, particularly dinitro and trinitro compounds, and require careful handling to avoid heat, shock, or reaction with incompatible materials.[2]

  • Piperidine-4-amine Moiety : Piperidine and its derivatives are cyclic aliphatic amines. They are typically corrosive, flammable, and can be toxic if inhaled or absorbed through the skin.[3][4] Piperidine itself is a strong base that can cause severe skin burns and eye damage.[4]

Based on this structural analysis, all waste containing 1-(5-Nitropyridin-2-yl)piperidin-4-amine must be treated as hazardous waste . A presumptive hazard profile is summarized below.

Hazard Classification (Assumed)Potential Effects & RationaleSupporting Compounds & Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or in contact with skin. This is a common characteristic of both piperidine derivatives and some aromatic nitro compounds.[5][6][7]Piperidine[3][6], 2-Amino-5-nitropyridine[7]
Skin Corrosion / Irritation Expected to cause skin irritation or severe burns due to the basicity of the piperidine amine and the irritating nature of related nitropyridines.[3][7]Piperidine[3], 2-Amino-5-nitropyridine[7]
Serious Eye Damage / Irritation Poses a high risk of serious eye damage. This is consistent with the corrosive nature of amines and the severe irritation caused by aminonitropyridines.[3][7]Piperidine[3], 2-Amino-5-nitropyridine[7]
Reactivity & Stability Potentially unstable. Aromatic nitro compounds should not be heated under alkaline conditions.[1] Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids to prevent vigorous or explosive reactions.[1][8]Aromatic Nitro-compounds[1], Piperidine[8]
Environmental Hazard Assumed to be harmful to aquatic life. Do not allow to enter drains or waterways.[5][9]Nitrobenzene[9], Piperidine Derivatives[5]

Part 2: Pre-Disposal Safety Protocols

Before handling waste, ensure all engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn. All handling of this compound, including for disposal preparation, must occur within a certified chemical fume hood.[10][11]

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of the potentially corrosive and toxic material.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, absorption, and chemical burns.[5][12]
Body Protection Flame-retardant laboratory coat.Protects against splashes and minimizes skin exposure.[5]
Respiratory Protection Not required if handled exclusively within a functioning fume hood.A fume hood provides primary respiratory protection by containing vapors.[10]

Part 3: Step-by-Step Waste Management & Disposal Workflow

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance with standards from the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][13][14]

Step 1: Waste Identification and Segregation

Immediately classify all materials contaminated with 1-(5-Nitropyridin-2-yl)piperidin-4-amine (e.g., residual solid, solutions, contaminated vials, pipette tips, gloves) as Hazardous Waste .[15]

  • Causality : Segregation is paramount. Mixing this waste with incompatible chemicals, such as strong acids or oxidizing agents, could trigger a dangerous exothermic or explosive reaction.[1][13] This waste stream must be kept separate from all other chemical waste.[13]

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition and free from damage.[13][16]

  • Proper Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name : "1-(5-Nitropyridin-2-yl)piperidin-4-amine"

    • Associated Hazards : "Toxic," "Corrosive," "Irritant"

    • Accumulation Start Date

  • Causality : Proper labeling prevents accidental mixing of incompatible wastes and ensures the final disposal contractor understands the material's hazards.[14] The container must be kept closed except when adding waste.[14]

Step 3: On-Site Accumulation and Storage

Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[14]

  • The storage area must be cool, dry, and well-ventilated.[8]

  • Store away from heat, sparks, or open flames.[8]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents and acids.[1]

  • Causality : Safe storage minimizes the risk of accidental release or reaction, ensuring the waste remains contained and stable until it can be removed from the facility.

Step 4: Managing Spills and Contamination

In the event of a small spill within a fume hood:

  • Ensure all sources of ignition are eliminated.[12]

  • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[9][12]

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your labeled hazardous waste container.[8][12]

  • Decontaminate the spill area with an appropriate solvent, and place all cleaning materials into the waste container.

  • Causality : A prepared spill response protocol prevents the escalation of an accidental release, protecting laboratory personnel and the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the safe disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_final Final Disposal start Waste Generated (Solid, Liquid, Contaminated PPE) haz_assess Hazard Assessment: Treat as Toxic, Corrosive, and Reactive start->haz_assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) haz_assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream (Do NOT mix with other chemicals) fume_hood->segregate container Place in Labeled, Sealable, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage prohibit Prohibited Actions: - No Drain Disposal - No General Trash storage->prohibit contractor Arrange Pickup by Licensed Hazardous Waste Contractor storage->contractor end Waste Removed for Final Treatment (e.g., Incineration) contractor->end

Caption: Disposal workflow for 1-(5-Nitropyridin-2-yl)piperidin-4-amine.

Part 4: Final Disposal Procedures

The final disposition of this hazardous material must be conducted in full compliance with local, state, and federal regulations.[16]

Prohibited Disposal Methods
  • DO NOT Pour Down the Drain : This compound is presumed to be harmful to aquatic life.[9] Furthermore, related compounds like picric acid can form explosive salts with metal plumbing.[2]

  • DO NOT Dispose of in General Trash : Solid waste contaminated with this chemical must be treated as hazardous.[13]

  • DO NOT Attempt Chemical Neutralization without Expert Consultation : Due to the reactivity of the nitro-aromatic group, amateur attempts at neutralization could be dangerous.[1]

Approved Disposal Method

The only acceptable method for the disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-amine is through a licensed and certified hazardous waste disposal service.[15][16]

  • This service is equipped to handle and transport hazardous chemicals safely.

  • They will employ federally approved final disposal methods, which typically include high-temperature incineration with scrubbers to neutralize harmful gases or other forms of chemical treatment.[12][13]

  • Maintain all records and manifests provided by the disposal contractor as required by EPA regulations.[14]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-amine, upholding the highest standards of safety and environmental responsibility.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved from [Link]

  • Nitrobenzene - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • Aromatic Nitrocompounds. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). OSHA. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Murray State University. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). Southwest Tennessee Community College. Retrieved from [Link]

  • Penning, T. M. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]

  • Piperidine - Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (n.d.). UBPBio. Retrieved from [Link]

  • 2-Amino-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • 1-(5-Nitropyridin-2-yl)cyclopropan-1-amine. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(5-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: 1-(5-Nitropyridin-2-yl)piperidin-4-amine

As researchers and scientists, our pursuit of novel drug candidates requires not only innovation but also an unwavering commitment to safety. The compound 1-(5-Nitropyridin-2-yl)piperidin-4-amine is a molecule of interest in various discovery pipelines, but its structure necessitates a rigorous and informed approach to laboratory handling. This guide provides essential, experience-driven safety protocols tailored to the specific chemical nature of this compound, moving beyond generic guidelines to explain the causality behind each recommendation.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be constructed by analyzing its core structural motifs: a nitropyridine ring and a piperidine-amine moiety. This process of "safety by analogy" is a cornerstone of responsible chemical research.

Hazard Assessment: Deconstructing the Risk Profile

The primary hazards associated with 1-(5-Nitropyridin-2-yl)piperidin-4-amine are derived from its constituent parts:

  • Nitropyridine Moiety : Aromatic nitro-compounds are a well-documented class of chemicals with potential for significant toxicity.[1] The nitro group (NO₂) is a strong electron-withdrawing group that can render the aromatic system reactive and susceptible to metabolic activation into hazardous intermediates.[2] Key risks include:

    • Skin and Eye Irritation : Nitropyridine derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4][5]

    • Inhalation Toxicity : Inhaling dust or aerosols can lead to respiratory tract irritation.[2][5]

    • Genotoxicity : Some nitrated aromatic compounds are capable of damaging DNA, which may lead to cell mutations.[2]

    • Absorption : Fat-soluble nitro-compounds can be rapidly absorbed through intact skin, making dermal contact a critical exposure route.[1]

  • Piperidine-Amine Moiety : Piperidine and its derivatives are cyclic aliphatic amines that present their own set of hazards.[6] The parent compound, piperidine, is known to be:

    • Corrosive and Caustic : It can cause severe skin burns and eye damage.[7][8]

    • Toxic : Piperidine is toxic upon skin contact or if inhaled.[7][8]

    • Irritating : Even at low concentrations, it can be irritating to the respiratory system.[6]

When combined in 1-(5-Nitropyridin-2-yl)piperidin-4-amine, these hazards are likely synergistic. The primary amine on the piperidine ring adds another layer of reactivity and potential for sensitization. Therefore, a conservative and stringent approach to personal protective equipment (PPE) is mandatory.

Core Directive: The Personal Protective Equipment (PPE) Protocol

All work with this compound, whether handling the solid or solutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure. The following PPE is the minimum requirement for any procedure involving this substance.

Protection TypeSpecificationRationale
Eye & Face Protection Safety goggles with side shields (ANSI Z87.1 certified). A full-face shield must be worn over goggles when there is any risk of splash, such as during transfers or reaction quenching.[9]Protects against splashes and airborne particles. The combined hazards of nitropyridines (serious eye irritation) and piperidines (severe eye damage) demand maximum protection.[4][8][10]
Hand Protection Chemical-resistant nitrile or neoprene gloves, tested to the EN 374 standard. Double-gloving is strongly recommended. Prevents skin contact. Both nitropyridines and piperidines can be absorbed through the skin or cause severe irritation and burns.[1][10] Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection Flame-retardant laboratory coat, fully buttoned. Long pants and fully enclosed, chemical-resistant shoes are mandatory. For larger quantities (>5g) or procedures with a high splash risk, a chemical-resistant apron is required over the lab coat.Minimizes skin exposure from spills or splashes.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection A certified chemical fume hood is the primary engineering control. For emergency situations like a large spill outside of the hood, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK type) is necessary.[11]The compound is assumed to be hazardous if inhaled.[2][5] A fume hood provides primary containment, while a respirator is essential for emergency response.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental outcome.

Pre-Handling and Weighing Protocol
  • Designate an Area: Clearly designate a specific area within the chemical fume hood for handling this compound.

  • Assemble PPE: Don all required PPE before entering the designated area.

  • Prepare for Spills: Ensure a spill kit appropriate for chemical powders and solvents is immediately accessible.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize dust.

  • Initial Solubilization: If making a solution, add the solvent to the solid directly in the reaction vessel within the hood. Do not transport the dry powder outside the hood.

Safe Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling 1-(5-Nitropyridin-2-yl)piperidin-4-amine from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Procedure Phase prep_ppe 1. Don Full PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_spill 3. Verify Spill Kit Access prep_hood->prep_spill handle_weigh 4. Weigh Compound prep_spill->handle_weigh Begin Work handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_react 6. Perform Reaction handle_transfer->handle_react clean_decon 7. Decontaminate Surfaces handle_react->clean_decon Procedure Complete clean_dispose 8. Segregate Waste clean_decon->clean_dispose clean_doff 9. Doff PPE Correctly clean_dispose->clean_doff

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.